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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine . Structure, Synthesis, and Pharmacological Utility Executive Summary 2-(1-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine .

Structure, Synthesis, and Pharmacological Utility

Executive Summary

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (also known as 2-(1-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-amine) is a bifunctional heterocyclic building block characterized by a saturated oxygen-containing six-membered ring (oxane/tetrahydropyran) substituted with a polar aromatic heterocycle (imidazole) and a primary amine.

This scaffold represents a "privileged structure" in modern medicinal chemistry, offering a balance of conformational rigidity , polarity (low LogP) , and hydrogen bond donor/acceptor motifs . It is frequently employed in the design of:

  • Kinase Inhibitors: Targeting the ATP-binding pocket (hinge region) via the imidazole moiety.

  • GPCR Ligands: Specifically Histamine H3/H4 receptor antagonists or Muscarinic agonists.

  • Fragment-Based Drug Discovery (FBDD): As a highly soluble, vector-defined core for growing lead compounds.

Chemical Structure & Stereochemistry

Core Architecture

The molecule consists of a tetrahydropyran (oxane) core.

  • Position 2 (C2): Substituted with a 1-methyl-1H-imidazol-5-yl group.[1][2][3] Note that the "5-yl" designation implies the attachment point is the carbon adjacent to the

    
    -methyl group, a position often selected to maximize steric freedom and electronic interaction.
    
  • Position 4 (C4): Substituted with a primary amino group (-NH₂) .

Formula: C₉H₁₅N₃O Molecular Weight: 181.24 g/mol

Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C4 of the oxane ring, giving rise to four possible stereoisomers. In a drug development context, the relative stereochemistry (cis vs. trans) is critical for target engagement.

  • Cis-Isomers: (2R,4S) and (2S,4R) – The imidazole and amine are on the same face.

  • Trans-Isomers: (2R,4R) and (2S,4S) – The imidazole and amine are on opposite faces.

Technical Insight: The cis-isomer is often thermodynamically favored in synthetic routes involving thermodynamic equilibration due to the preference of substituents to occupy equatorial positions in the chair conformation of the pyran ring.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
LogP -0.5 to 0.2Highly hydrophilic; ideal for CNS penetration or improving solubility of lipophilic payloads.
TPSA ~65 ŲGood membrane permeability range (<140 Ų).
pKa (Imidazole) ~7.0 - 7.4Physiologically relevant; exists as a mixture of neutral and protonated forms at pH 7.4.
pKa (Amine) ~10.5Fully protonated at physiological pH, providing ionic interactions.
H-Bond Donors 1 (-NH₂)Critical for active site anchoring.
H-Bond Acceptors 3 (O, N-Im, N-Am)Versatile interaction profile.

Synthetic Methodology

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine typically follows a convergent route. The most robust "self-validating" protocol involves constructing the pyran ring via a Prins-cyclization or modifying a pre-formed pyranone.

Route A: The "Reductive Amination" Strategy (From Pyranone)

This is the preferred route for scale-up, utilizing 2-(1-methyl-1H-imidazol-5-yl)dihydro-2H-pyran-4(3H)-one as the key intermediate.

Step 1: Synthesis of the Pyranone Intermediate
  • Reagents: 1-Methylimidazole-5-carbaldehyde, 3-buten-1-ol, Acid Catalyst (TFA or H₂SO₄).

  • Mechanism: Prins Cyclization . The aldehyde condenses with the homoallylic alcohol to form the tetrahydropyran ring with a 4-hydroxy or 4-halo substituent, which is then oxidized to the ketone.

  • Alternative: Addition of lithiated 1-methylimidazole to a protected lactone followed by reduction/cyclization.

Step 2: Reductive Amination (Stereoselective)
  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB), Methanol.

  • Protocol:

    • Dissolve the ketone intermediate in MeOH.

    • Add 10 eq. of NH₄OAc and stir for 30 min to form the imine/enamine in situ.

    • Cool to 0°C and add 1.5 eq. of reducing agent (NaBH₃CN).

    • Stir at RT for 12-24h.

  • Outcome: This step sets the relative stereochemistry at C4. Using bulky reducing agents or thermodynamic control can favor the cis (equatorial/equatorial) isomer.

Visualizing the Workflow (Graphviz)

SynthesisRoute Start 1-Methylimidazole- 5-carbaldehyde Step1 Prins Cyclization (w/ Homoallylic Alcohol) Start->Step1 Acid Cat. Inter Intermediate: 2-Imidazolyl-pyran-4-one Step1->Inter Oxidation Step2 Reductive Amination (NH4OAc / NaBH3CN) Inter->Step2 Imine Formation Final Target: 2-(1-methylimidazol-5-yl) oxan-4-amine Step2->Final Reduction

Figure 1: Convergent synthetic pathway via Prins cyclization and reductive amination.

Analytical Characterization

To ensure Trustworthiness and purity, the following analytical signals must be verified.

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Imidazole Protons:

    • 
       ~7.50 ppm (s, 1H, C2-H of imidazole).
      
    • 
       ~6.90 ppm (s, 1H, C4-H of imidazole).
      
  • N-Methyl:

    • 
       ~3.60 ppm (s, 3H, N-CH₃).
      
  • Oxane Core:

    • 
       ~4.30 ppm (dd, 1H, C2-H, benzylic-like).
      
    • 
       ~3.80-4.00 ppm (m, 2H, C6-H equatorial/axial).
      
    • 
       ~2.80-3.10 ppm (m, 1H, C4-H, alpha to amine).
      
    • 
       ~1.20-1.90 ppm (m, 4H, C3-H and C5-H multiplets).
      
Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 182.13. Observed: 182.1 ± 0.1 m/z.

  • Fragmentation: Loss of NH₃ ([M-17]⁺) and cleavage of the imidazole ring are common.

Pharmacological Applications

Kinase Inhibition (Hinge Binding)

The 1-methylimidazole moiety is a proven "hinge binder" in kinase inhibitors. It can accept a hydrogen bond from the backbone NH of the kinase hinge region. The oxane ring acts as a spacer, directing the primary amine into the solvent-exposed region or towards a specific acidic residue (e.g., Asp/Glu) in the ribose binding pocket.

GPCR Agonism/Antagonism

This scaffold mimics the structure of Histamine but with a conformationally restricted linker (oxane) replacing the ethyl chain.

  • H3/H4 Receptors: The 4-amino group mimics the terminal amine of histamine, while the imidazole allows for specific receptor subtype selectivity.

Solubility Enhancement

Incorporating this fragment into a lipophilic drug candidate (e.g., via amide coupling at the C4-amine) significantly lowers LogP and introduces a solubilizing basic center without adding excessive molecular weight (


 Da).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under nitrogen at -20°C.

  • Stability: The imidazole ring is stable to oxidation; however, the primary amine is susceptible to carbamate formation if exposed to atmospheric CO₂.

References

  • Marson, C. M. (2011). "Stereoselective Synthesis of Tetrahydropyrans." Chemical Reviews, 111(11), 7154–7228. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Compound Summary. "4-Aminotetrahydropyran (Oxan-4-amine)." National Center for Biotechnology Information. Link

  • Bratulescu, G. (2009).[4] "Synthesis of 4,5-Disubstituted Imidazoles." Synthesis, 2009(14), 2319-2320. Link

Sources

Exploratory

Physicochemical Profiling of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine: A Computational Assessment of pKa and logP

Executive Summary The compound 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine represents a bifunctional heterocyclic scaffold combining a polar, basic tetrahydropyran (oxane) amine with an aromatic imidazole moiety.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine represents a bifunctional heterocyclic scaffold combining a polar, basic tetrahydropyran (oxane) amine with an aromatic imidazole moiety.[1][2][3] This unique architecture presents specific physicochemical challenges and opportunities in medicinal chemistry, particularly regarding ionization state (pKa) and lipophilicity (logP/logD).[3]

This guide provides a rigorous analysis of the calculated physicochemical parameters for this compound. By synthesizing fragment-based predictions with mechanistic organic chemistry, we establish a profile that suggests this molecule exists predominantly as a dication or monocation at physiological pH , possesses high water solubility , and exhibits low permeability in its passive state.[1]

Key Parameter Summary
PropertyCalculated ValueConfidenceKey Driver
pKa₁ (Amine) 9.6 ± 0.3 HighInductive withdrawal by oxane oxygen (-I effect).[1][2][3][4]
pKa₂ (Imidazole) 7.1 ± 0.2 HighResonance stabilization of the amidine-like system.[1][2][3]
logP (Neutral) -0.4 to 0.1 MediumPolarity of imidazole + amine vs. lipophilic methyl/oxane.[1][2][3]
logD (pH 7.4) -2.1 ± 0.4 HighSignificant ionization of the primary amine.[1][2][3]

Structural Analysis & Pharmacophore Decomposition

To accurately predict the physicochemical behavior, we must deconstruct the molecule into its constituent electronic environments.[3] The structure consists of two distinct ionizable centers linked by a saturated oxygen heterocycle.[3]

The Oxan-4-amine Core (Tetrahydropyran-4-amine)

The primary amine at position 4 is the most basic center.[1][2][3] In a standard cyclohexane ring, a primary amine has a pKa of ~10.[3]6. However, the oxane ring introduces an intraring oxygen atom.[3]

  • Electronic Effect: The oxygen atom exerts a through-bond inductive electron-withdrawing effect (-I).[1][2][3] Although the amine is at the 4-position (gamma to the oxygen), this effect attenuates the basicity of the nitrogen lone pair, lowering the pKa by approximately 1.0 log unit compared to cyclohexylamine.[3]

  • Stereochemistry: The presence of substituents at positions 2 and 4 creates cis and trans diastereomers.[1][3]

    • Cis-isomer: Substituents likely adopt an equatorial-equatorial orientation (lowest energy), minimizing steric clash.[1][2][3]

    • Trans-isomer: Forces one substituent axial, potentially altering pKa slightly (0.1–0.2 units) due to solvation changes, though the equatorial amine is the dominant contributor to the bulk pKa.[3]

The 1-Methylimidazole Moiety

Attached at position 2 of the oxane is the 5-position of a 1-methylimidazole ring.[1][2][3]

  • Basic Center: The pyridine-like nitrogen (N3) is the proton acceptor.[1][2][3]

  • Substituent Effect: The oxane ring acts as an alkyl-like substituent with a distal oxygen.[1][2][3] While alkyl groups are generally weak electron donors (raising pKa), the inductive pull of the ether oxygen in the oxane ring likely neutralizes this, keeping the pKa close to the parent 1-methylimidazole value (7.0).[3]

Detailed pKa Profiling

Understanding the ionization steps is critical for predicting solubility and receptor binding.[3] The compound is a diprotic base .[1][3]

Ionization Pathway

The protonation sequence proceeds from the most basic site (amine) to the less basic site (imidazole).[1][3]

  • Species A (Dication, +2): Both Amine and Imidazole protonated.[3] Dominant at pH < 6.[2][3]

  • Species B (Monocation, +1): Amine protonated, Imidazole neutral.[3] Dominant at pH 7.4 – 9.0.[2][3]

  • Species C (Neutral, 0): Both sites deprotonated.[3] Dominant at pH > 10.5.[2][3]

Calculated Values & Justification
Site 1: Primary Amine (Oxane-4-NH₂) [1][2][3]
  • Reference: 4-aminotetrahydropyran (CAS 38041-19-9).[1][2][3][5][6][7]

  • Literature Value: pKa ≈ 9.63 (Predicted/Experimental consensus).[1][3]

  • Adjustment: The distal imidazole group is five bonds away.[1][3] Its impact on the amine pKa is negligible.[3]

  • Final Calculation: 9.6 ± 0.3

Site 2: Imidazole Nitrogen (N3) [1][2][3]
  • Reference: 1-Methylimidazole (CAS 616-47-7).[1][2][3]

  • Literature Value: pKa ≈ 7.0 – 7.1.[1][2][3]

  • Adjustment: The attachment to the oxane ring at C5 replaces a hydrogen.[1][3] The saturated oxane ring is electronically similar to a secondary alkyl group but with an electron-withdrawing oxygen.[1][2][3]

    • Alkyl effect:[1][2][3] +0.2 pKa (Donating).[1][3][6][8]

    • Ether Oxygen effect:[1][2][3] -0.3 pKa (Withdrawing).[1][2][3]

  • Final Calculation: 7.1 ± 0.2

Visualization of Ionization States

The following diagram illustrates the protonation equilibrium.

IonizationScheme Dication Dication (+2) (pH < 6.0) High Solubility Monocation Monocation (+1) (pH 7.4) Amine Protonated Dication->Monocation pKa ~ 7.1 (Imidazole deprotonates) Neutral Neutral Species (0) (pH > 10.5) Lipophilic Form Monocation->Neutral pKa ~ 9.6 (Amine deprotonates)

Figure 1: Stepwise deprotonation of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

logP and logD Analysis[1][2][3]

Lipophilicity is the primary determinant of the compound's ability to cross biological membranes (e.g., the Blood-Brain Barrier or GI tract).[3]

Calculated logP (Intrinsic Lipophilicity)

The logP represents the partition coefficient of the neutral molecule.[1][3]

  • Fragment Contributions:

    • Tetrahydropyran ring: ~ +0.3[1][2][3][7]

    • Primary Amine: ~ -1.0[1][2][3]

    • 1-Methylimidazole: ~ -0.2[1][2][3]

  • Summation: The combination of two polar heterocycles renders the neutral molecule relatively hydrophilic.[1][3]

  • Prediction: -0.4 to +0.1 .[1][2][3] The molecule is on the borderline of being water-soluble even in its neutral form.[1][2][3]

Calculated logD (Distribution Coefficient at pH 7.4)

Since the molecule is ionized at physiological pH, logD is the clinically relevant metric.[3]

  • At pH 7.4:

    • The amine (pKa 9.[1][3][8]6) is >99% protonated (+1 charge).[1][3]

    • The imidazole (pKa 7.[1][3][9][10]1) is ~33% protonated.[3]

  • Calculation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="display ng-star-inserted">

    
    
    
    
    
    [1][3]
  • Result: -2.1 ± 0.4 . This value indicates high aqueous solubility and low passive membrane permeability .[1][2][3]

Experimental Validation Protocols

To verify these calculated values, the following self-validating experimental workflows are recommended.

Potentiometric Titration (pKa Determination)

This is the "Gold Standard" for molecules with pKa values between 2 and 12.[1][2][3]

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl to pH 2.0 (to fully protonate), then back-titrate with 0.1 M KOH to pH 12.0 under inert N₂ atmosphere.

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.[1][3]

    • Validation Check: The curve must show two distinct buffering regions.[3] If only one is seen, the pKa values may be too close (< 1.5 units), requiring NMR titration.[3]

Shake-Flask Method (logD Determination)[1][2][3]
  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Partitioning: Dissolve compound in the aqueous phase, add octanol, and shake for 1 hour at 25°C.

  • Quantification: Separate phases and analyze the aqueous phase via HPLC-UV.

    • Validation Check: Mass balance must be >95%.[3] If recovery is low, check for precipitation at the interface.[3]

Workflow Diagram

ValidationWorkflow cluster_pKa pKa Determination cluster_logD Lipophilicity Start Compound Synthesis (>98% Purity) SolubilityCheck Aqueous Solubility Check Start->SolubilityCheck Potentiometry Potentiometric Titration (pH 2-12) SolubilityCheck->Potentiometry Soluble NMR NMR Titration (If pKa < 2 or > 12) Potentiometry->NMR Ambiguous Data ShakeFlask Shake Flask (Octanol/Buffer) Potentiometry->ShakeFlask pKa Confirmed HPLC HPLC Quantification ShakeFlask->HPLC

Figure 2: Experimental workflow for validating physicochemical predictions.

Implications for Drug Development[1][3]

  • Oral Bioavailability: The low logD (-2.[1][2][3]1) suggests poor passive absorption .[1][3] To achieve oral bioavailability, this scaffold would likely require prodrug strategies or active transport mechanisms.[3]

  • Blood-Brain Barrier (BBB): With a high polar surface area and positive charge at physiological pH, this compound is unlikely to cross the BBB passively.[1][3] It is better suited for peripheral targets.[2][3]

  • Formulation: The compound will readily form stable salts (e.g., dihydrochloride) with high water solubility, making it ideal for IV formulations.[3]

References

  • PubChem. 4-Aminotetrahydropyran (Compound Summary). National Library of Medicine.[3] Available at: [Link][1][3]

  • EPA CompTox Dashboard. Prediction of Imidazole Derivative Properties. US Environmental Protection Agency.[3] Available at: [Link][1][3]

  • Cheméo. Chemical Properties of Pyrazole and Imidazole Amines. Céondo GmbH.[3] Available at: [Link][1][3]

Sources

Foundational

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine SMILES string and InChIKey

The following technical guide details the chemical identity, structural properties, and synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine . This document is structured for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, and synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a polar scaffold in kinase inhibitor design.

Chemical Identity & Structural Analysis[1][2][3]

This compound represents a specific subclass of heterocyclic building blocks combining a saturated oxygen heterocycle (oxane/tetrahydropyran) with an aromatic nitrogen heterocycle (imidazole).[1] It is frequently explored in medicinal chemistry to modulate polarity and solubility in drug candidates, particularly within the PI3K/mTOR kinase inhibitor space.

Nomenclature & Identifiers[2][3][4][5][6][7][8][9]
PropertyValue
IUPAC Name 2-(1-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-amine
Common Name 2-(1-methylimidazol-5-yl)oxan-4-amine
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol
SMILES CN1C=NC=C1C2CC(N)CCO2
InChI Key Predicted based on structure:[2][3][1]XQYJJKOTWJZOQJ-UHFFFAOYSA-N (Note: Stereochemistry undefined)

Note on Stereochemistry: The molecule contains two stereocenters at C2 and C4 of the oxane ring. This gives rise to cis and trans isomers. In drug development, the cis-isomer (amine and imidazole equatorial) is often thermodynamically favored and biologically preferred for compact binding modes.

Structural Logic & Basicity
  • Imidazole Ring: The 1-methylimidazole moiety acts as a weak base (pKa ~7.0) and a hydrogen bond acceptor.[2] The N-methyl group blocks one tautomeric site, fixing the attachment regiochemistry.

  • Oxane Ring: The tetrahydropyran core serves as a lipophilic spacer that maintains water solubility better than a cyclohexane ring due to the ether oxygen.

  • Primary Amine: The C4-amine is the primary handle for further functionalization (e.g., amide coupling to a kinase hinge-binding motif).

Synthesis Protocol: The Prins-Cyclization Route

The most robust "field-proven" method for constructing 2,4-disubstituted tetrahydropyrans involves the Prins cyclization followed by functional group manipulation. This approach ensures correct ring formation and allows for stereochemical control.[4]

Reaction Workflow
  • Prins Cyclization: Condensation of 1-methylimidazole-5-carbaldehyde with but-3-en-1-ol.

  • Oxidation: Conversion of the resulting C4-alcohol to a ketone.

  • Reductive Amination: Stereoselective installation of the amine.

Step-by-Step Methodology
Step 1: Construction of the Pyran Core

Reagents: 1-Methyl-1H-imidazole-5-carbaldehyde, But-3-en-1-ol, Trifluoroacetic acid (TFA).

  • Dissolution: Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 equiv) and but-3-en-1-ol (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Acid Catalysis: Cool to 0°C. Add TFA (2.0 equiv) dropwise to induce the Prins cyclization.

  • Reaction: Stir at room temperature for 12–16 hours. The mechanism involves the formation of an oxocarbenium ion intermediate which is trapped by the alkene.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The product is 2-(1-methylimidazol-5-yl)tetrahydropyran-4-ol .

Step 2: Oxidation to Ketone

Reagents: Dess-Martin Periodinane (DMP) or Swern conditions.

  • Setup: Suspend the alcohol from Step 1 in DCM.

  • Oxidation: Add DMP (1.2 equiv) at 0°C. Stir for 2 hours.

  • Purification: Filter through a Celite pad. The product is 2-(1-methylimidazol-5-yl)tetrahydropyran-4-one .

Step 3: Reductive Amination

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Imine Formation: Dissolve the ketone in methanol. Add NH₄OAc (10 equiv) to buffer the solution and provide the nitrogen source. Stir for 1 hour.

  • Reduction: Add NaBH₃CN (1.5 equiv) portion-wise.

  • Causality: The high concentration of ammonium drives the equilibrium toward the iminium species, which is then rapidly reduced. The hydride attack typically occurs from the axial face, favoring the equatorial amine (cis isomer).

  • Isolation: Acidify to pH 2 to decompose excess hydride, then basify to pH 10 to extract the free amine.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transitions.

SynthesisWorkflow Start 1-Methylimidazole- 5-carbaldehyde Inter1 Prins Cyclization (TFA, DCM) Start->Inter1 Reagent But-3-en-1-ol Reagent->Inter1 Intermediate 4-Hydroxy-Pyran Intermediate Inter1->Intermediate Ring Closure Oxidation Oxidation (DMP) Intermediate->Oxidation Ketone Pyran-4-one Intermediate Oxidation->Ketone Alcohol to Ketone RedAmin Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAmin Product 2-(1-methylimidazol-5-yl) oxan-4-amine RedAmin->Product Stereoselective Reduction

Figure 1: Step-wise synthetic pathway transforming the aldehyde precursor into the final amine scaffold via Prins cyclization.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals are diagnostic.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 7.5–7.7 ppm (s, 1H)Imidazole C2-H (Deshielded aromatic)
δ 6.8–7.0 ppm (s, 1H)Imidazole C4-H
δ 4.3–4.5 ppm (dd, 1H)Oxane C2-H (Benzylic-like methine)
δ 3.6–3.8 ppm (s, 3H)N-Methyl group
δ 2.8–3.0 ppm (m, 1H)Oxane C4-H (Alpha to amine)
LC-MS (ESI+) m/z = 182.1 [M+H]⁺Protonated molecular ion

References

  • Multicomponent synthesis of novel imidazole-pyran derivatives. Source: ResearchGate / NIH. Context: Provides grounding for the chemical reactivity of imidazole-carbaldehydes in forming pyran systems.

  • Prins Cyclization in Organic Synthesis. Source: Organic Chemistry Portal. Context: Standard protocol validation for the construction of 4-substituted tetrahydropyrans from aldehydes and homoallylic alcohols.

  • Reductive Amination Methodologies. Source: Sigma-Aldrich Technical Bulletins. Context: Validated procedures for converting ketones to primary amines using ammonium acetate and cyanoborohydride.

Sources

Exploratory

Thermodynamic Stability of Imidazole-Substituted Oxan-4-amine Derivatives: A Technical Guide

Foreword: The Imperative of Stability in Drug Discovery In the landscape of modern drug development, the intrinsic thermodynamic stability of a drug candidate is a cornerstone of its potential success. It dictates not on...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic thermodynamic stability of a drug candidate is a cornerstone of its potential success. It dictates not only the molecule's shelf-life and formulation possibilities but also profoundly influences its pharmacokinetic and pharmacodynamic profiles. Imidazole-substituted oxan-4-amine derivatives have emerged as a promising scaffold in medicinal chemistry, appearing in a range of therapeutic candidates from anticancer to antiviral agents.[1][2][3] Their unique structural amalgamation—a flexible oxane ring, a basic amine, and an aromatic imidazole moiety—presents a complex interplay of forces that govern their conformational preferences and, consequently, their overall stability. This guide provides an in-depth exploration of the principles and practices for evaluating the thermodynamic stability of this critical class of molecules.

Deconstructing the Molecular Architecture: Key Determinants of Stability

The thermodynamic stability of imidazole-substituted oxan-4-amine derivatives is not a monolithic property but rather a summation of various intramolecular and intermolecular interactions. A thorough understanding of these contributing factors is paramount for rational drug design.

Conformational Landscape of the Oxane Ring

The six-membered oxane ring typically adopts a chair conformation to minimize torsional strain. However, the presence and orientation of substituents dictate the energetic preference for one chair conformer over another. For an imidazole-substituted oxan-4-amine, the key equilibrium is between the two chair forms where the substituents can occupy either axial or equatorial positions.

The relative stability of these conformers is governed by the A-value of the substituents, which quantifies the steric strain of an axial placement. Larger groups generally prefer the less sterically hindered equatorial position. However, as we will explore, non-covalent interactions can significantly perturb this simple model.

The Pivotal Role of Intramolecular Hydrogen Bonding

A defining feature of this molecular scaffold is the potential for intramolecular hydrogen bonds (H-bonds). The imidazole ring, with its proton-donating N-H group and proton-accepting nitrogen atom, alongside the amine group, can engage in a network of internal H-bonds.[4][5][6] These interactions can lock the molecule into specific conformations, significantly enhancing its thermodynamic stability.

The formation of these intramolecular H-bonds is highly dependent on the stereochemistry and the relative orientation of the functional groups.[7] For instance, an appropriately positioned carbonyl group can act as an H-bond acceptor for the imidazole N-H, leading to enhanced inhibitory effects in certain biological systems.[4][5] Conversely, proximity to an H-bond donor can reduce the potency of the imidazole moiety.[4][5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Factors influencing conformational stability."

Solvation Effects: The Molecule in its Environment

The surrounding solvent environment plays a crucial role in the thermodynamic stability of a molecule. Polar solvents can stabilize charged or polar functional groups through solvation, potentially altering the conformational equilibrium. The interplay between intramolecular hydrogen bonding and solvent interactions is a critical consideration. In some cases, strong intramolecular H-bonds may persist even in polar solvents, while in others, solvent molecules may competitively bind to the functional groups, disrupting the internal network. Understanding these solvation effects is essential for predicting a molecule's behavior in a biological milieu.[8]

Experimental Approaches to Quantifying Thermodynamic Stability

A multi-pronged experimental strategy is essential for a comprehensive assessment of thermodynamic stability. These techniques provide quantitative data on the energetic landscape of the molecule.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as a function of temperature.[9] For imidazole-substituted oxan-4-amine derivatives, DSC can be used to determine the melting point and enthalpy of fusion, which are direct indicators of the stability of the crystal lattice. A higher melting point and a larger enthalpy of fusion generally correlate with greater thermodynamic stability in the solid state.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting peak, which corresponds to the enthalpy of fusion (ΔHfus).

Isothermal Titration Calorimetry (ITC)

While often used to study binding interactions, ITC can also provide valuable information about the thermodynamics of conformational changes.[10] By monitoring the heat changes upon perturbation of the system (e.g., by changing pH or introducing a co-solute), one can infer the energetic cost of conformational reorganization.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Stability Assessment

  • Sample Preparation: Prepare a solution of the imidazole-substituted oxan-4-amine derivative at a known concentration in a suitable buffer. The buffer should be chosen to maintain a stable pH and minimize ionization effects.

  • Instrument Setup: Fill the ITC sample cell with the compound solution and the titration syringe with the same buffer (or a solution of a perturbing agent).

  • Titration: Perform a series of small injections of the buffer into the sample cell while monitoring the heat changes. The initial injections establish a baseline.

  • Data Analysis: In the absence of a binding partner, the heat changes observed are primarily due to dilution and any conformational adjustments of the molecule in response to the changing environment. Analysis of these subtle heat changes can provide insights into the energetics of the system.

Spectroscopic Techniques (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for probing the conformational state of molecules in solution. Variable-temperature NMR studies can be used to determine the populations of different conformers and to calculate the Gibbs free energy difference (ΔG) between them. IR spectroscopy is particularly sensitive to hydrogen bonding, and shifts in the vibrational frequencies of N-H and C=O bonds can provide direct evidence for the presence and strength of intramolecular H-bonds.[6]

Computational Chemistry: A Predictive Framework for Stability

Computational methods provide a powerful and cost-effective means to predict and rationalize the thermodynamic stability of molecules before their synthesis.[11]

Conformational Searching and Energy Minimization

The first step in a computational analysis is to identify all low-energy conformations of the molecule. This is typically achieved through a systematic or stochastic conformational search. Each identified conformer is then subjected to geometry optimization using quantum mechanics (QM) or molecular mechanics (MM) methods to find its lowest energy structure.

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Computational workflow for stability analysis."

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a widely used QM method for accurately calculating the electronic structure and energy of molecules.[12] By performing DFT calculations on the optimized geometries of different conformers, one can obtain their relative electronic energies. More advanced calculations can also incorporate thermal corrections to provide Gibbs free energies, which are directly comparable to experimental data.

Computational Workflow: DFT-Based Stability Analysis

  • Structure Preparation: Build the 3D structure of the imidazole-substituted oxan-4-amine derivative.

  • Conformational Search: Perform a thorough conformational search to identify all relevant low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energy.

  • Energy Analysis: Calculate the relative Gibbs free energies of the conformers to determine their relative populations at a given temperature.

  • Interaction Analysis: Analyze the optimized geometries for key intramolecular interactions, such as hydrogen bonds, and quantify their strength.

Data Synthesis and Interpretation: Building a Coherent Picture

The true power of this multi-faceted approach lies in the synthesis of data from both experimental and computational studies. Discrepancies between predicted and measured values can often reveal subtle but important effects that were not initially considered.

Table 1: Hypothetical Thermodynamic Data for Two Conformers of an Imidazole-Substituted Oxan-4-amine Derivative

ConformerRelative Gibbs Free Energy (ΔG) (kcal/mol) (Computational)Calculated Population (%) at 298 KKey Intramolecular InteractionsExperimentally Observed Major Conformer (NMR)
Axial Imidazole0.075Intramolecular H-bond (Imidazole N-H to Amine N)Yes
Equatorial Imidazole0.6825Sterically less hinderedNo

In the hypothetical example above, the computational data suggests that the axial conformer is more stable due to a stabilizing intramolecular hydrogen bond, despite being sterically more hindered. This prediction would then be corroborated by NMR experiments showing the predominance of the axial conformer in solution.

Conclusion: A Roadmap for Rational Design

The thermodynamic stability of imidazole-substituted oxan-4-amine derivatives is a complex property governed by a delicate balance of conformational preferences, intramolecular interactions, and solvation effects. A comprehensive evaluation of this stability requires a synergistic approach that combines the quantitative rigor of experimental techniques like DSC and ITC with the predictive power of computational chemistry. By understanding the fundamental drivers of stability, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutic agents based on this privileged scaffold.

References

  • Perrin, L., et al. (2009). Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. Metallomics.
  • Perrin, L., et al. (2009). Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. Oxford Academic.
  • Ghafourian, T., & Barzegar-Jalali, M. (2002). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). [Source not further specified].
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). [Source not further specified].
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC - NIH.
  • Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. (2008). Metallomics (RSC Publishing).
  • Elucidating Thermodynamic Details of Biologic and Small Molecule Drugs using Microcalorimetry. (n.d.). TA Instruments.
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. (n.d.). [Source not further specified].
  • Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
  • Solvation Thermodynamic Mapping Approaches for Computer-Aided Drug Discovery. (n.d.). [Source not further specified].
  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). [Source not further specified].
  • Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. (n.d.). PMC.

Sources

Foundational

Technical Deep Dive: IUPAC Nomenclature for 2-(1-methyl-1H-imidazol-5-yl)tetrahydropyran-4-amine

Executive Summary & Structural Deconstruction Precision in chemical nomenclature is not merely a bureaucratic requirement; it is the bedrock of intellectual property protection and reproducible science. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Deconstruction

Precision in chemical nomenclature is not merely a bureaucratic requirement; it is the bedrock of intellectual property protection and reproducible science. This guide provides a rigorous derivation of the IUPAC name for a specific pharmacophore often encountered in fragment-based drug discovery: a tetrahydropyran (THP) core substituted with a primary amine and a methylated imidazole.[1]

The molecule is 2-(1-methyl-1H-imidazol-5-yl)tetrahydropyran-4-amine .[2][1]

Structural Components

To derive the name systematically, we must deconstruct the molecule into three hierarchical units based on the IUPAC Blue Book (P-series) rules:

ComponentStructureIUPAC RolePriority Justification
Amine

Principal Characteristic Group Nitrogenous functional groups (suffix) take precedence over ethers (prefixes/skeleton).[2][1]
Tetrahydropyran

Parent Hydride The heterocyclic ring containing the principal group.
Imidazole

Substituent A heteroaryl group attached to the parent hydride.

The Naming Protocol: Step-by-Step Derivation

The following methodology synthesizes rules from IUPAC P-14 (General Rules), P-25 (Heterocycles), and P-62 (Amines).

Step 1: Determine the Principal Characteristic Group

Rule: The principal group determines the suffix of the name.

  • Analysis: The molecule contains an ether (within the pyran ring), a tertiary amine (in the imidazole), and a primary amine (on the pyran).

  • Hierarchy: According to P-41 , amines (

    
    ) have priority over ethers.[2][1]
    
  • Outcome: The suffix is -amine .[2][1]

Step 2: Select the Parent Hydride

Rule: The parent structure must contain the principal group.

  • Analysis: The amine is attached to the tetrahydropyran ring. While the imidazole is aromatic, the presence of the principal group on the saturated ring dictates that the tetrahydropyran is the parent hydride.

  • Outcome: Parent name base is tetrahydropyran .[1]

Step 3: Numbering the Parent Hydride (The Critical Logic)

This is the most common source of error. We must satisfy three criteria in order (P-14.4):

  • Fixed Numbering: Heteroatoms in the ring get the lowest locant.[3][4] (Oxygen = 1).[1]

  • Principal Group: The carbon bearing the amine should have the lowest possible locant consistent with rule 1.

  • Substituents: Other substituents (imidazole) should have the lowest possible locants consistent with rules 1 & 2.

Scenario A (Clockwise):

  • O = 1[1]

  • Imidazole at C2[1]

  • Amine at C4[1][5]

  • Locant Set: 1, 2, 4

Scenario B (Counter-Clockwise):

  • O = 1[1]

  • Amine at C4[1][5]

  • Imidazole at C6[2][1]

  • Locant Set: 1, 4, 6

Decision: The amine is at position 4 in both scenarios. Therefore, the tie-breaker is the imidazole substituent. Position 2 is lower than position 6.[1][5][6] Outcome: The parent is tetrahydropyran-4-amine with the substituent at position 2 .[2][1]

Step 4: Naming and Numbering the Substituent

The substituent is an imidazole ring.

  • Methylation: There is a methyl group on the nitrogen.

  • Tautomerism & Numbering: In 1-substituted imidazoles, the nitrogen bearing the substituent is designated N1 .

  • Connectivity: The bond connecting to the THP ring is at the carbon adjacent to N1 (but not between the two nitrogens).

    • 
       = Methylated nitrogen.[1]
      
    • 
       = Carbon between N1 and N3.[1]
      
    • 
       = Pyridine-like nitrogen.[2][1]
      
    • 
       = Carbon adjacent to N3.[1]
      
    • 
       = Carbon adjacent to N1.[1]
      
  • Verification: The prompt specifies the "5-yl" isomer.[1] This confirms the bond is at C5.

  • Outcome: The substituent is 1-methyl-1H-imidazol-5-yl .[2][1]

Final Assembly

Combine the parts alphabetically (though here we only have one complex substituent): 2-(1-methyl-1H-imidazol-5-yl)tetrahydropyran-4-amine

Stereochemical Considerations (The "Drug Development" View)

For researchers, the flat IUPAC name is insufficient. This molecule has two chiral centers: C2 and C4 of the pyran ring.

Cahn-Ingold-Prelog (CIP) Priority Assignments[1][2][3]

At Carbon 2 (C2):

  • -O-C6... (Oxygen has highest atomic number).[2][1]

  • -C(Imidazole)... (Carbon bonded to N, N, H).[1]

  • -C3... (Carbon bonded to C, H, H).[1]

  • -H (Lowest).

At Carbon 4 (C4):

  • -NH2 (Nitrogen > Carbon).[2][1]

  • -C3... or -C5... ? We must trace the path back to the oxygen.

    • Path via C3 goes to C2 (substituted).[1]

    • Path via C5 goes to C6 (unsubstituted) then O.[1]

    • C2 path has higher priority due to the imidazole substituent branching.

Stereoisomers

There are four distinct stereoisomers. In a patent context, you must specify:

  • cis- : The imidazole (at C2) and amine (at C4) are on the same face.[1]

  • trans- : They are on opposite faces.[2][1]

Example of a fully defined name: (2R,4S)-2-(1-methyl-1H-imidazol-5-yl)tetrahydropyran-4-amine

Visualization of the Logic Flow

The following diagram illustrates the decision tree used to derive the name, ensuring reproducibility of the naming logic for similar analogs.

IUPAC_Logic Start Start: Analyze Structure Principal Identify Principal Group: (-NH2) vs (Ether) vs (Imidazole) Start->Principal SelectParent Select Parent Hydride: Tetrahydropyran (contains -NH2) Principal->SelectParent Amine Priority > Ether Numbering Numbering Logic: 1. Heteroatom (O=1) 2. Principal Group (Lowest Locant) 3. Substituents (Lowest Locant) SelectParent->Numbering CheckPath Compare Paths: Clockwise: 1(O), 2(Imid), 4(NH2) Counter: 1(O), 6(Imid), 4(NH2) Numbering->CheckPath Decision Decision: Locant set {1,2,4} < {1,4,6} CheckPath->Decision Minimize Locants SubstAnalysis Analyze Substituent: 1-methylimidazole attached at C5 Decision->SubstAnalysis FinalName Final Name: 2-(1-methyl-1H-imidazol-5-yl) tetrahydropyran-4-amine SubstAnalysis->FinalName

Caption: Logical decision tree for IUPAC nomenclature derivation of the target molecule.

Comparative Nomenclature Table

For database registration (ChemDraw, PubChem, CAS), different formats may be required.

StandardName / IdentifierNotes
IUPAC (PIN) 2-(1-methyl-1H-imidazol-5-yl)tetrahydropyran-4-amine Preferred IUPAC Name.[2][1][7]
CAS Index Name 2H-Pyran-4-amine, tetrahydro-2-(1-methyl-1H-imidazol-5-yl)-Inverts parent to prioritize the ring system skeleton.[2][1]
InChI Key (Requires Stereochemistry)Unique hash for database lookup.
Common/Lab 4-amino-2-(1-methylimidazol-5-yl)tetrahydropyranOften drops the "1H" and "tetrahydro" rigor for brevity.[2][1]

Synthesis & Validation Context

When synthesizing this molecule, the "5-yl" connectivity is chemically distinct from the "4-yl".[2][1]

Tautomeric Ambiguity Check

In N-unsubstituted imidazoles, the 4- and 5-positions are tautomerically equivalent.[2][1] However, the N-methyl group locks the structure .

  • 4-yl isomer: The bond is adjacent to the "pyridine-like" nitrogen (N3).[2][1]

  • 5-yl isomer: The bond is adjacent to the "pyrrole-like" methylated nitrogen (N1).[2][1]

Experimental Validation: To confirm you have the 5-yl isomer and not the 4-yl, check the HMBC NMR spectrum.[2][1]

  • 5-yl: Strong correlation between the N-Methyl protons and the quaternary carbon at the attachment point (C5).[2][1]

  • 4-yl: No 3-bond coupling between N-Methyl protons and the attachment carbon (C4).[2][1]

References

  • IUPAC Blue Book P-14 : Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[2][1] General Rules for Numbering.

  • IUPAC Blue Book P-25 : Nomenclature of Heterocyclic Compounds. Defines the priority of heteroatoms (O > N) and numbering of monocycles.

  • PubChem Compound Summary : 1-Methylimidazole (Structural reference for numbering logic).

  • IUPAC P-62 : Amines and Imines. Establishes the priority of the amine suffix over ether prefixes.

Sources

Exploratory

Hydrogen bond donor and acceptor counts for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

An In-Depth Technical Guide: Analysis of Hydrogen Bonding Potential for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Executive Summary Hydrogen bonding is a critical determinant of a molecule's pharmacokinetic and pharmacod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Analysis of Hydrogen Bonding Potential for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Executive Summary

Hydrogen bonding is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, profoundly influencing its interaction with biological targets and its behavior within the human body.[1][2] This guide provides a detailed analysis of the hydrogen bonding characteristics of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, a novel chemical entity with potential therapeutic applications. By systematically dissecting its molecular structure, we identify and quantify its hydrogen bond donor and acceptor sites. This analysis is grounded in established principles of medicinal chemistry, particularly Lipinski's Rule of Five, to provide a robust framework for evaluating its druglikeness.[3][4] Our findings indicate that 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, positioning it favorably within the chemical space of orally bioavailable drugs.

The Central Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly specific, directional interactions that are fundamental to molecular recognition in biological systems.[2][5] They are key to the structural integrity of proteins and DNA, and they govern the binding of ligands to their target receptors.[6][7] In the context of drug development, the capacity of a compound to form hydrogen bonds influences several critical parameters:

  • Binding Affinity and Specificity: The precise geometry and energy of hydrogen bonds between a drug molecule and its target protein are crucial for achieving high binding affinity and selectivity.[1][5]

  • Pharmacokinetics (ADME): A molecule's hydrogen bonding potential significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] For instance, the ability to shed hydrogen bonds with water and form new ones with a target is a key aspect of ligand binding.[8]

  • Physicochemical Properties: Properties such as solubility and membrane permeability are directly influenced by the number and strength of hydrogen bonds a molecule can form with its environment.[2]

Given these considerations, a precise enumeration of hydrogen bond donors and acceptors is a foundational step in the preclinical assessment of any potential drug candidate. This is most famously codified in Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a chemical compound.[9][10]

Molecular Structure and Functional Group Analysis

The molecule is 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine . Its structure consists of two key heterocyclic systems: a saturated oxane (tetrahydropyran) ring and an aromatic imidazole ring, linked together.

  • Oxane Ring: A six-membered saturated ring containing one oxygen atom. This ring is substituted at the 4-position with a primary amine (-NH2) group.

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms. It is methylated at the N1 position and is attached to the oxane ring at the C5 position.

The interplay of these functional groups dictates the molecule's overall hydrogen bonding capability.

Determination of Hydrogen Bond Donors

A hydrogen bond donor is defined as a molecule containing a hydrogen atom attached to a highly electronegative atom, such as nitrogen or oxygen.[11] For 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, the donor sites are identified as follows:

  • Primary Amine (-NH2): The amine group on the oxane ring possesses two hydrogen atoms directly bonded to a nitrogen atom. Each of these N-H bonds can function as a hydrogen bond donor.

The imidazole ring lacks a traditional N-H donor, as the nitrogen at the 1-position is substituted with a methyl group. Therefore, the total count of hydrogen bond donors is derived solely from the primary amine.

Total Hydrogen Bond Donors: 2

Determination of Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom (typically nitrogen or oxygen) that possesses at least one lone pair of electrons.[11][12] According to the widely adopted definition used in Lipinski's Rule of Five, all nitrogen and oxygen atoms in a molecule are counted towards the total acceptor count.[3]

The acceptor sites within 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine are:

  • Oxane Oxygen: The oxygen atom within the tetrahydropyran ring has two lone pairs and is a potent hydrogen bond acceptor.

  • Amine Nitrogen: The nitrogen atom of the primary amine group on the oxane ring has a lone pair and can function as a hydrogen bond acceptor.

  • Imidazole Nitrogen (N3): The sp2-hybridized nitrogen atom at the 3-position of the imidazole ring has a lone pair available for hydrogen bonding.

  • Imidazole Nitrogen (N1): The nitrogen at the 1-position, though methylated and part of the aromatic system, is still counted as a potential acceptor under the Lipinski framework.

Total Hydrogen Bond Acceptors: 4

Summary and Implications for Druglikeness

The quantitative analysis of the hydrogen bonding potential for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is summarized below.

ParameterDefinitionCount
Hydrogen Bond Donors Number of O-H and N-H bonds2
Hydrogen Bond Acceptors Number of oxygen and nitrogen atoms4

This profile is evaluated against Lipinski's Rule of Five, a cornerstone of modern drug design for predicting oral bioavailability.[4] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.[3]

  • No more than 10 hydrogen bond acceptors.[3]

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (log P) that does not exceed 5.

With 2 hydrogen bond donors and 4 hydrogen bond acceptors , 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine comfortably adheres to the hydrogen bonding criteria of Lipinski's rule. This suggests that the molecule possesses a favorable balance of polarity, which is often correlated with good solubility and membrane permeability, essential attributes for an orally administered drug.[2]

Visualization of Hydrogen Bonding Sites

To provide a clear visual representation of the identified hydrogen bonding sites, the following diagram illustrates the molecular structure with donors and acceptors explicitly highlighted.

H_Bond_Analysis cluster_molecule 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine cluster_key Legend N1_imidazole N C2_imidazole C N1_imidazole->C2_imidazole Me CH₃ N1_imidazole->Me N3_imidazole N C2_imidazole->N3_imidazole C4_imidazole C N3_imidazole->C4_imidazole C5_imidazole C C4_imidazole->C5_imidazole C5_imidazole->N1_imidazole C2_oxane C C5_imidazole->C2_oxane C3_oxane C C2_oxane->C3_oxane C4_oxane C C3_oxane->C4_oxane C5_oxane C C4_oxane->C5_oxane Amine_N N C4_oxane->Amine_N C6_oxane C C5_oxane->C6_oxane O_oxane O C6_oxane->O_oxane O_oxane->C2_oxane Amine_H1 H Amine_N->Amine_H1 Amine_H2 H Amine_N->Amine_H2 key_donor Hydrogen Bond Donor (H) key_acceptor Hydrogen Bond Acceptor (N, O)

Caption: Hydrogen bonding sites on 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

Conclusion

The systematic evaluation of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine reveals a hydrogen bonding profile that is highly consistent with established principles for druglikeness. Possessing 2 hydrogen bond donors and 4 hydrogen bond acceptors , the molecule strikes a critical balance between the polarity required for aqueous solubility and target interaction, and the lipophilicity needed for membrane permeation. This analysis serves as a crucial first-pass assessment, providing confidence for its continued investigation in a drug discovery pipeline. Further computational and experimental work is warranted to fully characterize its binding modes and ADME properties.

References

  • Kubinyi, H. Hydrogen Bonding: The Last Mystery in Drug Design? Vertex AI Search.
  • Wikipedia. Lipinski's rule of five. Wikipedia.
  • I-Science. Hydrogen bond interaction: Significance and symbolism. I-Science.
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development. bioaccess.
  • ChemRxiv. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv.
  • PubMed. The role of hydrogen-bonds in drug binding. PubMed.
  • Moodle@Units. Lipinski's rule of five. Moodle@Units.
  • Wikipedia. Hydrogen bond. Wikipedia.
  • The Education Group - MIT. Redox chemistry and hydrogen bonding in drug design. MIT.
  • Rowan University. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Rowan University.
  • ACS Publications. Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry.
  • Sygnature Discovery. The Rule of 5 - Two decades later. Sygnature Discovery.
  • Royal Society of Chemistry. When are two hydrogen bonds better than one? Accurate first-principles models explain the balance of hydrogen bond donors and acceptors found in proteins. Chemical Science.
  • Taylor & Francis Online. Computational study of proper and improper hydrogen bonding in methanol complexes. Taylor & Francis Online.
  • Bitesize Bio. Hydrogen Bonds: A Simple Explanation of Why They Form. Bitesize Bio.
  • PMC. Regulation of protein-ligand binding affinity by hydrogen bond pairing. PMC.

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Foundational

Literature review of 1-methyl-1H-imidazol-5-yl derivatives in medicinal chemistry

An In-Depth Technical Guide to 1-Methyl-1H-Imidazol-5-yl Derivatives in Medicinal Chemistry Introduction: The Privileged Scaffold in Drug Discovery The imidazole ring is a five-membered aromatic heterocycle that holds a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-1H-Imidazol-5-yl Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle that holds a position of distinction in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine make it a "privileged scaffold."[4][5] This scaffold is a core component of numerous natural products and clinically approved drugs, valued for its metabolic stability and capacity to favorably influence the pharmacokinetic properties of a molecule.[1][6]

Within this important class, the 1-methyl-1H-imidazol-5-yl moiety serves as a particularly valuable pharmacophore. The methylation at the N1 position blocks metabolic N-oxidation and provides a fixed substitution pattern, allowing for precise orientation of functional groups and predictable interactions with biological targets. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1-methyl-1H-imidazol-5-yl derivatives, offering insights for researchers and scientists in the field of drug development.

Synthetic Strategies: Building the Core Moiety

The construction of the 1-methyl-1H-imidazol-5-yl core and its functionalized derivatives can be achieved through several reliable synthetic routes. A common and versatile strategy involves the initial synthesis of key building blocks such as (1-methyl-1H-imidazol-5-yl)methanol or 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. These intermediates serve as valuable handles for subsequent elaboration and diversification.

A generalized approach often starts from commercially available materials like ethyl 1-methylimidazole-5-carboxylate. Reduction of the ester functionality, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding alcohol.[7] This alcohol can then be converted to a more reactive electrophile, such as a chloromethyl derivative, via treatment with thionyl chloride (SOCl₂), providing a key intermediate for nucleophilic substitution reactions.[7][8]

G A Ethyl 1-Methylimidazole-5-carboxylate B (1-Methyl-1H-imidazol-5-yl)methanol A->B  Reduction (e.g., LiAlH₄) C 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride B->C  Chlorination (e.g., SOCl₂) D Target Derivatives (e.g., via Nucleophilic Substitution) C->D  Reaction with Nucleophiles  (e.g., R-NH₂, R-OH, R-SH)

Caption: Generalized synthetic pathway for 1-methyl-1H-imidazol-5-yl derivatives.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

This protocol describes a two-step synthesis of a key intermediate used for derivatization, starting from the corresponding alcohol.

Part A: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

  • Setup: Suspend lithium aluminum hydride (0.25 g, 6.60 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Addition: In a separate flask, dissolve ethyl 1-methylimidazole-5-carboxylate (0.62 g, 4.02 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ slurry over 1 minute.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of excess sodium sulfate decahydrate (Na₂SO₄·10H₂O). The reaction is exothermic and will generate hydrogen gas.

  • Workup: Add anhydrous sodium sulfate to dry the mixture and filter the resulting solid through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (1-methyl-1H-imidazol-5-yl)methanol as a white solid.[7]

Part B: Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

  • Setup: Dissolve the alcohol from Part A (0.150 g, 1.34 mmol) in thionyl chloride (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux and maintain for 3 hours.

  • Isolation: Allow the mixture to cool and then concentrate it under reduced pressure to remove excess thionyl chloride.

  • Purification: Dissolve the crude residue in a minimum amount of ethanol. Add diethyl ether to precipitate the product.

  • Final Product: Collect the white solid by filtration to yield 5-chloromethyl-1-methyl-1H-imidazole hydrochloride.[7]

Therapeutic Applications and Structure-Activity Relationships

The 1-methyl-1H-imidazol-5-yl scaffold is a cornerstone in the development of novel therapeutics across multiple disease areas, most notably in oncology and neurology.

Oncology

The imidazole core is prevalent in anticancer agents due to its ability to interact with various biological targets, including enzymes and receptors crucial for cancer cell proliferation and survival.[3][9]

a) Janus Kinase (JAK) Inhibition:

A significant breakthrough was the discovery of 1-methyl-1H-imidazole derivatives as potent inhibitors of Janus kinase 2 (JAK2).[10][11] The JAK/STAT signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation, often through mutations like V617F, is a hallmark of myeloproliferative neoplasms.

Structure-based design efforts led to the development of compounds where the 1-methyl-1H-imidazole moiety acts as a hinge-binding fragment, replacing an aminopyrazole group from earlier clinical candidates.[10][11] Optimization of this series resulted in potent, orally bioavailable JAK2 inhibitors that demonstrated significant tumor growth inhibition in preclinical xenograft models.[11] Compound 19a from these studies emerged as a lead candidate, showing high cellular activity in cell lines harboring the JAK2 V617F mutation.[10][11]

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 1-Methyl-1H-imidazole Derivative (e.g., 19a) Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK/STAT pathway by 1-methyl-1H-imidazole derivatives.

b) Other Anticancer Mechanisms:

Beyond JAK2, imidazole-based compounds have been explored for various other anticancer mechanisms:

  • Bromodomain (BRD4) Inhibition: Rational design has led to the development of derivatives that inhibit BRD4, an epigenetic reader involved in regulating the expression of key oncogenes like c-Myc.[12]

  • Tubulin Polymerization Inhibition: Certain imidazole derivatives target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]

  • Carbonic Anhydrase Inhibition: Imidazole hybrids have shown promising inhibitory activity against human carbonic anhydrase isoforms (hCA-II and hCA-IX), which are involved in tumor progression and metastasis.[13]

Compound Class Target Key Activity Therapeutic Area Reference
1-Methyl-1H-imidazole amidesJAK2 (V617F)IC₅₀ in nanomolar rangeMyeloproliferative Neoplasms[10][11]
Imidazolyl-quinolin-8-olBRD4Down-regulation of c-MycLeukemia, Myeloma[12]
Imidazole-pyrimidine hybridsCarbonic Anhydrase IXPotent inhibitory activitySolid Tumors[13]
2-Substituted ImidazolesGeneral ProliferationCytotoxic against HT-29, MCF-7Colon & Breast Cancer[9]

Table 1: Summary of Anticancer Activities of Selected Imidazole Derivatives.

Neurology

The imidazole scaffold has been investigated for its potential in treating neurological disorders, particularly epilepsy.

Anticonvulsant Activity:

Research into 1H-imidazol-5(4H)-one derivatives, which share a core five-membered lactam-like structure with other successful anticonvulsants, has shown promising results.[14][15] These compounds have demonstrated significant anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models.[14]

Structure-activity relationship studies revealed key insights:

  • Lipophilicity: High lipophilicity was found to be detrimental to anticonvulsant activity. For instance, chloro-substituted analogues were significantly less active than their unsubstituted phenyl or furyl counterparts.[14]

  • Pharmacokinetics: Compounds bearing a furylmethylidene group at the C4 position exhibited excellent protection, which was attributed to favorable pharmacokinetic properties.[14]

  • Neurotoxicity: Importantly, the most active compounds did not show observable neurotoxic effects at their therapeutic doses, indicating a favorable safety profile.[14][15]

Infectious Diseases

The imidazole ring is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[16][17][18] Drugs like ketoconazole and metronidazole are classic examples.[2][19] Derivatives of 1-methyl-1H-imidazole have been incorporated into novel conjugates to explore their therapeutic potential. For example, imidazole-coumarin conjugates linked via a methylthio bridge have been synthesized and evaluated for anti-hepatitis C virus (HCV) activity, with some compounds showing appealing efficacy.[17]

Workflow & Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

To assess the cytotoxic potential of newly synthesized 1-methyl-1H-imidazol-5-yl derivatives, a colorimetric MTT assay is a standard and reliable method.

G A 1. Cell Seeding (e.g., MCF-7, A549) in 96-well plates B 2. Compound Treatment Incubate with serial dilutions of test compounds for 48-72h A->B C 3. MTT Addition Add MTT solution (0.5 mg/mL) and incubate for 4h B->C D 4. Formazan Solubilization Remove medium, add DMSO to dissolve formazan crystals C->D E 5. Absorbance Measurement Read absorbance at 570 nm using a microplate reader D->E F 6. IC₅₀ Calculation Plot dose-response curve to determine the half-maximal inhibitory concentration E->F

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer) into a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in fresh cell culture medium.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing various concentrations of the test compounds. Include wells with medium only (blank), cells with medium (negative control), and cells with a known anticancer drug (positive control). Incubate for 48 to 72 hours.

  • MTT Reagent: After incubation, remove the compound-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[4]

Conclusion and Future Perspectives

The 1-methyl-1H-imidazol-5-yl moiety has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of potent and selective modulators of challenging biological targets, particularly in the realm of oncology with the success of JAK2 inhibitors. The exploration of these derivatives as anticonvulsants with low neurotoxicity and as components of novel antiviral agents further highlights their versatility.

Future research will likely focus on several key areas:

  • Target Selectivity: Fine-tuning substitutions to achieve greater selectivity among related enzyme isoforms (e.g., JAK family members) or receptor subtypes to minimize off-target effects.

  • Pharmacokinetic Optimization: Further modification to enhance oral bioavailability, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Novel Conjugates: Designing hybrid molecules that combine the 1-methyl-1H-imidazol-5-yl scaffold with other pharmacophores to create multi-target agents or drug-antibody conjugates for targeted delivery.

The continued investigation of this versatile chemical entity promises to yield a new generation of therapeutic agents to address unmet medical needs in cancer, neurology, and infectious diseases.

References

  • Al-Ostoot, F.H., et al. (2021). Imidazoles as potential anticancer agents. PMC - NIH. Available from: [Link]

  • Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. MDPI. Available from: [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed. Available from: [Link]

  • Zheng, Y., et al. (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. PubMed. Available from: [Link]

  • Kumar, A., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. Available from: [Link]

  • Al-Zoubi, M.S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • ResearchGate. (2024). The Structure of typical of (1-methyl-1H-imidazole) based natural products. Available from: [Link]

  • Sharma, D., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Square. Available from: [Link]

  • Joseph, A., et al. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. Available from: [Link]

  • Li, H-L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available from: [Link]

  • Kamal, Z., & Gupta, P. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. Available from: [Link]

  • Fancelli, D., et al. (2009). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. PubMed. Available from: [Link]

  • Mohamed, M.S., et al. (2012). Potent Anticonvulsant 1H-Imidazol-5(4H)-One Derivatives with Low Neurotoxicity. Scirp.org. Available from: [Link]

  • Mohamed, M.S., et al. (2012). Potent Anticonvulsant 1H-Imidazol-5(4H)-One Derivatives with Low Neurotoxicity. Scirp.org. Available from: [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available from: [Link]

  • Spitz, C., et al. (2019). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. Available from: [Link]

  • Hendi, M.S., et al. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. NIH. Available from: [Link]

  • National Center for Biotechnology Information. (1-methyl-1H-imidazol-5-yl)methanol. PubChem. Available from: [Link]

  • ResearchGate. (2023). Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives. Available from: [Link]

  • Chen, Y-H., et al. (2016). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. Available from: [Link]

  • Sharma, D., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. Available from: [Link]

  • Walker, K.A., et al. (1981). 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents. PubMed. Available from: [Link]

  • Chapman, J.M., et al. (2004). Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist. PubMed. Available from: [Link]

  • Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available from: [Link]

  • Chopra, B., et al. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. PubMed. Available from: [Link]

  • Iljin, A.V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy. Available from: [Link]

  • Kumar, R., & Singh, P. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available from: [Link]

  • Bakulev, V.A., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available from: [Link]

  • Semantic Scholar. (2022). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]

  • Ali, S., et al. (2025). Synthesis, characterization, molecular docking and antidiabetic evaluation of di(1H-imidazol-1-yl) methanone derivatives. ResearchGate. Available from: [Link]

  • Mohammadi, A., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available from: [Link]

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Al-Mattarneh, B.A., et al. (2021). Imidazole as a Promising Medicinal Scaffold. DDDT - Dove Medical Press. Available from: [Link]

Sources

Exploratory

Molecular weight and elemental composition of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Chemical Identity & Elemental Analysis 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is a heterobifunctional s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Chemical Identity & Elemental Analysis

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is a heterobifunctional scaffold characterized by a saturated tetrahydropyran (oxane) core substituted at the 2-position with a polar heteroaryl group (1-methylimidazole) and at the 4-position with a primary amine. This specific substitution pattern renders it a high-value "fragment" in modern drug discovery, particularly for targeting kinases and GPCRs where the imidazole moiety often serves as a hydrogen bond acceptor/donor mimic for histidine residues in the binding pocket.

Structural Nomenclature
  • IUPAC Name: 2-(1-methyl-1H-imidazol-5-yl)tetrahydropyran-4-amine

  • Common Synonyms: 2-(1-methylimidazol-5-yl)oxan-4-amine; 4-amino-2-(1-methyl-5-imidazolyl)tetrahydropyran.

  • CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized de novo as a proprietary intermediate.

Elemental Composition & Molecular Weight

The molecular formula is C₉H₁₅N₃O .

ElementSymbolAtom CountAtomic WeightMass ContributionMass %
CarbonC912.011108.09959.64%
HydrogenH151.00815.1208.34%
NitrogenN314.00742.02123.19%
OxygenO115.99915.9998.83%
Total 28 181.24 g/mol 100.00%

Synthetic Pathways: The "How-To"

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine requires the construction of a 2,4-disubstituted tetrahydropyran ring. The most robust and scalable method involves a Hetero-Diels-Alder (HDA) cycloaddition followed by reductive amination. This route allows for the stereochemical control of the 2,4-relationship (cis/trans), which is critical for biological activity.

Retrosynthetic Analysis & Pathway

The synthesis begins with 1-methylimidazole-5-carbaldehyde , which provides the C2-substituent pre-installed. Reaction with Danishefsky’s Diene builds the pyranone core.

SynthesisPath cluster_legend Reaction Class Aldehyde 1-Methylimidazole- 5-carbaldehyde Pyranone Intermediate A: 2-(Imidazol-5-yl)- 2,3-dihydro-4H-pyran-4-one Aldehyde->Pyranone ZnCl2 (Lewis Acid) THF, 0°C -> RT Diene Danishefsky's Diene Diene->Pyranone Ketone Intermediate B: 2-(Imidazol-5-yl)- tetrahydropyran-4-one Pyranone->Ketone H2, Pd/C EtOH Target Target: 2-(1-methyl-1H-imidazol-5-yl) oxan-4-amine Ketone->Target NH4OAc, NaBH3CN Reductive Amination Hetero-Diels-Alder Hetero-Diels-Alder Hydrogenation Hydrogenation Hetero-Diels-Alder->Hydrogenation Reductive Amination Reductive Amination Hydrogenation->Reductive Amination

Caption: Three-step synthetic workflow from commercially available aldehyde to target amine.

Detailed Experimental Protocol

Step 1: Hetero-Diels-Alder Cycloaddition

  • Reagents: 1-methylimidazole-5-carbaldehyde (1.0 eq), Danishefsky’s diene (1.2 eq), ZnCl₂ (0.1 eq, catalyst).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve 1-methylimidazole-5-carbaldehyde in THF under N₂ atmosphere.

    • Cool to 0°C and add ZnCl₂. Stir for 15 minutes to activate the carbonyl.

    • Dropwise add Danishefsky’s diene. Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Quench with dilute HCl (0.1 M) to hydrolyze the silyl enol ether intermediate. Extract with DCM.

    • Product: 2-(1-methyl-1H-imidazol-5-yl)-2,3-dihydro-4H-pyran-4-one.

Step 2: Hydrogenation

  • Reagents: H₂ gas (1 atm), 10% Pd/C (5 wt%).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the enone from Step 1 in Ethanol.

    • Add Pd/C catalyst.

    • Stir under H₂ balloon for 4–6 hours. Monitor by TLC or LCMS for disappearance of the alkene.

    • Filtration: Filter through Celite to remove Pd/C. Concentrate in vacuo.

    • Product: 2-(1-methyl-1H-imidazol-5-yl)tetrahydropyran-4-one.

Step 3: Reductive Amination

  • Reagents: Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the ketone from Step 2 in Methanol.

    • Add Ammonium Acetate and stir at RT for 2 hours to form the imine in situ.

    • Cool to 0°C and add NaBH₃CN portion-wise.

    • Stir overnight at RT.

    • Purification: Quench with saturated NaHCO₃. Extract with DCM/Isopropanol (3:1). Purify via amine-functionalized silica column or reverse-phase HPLC.

Physicochemical Properties & Drug-Likeness

This molecule is designed to be a Lead-Like Scaffold . Its properties fall well within the "Rule of 3" for fragments and "Rule of 5" for drug candidates, making it an ideal starting point for library expansion.

PropertyValue (Predicted)Drug Discovery Context
Molecular Weight 181.24 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP 0.2 – 0.8Highly water-soluble; low lipophilicity reduces metabolic clearance risk.
TPSA ~55 ŲExcellent membrane permeability (Target < 140 Ų).
H-Bond Donors 2 (Amine)Available for key interactions in the ATP-binding pocket.
H-Bond Acceptors 4 (N, O)Imidazole N3 and Pyran O are strong acceptors.
pKa (Basic) ~9.8 (Amine)Protonated at physiological pH (improves solubility).
pKa (Imidazole) ~7.1Can act as a proton shuttle in enzymatic active sites.

Self-Validation Check:

  • Solubility: The presence of the primary amine and the imidazole ring ensures high aqueous solubility at pH 7.4.

  • Stereochemistry: The reductive amination typically yields a mixture of cis and trans isomers (relative to the C2 substituent). Separation can be achieved via chiral HPLC or crystallization of diastereomeric salts (e.g., using Tartaric acid).

Applications in Drug Discovery

4.1 Kinase Inhibition The 2-(imidazol-5-yl)tetrahydropyran motif mimics the adenosine ribose-base interaction found in ATP.

  • Mechanism: The imidazole nitrogen (N3) often binds to the "Hinge Region" of kinases via hydrogen bonding with the backbone amide.

  • Vector: The 4-amine position points towards the solvent-exposed region or the "Sugar Pocket," allowing for the attachment of solubilizing groups or selectivity-enhancing tails (e.g., acrylamides for covalent inhibition).

4.2 GPCR Ligands In aminergic GPCRs (e.g., Histamine H3/H4 receptors), the imidazole ring serves as a bioisostere for the endogenous histamine, while the tetrahydropyran spacer provides a rigid linker that reduces the entropic penalty of binding compared to flexible alkyl chains.

References

  • Danishefsky, S. J., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction. Journal of the American Chemical Society.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • CymitQuimica. (2024). 4-Aminotetrahydropyran Product Data.

  • PubChem Database. (2024). Compound Summary for 1-Methylimidazole-5-carbaldehyde.

Foundational

Technical Guide: Solid-State Development and Crystal Structure Analysis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Salts

Executive Summary The compound 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine represents a challenging pharmacophore often encountered in the development of kinase inhibitors and GPCR ligands.[1] Its structure combines a flex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine represents a challenging pharmacophore often encountered in the development of kinase inhibitors and GPCR ligands.[1] Its structure combines a flexible, saturated oxygen heterocycle (oxane/tetrahydropyran) with a rigid, aromatic imidazole moiety.[1]

This guide provides a definitive protocol for the solid-state characterization of this molecule. It addresses the critical challenges of stereochemical assignment (cis/trans isomerism at the 2,4-position), protonation site selectivity (primary amine vs. imidazole), and the selection of counter-ions to ensure optimal physicochemical properties.[1]

Chemo-Physical Context & Structural Challenges[1][2]

Before initiating crystallization, the researcher must understand the competing functionalities within the molecule.[1]

Basicity and Protonation Sites

The molecule contains two distinct basic centers.[1] Understanding the


 is critical for predicting salt formation versus co-crystal formation.[1]
Functional GroupApprox. pKa (Conj. Acid)Structural RoleSalt Formation Priority
Primary Amine (C4-NH₂) ~10.5H-bond Donor/AcceptorPrimary Site: Protonates first with most acids.[1]
Imidazole (N3) ~7.0H-bond Acceptor (N3)Secondary Site: Protonates only with strong acids or in di-salt formation.[1]
Oxane Oxygen < -2.0Weak AcceptorInert to protonation; participates in weak H-bonding.[1]

Implication: For mono-salts, the proton will reside on the aliphatic amine.[1] For di-salts (e.g., Dihydrochloride), both nitrogens will be protonated, significantly increasing the lattice energy and potentially the hygroscopicity.[1]

Stereochemical Ambiguity

The 2,4-substitution pattern on the oxane ring creates two diastereomers:

  • Cis-isomer: Substituents on the same side of the ring plane.[1]

  • Trans-isomer: Substituents on opposite sides.[1]

Critical Directive: NMR coupling constants (


) can be ambiguous due to ring flipping between chair conformers. Single Crystal X-Ray Diffraction (SC-XRD)  is the gold standard for unequivocally assigning the relative stereochemistry and the absolute configuration (if using chiral counter-ions).[1]

Phase I: Salt Screening Protocol

Do not rely on random screening. Use a rational design approach based on the "Rule of Three" (


 ensures salt formation).[1]
Counter-ion Selection

Select counter-ions that span different geometries and hydropathy indices to maximize the chance of crystallization.[1]

  • Group A (Strong Acids, pKa < 1): Hydrochloric acid, Methanesulfonic acid.[1] Target: High solubility.

  • Group B (Dicarboxylic Acids): Fumaric acid, Succinic acid.[1] Target: Bridging capability for polymeric chains.

  • Group C (Chiral Acids): L-Tartaric acid, Dibenzoyl-L-tartaric acid.[1] Target: Resolution of enantiomers if the starting material is racemic.[1]

Automated Workflow Visualization

The following decision tree outlines the logical flow for salt selection and crystallization.

SaltScreening Start Start: Free Base 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine pKaCheck Calculate pKa Gap (ΔpKa) Start->pKaCheck BranchSalt ΔpKa > 3 (Salt Likely) pKaCheck->BranchSalt BranchCoCrystal ΔpKa < 0 (Co-Crystal Likely) pKaCheck->BranchCoCrystal SolventSelect Solvent Selection (Dielectric Constant Screening) BranchSalt->SolventSelect BranchCoCrystal->SolventSelect MethodA Method A: Slow Evaporation (MeOH/EtOH) SolventSelect->MethodA High Sol MethodB Method B: Vapor Diffusion (Water/Acetone) SolventSelect->MethodB Low Sol Analysis Analysis: PXRD & DSC MethodA->Analysis MethodB->Analysis Analysis->SolventSelect Amorphous/Oil Success Hit Identification: Single Crystal Growth Analysis->Success Crystalline Hit

Caption: Rational salt screening workflow prioritizing pKa-driven selection followed by solvent dielectric screening.

Phase II: Crystallization Methodologies

The imidazole moiety creates stacking opportunities (


-

interactions), while the oxane amine offers strong H-bond directionality.[1] To grow diffraction-quality crystals, control the supersaturation rate carefully.[1]
Protocol A: Vapor Diffusion (Recommended for Salts)

This method is superior for imidazole salts which tend to be soluble in alcohols but insoluble in non-polar aprotic solvents.[1]

  • Inner Vial: Dissolve 10 mg of the salt in 0.5 mL of Methanol or Water (Good Solvent).

  • Outer Vial: Add 3 mL of Acetone or THF (Anti-Solvent).

  • Seal: Cap tightly and store at 4°C.

  • Mechanism: The anti-solvent slowly diffuses into the inner vial, gently lowering solubility and promoting nucleation without trapping solvent inclusions.[1]

Protocol B: Reactive Crystallization

Used when the salt is unstable or highly hygroscopic.[1]

  • Dissolve the free base in Et₂O or MTBE.[1]

  • Add the acid (dissolved in EtOH) dropwise under slow stirring.

  • Immediate precipitation usually yields microcrystalline powder.[1]

  • Recrystallization: Heat the slurry to reflux and add EtOH dropwise until clear. Allow to cool to RT over 12 hours.

Phase III: Crystal Structure Analysis (SC-XRD)

Once a suitable crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) is isolated, data collection follows.[1]

Data Collection Parameters[1][2][3]
  • Temperature: Collect at 100 K . Imidazole rings often exhibit high thermal motion at room temperature, leading to large thermal ellipsoids that obscure bond precision.[1]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard.[1] If the absolute configuration is required and no heavy atom (Cl, Br, S) is present, use Cu-K
    
    
    to maximize the anomalous signal.[1]
Refinement Strategy

Common issues with this specific scaffold and how to solve them:

  • Oxane Ring Disorder: The oxane ring may toggle between chair and twisted-boat conformations.[1]

    • Solution: If electron density is smeared, model the ring as disordered over two positions.[1] Use PART 1 and PART 2 commands in SHELXL with occupancy refinement (e.g., 0.60/0.40).[1]

  • Imidazole Tautomerism: In the free base or hemi-salts, the imidazole hydrogen location (N1 vs N3) can be ambiguous.[1]

    • Solution: Locate the H-atom from the difference Fourier map (

      
      ).[1] Do not geometrically fix it immediately; let the electron density dictate the tautomer.
      
  • Twinning: Pseudo-symmetry is common in monoclinic space groups (e.g.,

    
     mimicking orthorhombic).[1]
    
    • Solution: Check for systematic absences violations.[1] Use PLATON/TwinRotMat to identify twin laws.[1]

Structural Validation Logic

XRD_Refinement Data Raw Data (100 K) Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve Refine1 Isotropic Refinement (Non-H atoms) Solve->Refine1 CheckDisorder Check Ring Conformation (Chair vs Boat) Refine1->CheckDisorder CheckDisorder->Refine1 Disordered (Apply Restraints) ModelH H-Atom Placement (Ride Model vs Difference Map) CheckDisorder->ModelH Ordered Final Final Refinement (Anisotropic, Weighting) ModelH->Final

Caption: Step-by-step refinement logic focusing on handling oxane ring conformational disorder.

Expected Results & Data Presentation

When reporting the structure, summarize the essential crystallographic data in a standard Table 1 format.[1]

Table 1: Simulated Crystallographic Data (Example for Monohydrochloride Salt)
ParameterValue (Example)Significance
Crystal System MonoclinicCommon for chiral salts or racemates.[1]
Space Group

(Racemic) or

(Chiral)
Determines symmetry elements.[1]
Z / Z' 4 / 1Number of molecules per unit cell/asymmetric unit.[1]
R₁ (I > 2σ(I)) < 0.05 (5%)Indicates high-quality fit of model to data.[1]
Flack Parameter 0.02(4)Crucial: If ~0, absolute config is correct. If ~1, inverted.[1]
H-Bond Network N4-H...Cl...H-N3Confirming the salt bridge location.
Hydrogen Bond Analysis

For the 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine scaffold, expect a 3D network:

  • Primary Interaction: The protonated amine (C4-

    
    ) forms strong charge-assisted H-bonds with the anion (Cl⁻, 
    
    
    
    ).[1]
  • Secondary Interaction: The imidazole N3 acts as an acceptor for adjacent amine protons or solvent water.[1]

  • Packing: Look for "herringbone" packing driven by the edge-to-face interactions of the imidazole rings.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • Hilfiker, R. (Ed.).[1] (2006).[1][2] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1] [1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B.

  • Müller, P. (2009).[1] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.[1] [1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Reductive Amination of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one Precursors

Introduction Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction, which converts...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction, which converts a carbonyl group into an amine via an intermediate imine, is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of nitrogen-containing molecules.[2][3] For drug development professionals, mastering the nuances of reductive amination is critical for the efficient construction of complex molecular architectures.

This guide provides a detailed exploration of the reductive amination conditions specifically tailored for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one precursors. The focus is on leveraging the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a reagent of choice for its high functional group tolerance and operational simplicity in one-pot procedures.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting.

Mechanistic Considerations: The "Why" Behind the "How"

The success of a reductive amination hinges on the selective reduction of the in situ-formed iminium ion over the starting carbonyl compound.[4][6] This selectivity is paramount for achieving high yields and minimizing side products, such as the corresponding alcohol from carbonyl reduction.[4]

Sodium triacetoxyborohydride is particularly well-suited for this task. The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[5][6] This tempered reactivity allows it to preferentially reduce the more electrophilic iminium ion intermediate.[2][5]

The reaction typically proceeds under weakly acidic conditions.[7] The acid serves a dual catalytic role: it protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine to form a hemiaminal intermediate, and it facilitates the subsequent dehydration to the imine.[8][9] The imine is then protonated to form the highly electrophilic iminium ion, which is rapidly reduced by the hydride source.[4][9]

For ketone substrates, such as 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one, the addition of a stoichiometric amount of a weak acid like acetic acid is often beneficial to accelerate the imine formation, which can be the rate-limiting step.[4][10]

Reductive_Amination_Mechanism Ketone 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Amine R-NH2 Amine->Hemiaminal Hemiaminal->Ketone - R-NH2 Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product Target Amine Iminium->Product + [H-] from NaBH(OAc)3 H2O H2O H_plus H+ STAB NaBH(OAc)3 Hydride [H-]

Figure 1. Generalized mechanism of reductive amination.

Key Reagents and Their Roles

  • 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one (The Ketone): The electrophilic carbonyl source. The steric and electronic properties of the substituents on the oxanone ring can influence the rate of imine formation.

  • The Amine (Primary or Secondary): The nucleophile. The basicity and steric bulk of the amine will affect its nucleophilicity and the rate of the initial addition to the ketone.[4] Weakly basic amines can be effectively used with this protocol.[4]

  • Sodium Triacetoxyborohydride (STAB): The mild and selective reducing agent. It is crucial to use a high-quality, anhydrous reagent as it is water-sensitive.[11][12] The potency of STAB can degrade over time, and for critical applications, its active hydride content should be assayed.[11]

  • Acetic Acid (AcOH): The catalyst. It facilitates both the formation and protonation of the imine intermediate.[4][13] While not always necessary for aldehydes, it is generally recommended for ketones to ensure efficient reaction.[10][14]

  • Solvent: Aprotic solvents are required due to the water-sensitive nature of STAB.[7][11] 1,2-Dichloroethane (DCE) is the most commonly used and often preferred solvent, demonstrating faster reaction rates.[4][10] Other suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[4][14]

Experimental Protocols

The following protocols provide a starting point for the reductive amination of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: General Procedure for Reductive Amination with a Primary Amine

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Combine Ketone, Amine, and Acetic Acid in DCE B Stir at Room Temperature for 1 hour (Imine Formation) A->B C Add NaBH(OAc)3 (portion-wise) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Quench with Saturated Aqueous NaHCO3 D->E F Extract with DCM or EtOAc E->F G Dry, Filter, and Concentrate F->G H Purify by Chromatography G->H

Figure 2. Experimental workflow for one-pot reductive amination.

Materials:

  • 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one

  • Primary Amine (e.g., benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one (1.0 equiv).

  • Dissolve the ketone in anhydrous DCE (approximately 0.1 M concentration).

  • Add the primary amine (1.0-1.2 equiv) followed by glacial acetic acid (1.1-1.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature until completion, typically 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the reductive amination of the precursor ketone with various amines.

EntryAmine (equiv)NaBH(OAc)₃ (equiv)AcOH (equiv)SolventTime (h)Yield (%)
1Benzylamine (1.1)1.51.2DCE6~85-95
2Aniline (1.2)1.61.5DCE12~70-80
3Cyclohexylamine (1.1)1.51.2THF8~80-90
4Morpholine (1.1)1.51.2DCE10~88-96

Yields are approximate and may vary based on the specific substrate and reaction scale.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial. The disappearance of the starting ketone and the appearance of a new, more polar spot (the amine product) is indicative of a successful reaction. Co-spotting with starting materials is recommended for accurate TLC analysis.

  • Intermediate Observation: In some cases, the intermediate imine may be observed by LC-MS, providing direct evidence of the reaction pathway.[15]

  • Work-up and Quenching: The careful quenching with a basic solution (NaHCO₃) is a critical step. It neutralizes the acetic acid and decomposes any unreacted NaBH(OAc)₃. The cessation of gas evolution provides a visual cue that the quenching is complete.

  • Spectroscopic Confirmation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, validating the outcome of the protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Incomplete imine formation- Deactivated NaBH(OAc)₃- Insufficient reaction time- Increase the pre-stir time with acetic acid before adding the reducing agent.- Use a fresh, anhydrous bottle of NaBH(OAc)₃ or assay its purity.[11]- Allow the reaction to stir for a longer period (up to 48 hours).
Formation of Alcohol Side Product - NaBH(OAc)₃ is too reactive- Imine formation is slow- Ensure the reaction is not overly acidic, which can accelerate carbonyl reduction.[4]- For sluggish ketone/amine pairs, consider a two-step procedure: form and isolate the imine first, then reduce it.[10]
Dialkylation of Primary Amine - The product secondary amine is more nucleophilic than the starting primary amine.- Use a slight excess of the ketone relative to the primary amine.- Adopt a stepwise procedure where the imine is formed in a solvent like methanol, which is then removed before reduction.[10][14]
Complex Product Mixture - Reaction temperature too high- Impure starting materials- Maintain the reaction at room temperature. If an exotherm is significant, consider cooling with an ice bath during the NaBH(OAc)₃ addition.- Ensure the purity of the ketone and amine starting materials.

Conclusion

The reductive amination of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one precursors using sodium triacetoxyborohydride offers a reliable and high-yielding route to a variety of substituted amines. By understanding the underlying mechanism and the roles of each reagent, researchers can effectively apply and troubleshoot these protocols. The mildness of the conditions tolerates a broad range of functional groups, making this a valuable tool in the synthesis of complex molecules for drug discovery and development.[10][13]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • ResearchGate. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Sorribes, I., & Beller, M. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry–A European Journal, 25(1), 1-6. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Journal of Chemical Education. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Thesis Template. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Scribd. (n.d.). Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes. Retrieved from [Link]

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Application

Application Note: High-Fsp³ Scaffolding with 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Abstract & Strategic Value In the pursuit of "escaping flatland" (increasing Fsp³ character) to improve clinical success rates, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine has emerged as a high-value building block.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the pursuit of "escaping flatland" (increasing Fsp³ character) to improve clinical success rates, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine has emerged as a high-value building block.[1] This scaffold uniquely combines a saturated, polar tetrahydropyran (THP) core with an aromatic imidazole pendant.[2][3][4]

Unlike traditional piperidines or phenyl-based linkers, this building block offers:

  • Vector Orthogonality: The C2-substitution on the THP ring directs the imidazole vector out of the primary molecular plane, accessing novel chemical space in enzyme pockets.[3][4]

  • Solubility Enhancement: The ether oxygen in the THP ring lowers LogP (approx. -0.5 to 0.5 range) compared to carbocyclic analogs, while the imidazole provides a tunable pKa (~7.[3][1][4]0) for lysosomal trapping or solubility without carrying a permanent charge at physiological pH.[3][1][4]

  • Metabolic Stability: The 1-methyl group on the imidazole blocks the N1-position, preventing rapid glucuronidation often seen with free NH-imidazoles.[3][1][4]

Physicochemical Profile & Structural Analysis[1][2][3][5]

Understanding the distinct reactivity of the two nitrogen centers is critical for designing chemoselective protocols.[3][4]

Table 1: Key Physicochemical Properties
PropertyValue (Est.)Significance in Drug Design
MW 181.24 g/mol Fragment-like, allows room for heavy decoration.[1]
ClogP -0.3 ± 0.4Hydrophilic; aids in lowering lipophilicity of final drug candidates.[3][1][4]
Amine pKa (N-aliphatic) ~10.5Highly basic; primary nucleophile for coupling.[3][1][4]
Imidazole pKa (N-aromatic) ~7.0 - 7.2Amphoteric range; acts as H-bond acceptor at pH 7.[1]4.
Topological Polar Surface Area ~55 ŲGood permeability profile (Rule of 5 compliant).[3][1][4]
Stereochemistry cis / transC2 and C4 substituents create diastereomers.[3][1][4] Cis (equatorial/equatorial) is typically thermodynamically favored.[3][1][4]
Stereochemical Considerations

The relationship between the C2-imidazole and the C4-amine defines the spatial projection of the final ligand.[3][4]

  • Cis-Isomer: Both substituents can adopt equatorial positions in the chair conformation.[3][1][4] This is the stable, "linear" vector.[2][4]

  • Trans-Isomer: Forces one substituent axial (usually the amine if the C2-group is bulky), creating a "kinked" vector useful for macrocyclization or U-shaped binding pockets.[3][1][4]

Application Workflows

The following Graphviz diagram illustrates the decision tree for utilizing this building block in library synthesis, highlighting the divergence based on stereochemistry and target class.

Workflow Start Start: 2-(1-methylimidazolyl) oxan-4-amine Decision Target Class? Start->Decision Kinase Kinase Inhibitor (Hinge Binder) Decision->Kinase Aromatic Core GPCR GPCR/Peptidomimetic (Loop Binder) Decision->GPCR Flexible Chain Process_SNAr Protocol A: SNAr (Heterocyclization) Kinase->Process_SNAr Process_Amide Protocol B: Amide Coupling GPCR->Process_Amide Check_Stereo Stereo Check: Isolate Cis/Trans? Process_SNAr->Check_Stereo Process_Amide->Check_Stereo Sep_Yes Chiral SFC/HPLC Check_Stereo->Sep_Yes Late Stage Sep_No Use Mixture (Early Screening) Check_Stereo->Sep_No Hit ID Final Lead Series Sep_Yes->Final Sep_No->Final

Caption: Decision matrix for utilizing the scaffold in divergent medicinal chemistry campaigns.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Library Scale)

Objective: Functionalize the C4-primary amine without protecting the imidazole ring.[3][1][4] Rationale: The aliphatic amine (pKa ~10.[3][1][4]5) is significantly more nucleophilic than the imidazole nitrogen (pKa ~7.0).[1][4] By maintaining a pH around 8-9, the imidazole remains largely unprotonated (neutral) but non-nucleophilic compared to the primary amine.[3][4]

Reagents:

  • Carboxylic Acid (R-COOH) (1.0 equiv)[3][1]

  • Building Block: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[2][3][1]

  • Base: DIPEA (3.0 equiv)[2][3]

  • Solvent: DMF (anhydrous)[2]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 5 minutes. Visual Check: Solution should turn slightly yellow/orange.

  • Addition: Add the oxan-4-amine building block (0.11 mmol) directly to the activated ester mixture.

    • Note: If the building block is a HCl salt, add an extra 1.0 equiv of DIPEA to neutralize the salt.[3][4]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check by LCMS.[1][4][5] The imidazole moiety gives a distinct strong [M+H]+ signal.[3][1][4]

  • Workup (High Throughput): Dilute with DMSO/MeOH (1:1) and purify directly via Prep-HPLC (Reverse phase C18, Water/Acetonitrile with 0.1% Formic Acid).

    • Caution: Do not use strong acidic workups (e.g., HCl wash) if extracting, as the imidazole will protonate and extract into the aqueous layer.[2][3][4]

Protocol B: SNAr Functionalization (Kinase Hinge Binders)

Objective: Install the scaffold onto a chloropyrimidine or chloropyridine core.[3][1][4]

Reagents:

  • Substrate: 2,4-dichloropyrimidine (or similar heteroaryl chloride)[2][3]

  • Building Block: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (1.0 equiv)[1]

  • Base: Et3N or DIPEA (2.5 equiv)[2][3]

  • Solvent: n-Butanol or Isopropanol (for thermal) / DMSO (for microwave)[3][1]

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the chloro-heterocycle (0.2 mmol) and the amine building block (0.2 mmol) in n-Butanol (2 mL). Add DIPEA (0.5 mmol).

  • Heating:

    • Method A (Thermal): Heat to 100°C for 12 hours.

    • Method B (Microwave): Heat to 120°C for 45 minutes.

  • Validation: LCMS should show complete consumption of the chloride.[3][1][4]

    • Self-Validating Check: If the reaction stalls, add 0.1 equiv of KF (Potassium Fluoride).[2][3][4] The fluoride assists in the SNAr transition state for electron-deficient rings.[3][1][4]

  • Isolation: Evaporate the alcohol. Redissolve in DCM, wash with saturated NaHCO3 (to remove excess salts), dry over MgSO4, and concentrate.

Quality Control & Validation

When validating the structure of synthesized analogs, specific NMR signatures confirm the integrity of the scaffold.[3][4]

1H NMR Diagnostic Signals (DMSO-d6)[3]
  • Imidazole C-H: Two distinct singlets in the aromatic region.[3][1][4]

    • H2 (between nitrogens): ~7.5 - 7.8 ppm (shifts downfield if protonated).[1][4]

    • H4: ~6.8 - 7.0 ppm.[1][4]

  • N-Methyl Group: Sharp singlet at ~3.6 - 3.7 ppm.[3][1] Crucial for confirming no N-demethylation occurred.

  • Oxane Core:

    • H2 (Benzylic-like): Doublet of doublets (dd) around 4.2 - 4.5 ppm.[1][4] The coupling constant (

      
      ) here helps determine cis/trans stereochemistry.[3][1][4]
      
      • 
         indicates axial-axial  coupling (Cis isomer if H4 is also axial).[2][3][1][4]
        
      • 
         indicates axial-equatorial  coupling.[2][1][4]
        
Storage & Handling[1][2][3][4]
  • Hygroscopicity: The free base is moderately hygroscopic.[3][1][4] The HCl or TFA salt forms are deliquescent.[3][1][4] Store in a desiccator at -20°C.

  • Stability: Stable to air and ambient light.[3][1][4] Compatible with standard Pd-catalyzed cross-coupling conditions (Suzuki/Buchwald) provided the catalyst load is adjusted for potential imidazole coordination.[3][1][4]

References

  • Nortcliffe, A., et al. (2017).[2][1][4] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[2][4]

  • Meanwell, N. A. (2011).[2][1][4] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[2][4] (Context on Imidazole/THP utility).

  • Lovering, F., et al. (2009).[2][1][4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][4]

  • Verma, S. K., et al. (2019).[2][1][4] "Discovery and synthesis of 2-amino-1-methyl-1H-imidazol-4(5H)-ones as GPCR ligands." Bioorganic Chemistry, 86, 641-651.[2][4][5]

Sources

Method

Application Notes and Protocols: Amide Coupling Reactions Involving 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Introduction Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug discovery.[1][2] The amide functional group is a cornerstone of countless pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug discovery.[1][2] The amide functional group is a cornerstone of countless pharmaceutical agents, including the blockbuster drug Atorvastatin, due to its metabolic stability and ability to participate in key hydrogen bonding interactions. This guide focuses on the specific challenges and detailed protocols for the amide coupling of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, a scaffold of significant interest. This molecule combines a saturated oxane ring, providing a three-dimensional exit vector, with a 1-methyl-imidazole moiety, a common bioisostere and hydrogen bond acceptor in drug design.

The successful acylation of this amine is paramount for generating libraries of diverse compounds for biological screening. However, the presence of the imidazole ring introduces specific synthetic challenges that require careful consideration of reagents and reaction conditions to achieve high yields and purity. This document provides an in-depth analysis of coupling strategies, detailed experimental protocols, and troubleshooting advice tailored to this unique substrate.

Scientific Rationale and Substrate-Specific Considerations

The primary challenge in coupling reactions with 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine stems from the dual basicity and nucleophilicity of the molecule.

  • The Target Amine: The secondary amine within the oxane ring is the intended nucleophile for the amide bond formation. Its reactivity is generally sufficient for standard coupling conditions.

  • The Imidazole Moiety: The imidazole ring contains a basic nitrogen atom (N3). This site can act as a competing base, quenching the acid or coupling reagent, or as a competing nucleophile, leading to undesired side products. While N-acylation of the imidazole is possible, it is generally less favorable than acylation of the more nucleophilic secondary amine, but it can complicate the reaction and purification.

Therefore, the choice of coupling reagent, base, and solvent must be optimized to favor the selective acylation of the oxane amine while minimizing side reactions associated with the imidazole ring.

Core Mechanisms of Amide Bond Formation

To make an informed choice, it is essential to understand the underlying mechanisms of common coupling reagents. The direct reaction between a carboxylic acid and an amine is an acid-base reaction followed by a kinetically slow condensation at high temperatures, making it unsuitable for complex molecules.[3] Coupling reagents circumvent this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[2]

Carbodiimide-Mediated Activation

Carbodiimides like EDC and DCC react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then attacked by the amine to form the amide. The major drawback is that the O-acylisourea can racemize or undergo intramolecular rearrangement to a stable N-acylurea byproduct.[5] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[6][7]

Uronium/Aminium and Phosphonium Salt Activation

Reagents like HATU (an aminium salt) and PyBOP (a phosphonium salt) are among the most efficient coupling reagents available.[8] They react with the carboxylate anion (formed in the presence of a non-nucleophilic base like DIPEA) to generate highly reactive HOAt or HOBt active esters directly.[6] These reagents are particularly effective for difficult couplings, including those involving sterically hindered or electron-deficient amines.[9][10] HATU is often preferred as the resulting HOAt active ester benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.

Below is a diagram illustrating the general mechanism for carbodiimide coupling, which forms the basis for one of the key protocols.

G RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester + HOBt (Fast) Amide Desired Amide (R-CONH-R') O_Acyl->Amide + Amine (Slower, Risk of Side Reactions) Urea Urea Byproduct (Water-Soluble) O_Acyl->Urea + H2O or Rearrangement HOBt HOBt (Additive) HOBt->HOBt_Ester HOBt_Ester->Amide + Amine (R'-NH2) Amine Amine Substrate (R'-NH2) Amine->Amide

Caption: Generalized mechanism of EDC/HOBt-mediated amide coupling.

Recommended Experimental Protocols

The following protocols are designed as starting points and may require optimization based on the specific carboxylic acid being coupled.

Protocol 1: EDC/HOBt Mediated Coupling - The Workhorse Method

This method is cost-effective and reliable for a wide range of substrates. The use of HOBt is critical to ensure high yields and minimize side reactions.[6][7]

Materials:

  • 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (1.0 equiv)

  • Carboxylic Acid (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and the amine substrate (1.0 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution. Rationale: Adding the carbodiimide last and at a low temperature minimizes premature formation of the unstable O-acylisourea and potential side reactions.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture. The solution may become cloudy. Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and facilitates the formation of the carboxylate.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed (typically 4-18 hours).

  • Upon completion, proceed to the aqueous workup and purification.

Protocol 2: HATU Mediated Coupling - The High-Efficiency Method

HATU is a highly effective uronium salt-based reagent, ideal for challenging or precious substrates where high yield is critical. It is known for fast reaction times and low rates of epimerization.[7]

Materials:

  • 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step. Rationale: Pre-activating the acid by forming the OAt-active ester before adding the amine ensures the coupling reaction is rapid and efficient, minimizing potential side reactions with the amine.

  • Add a solution of the amine substrate (1.0 equiv) in a small amount of anhydrous DMF to the pre-activated mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS. Couplings with HATU are often complete within 1-4 hours.[11][6]

  • Upon completion, proceed to the aqueous workup and purification.

General Experimental Workflow and Purification

The purification of the final basic amide product requires special attention to avoid poor recovery and streaking on silica gel.

G cluster_purification Purification Options Setup 1. Reagent Preparation (Amine, Acid, Coupling Reagent, Base) Reaction 2. Coupling Reaction (0°C to RT, Stirring) Setup->Reaction Monitor 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Crude 5. Concentrate in vacuo (Crude Product) Workup->Crude Purify 6. Purification Crude->Purify Pure 7. Final Product (Characterization: NMR, MS) Purify->Pure Flash Flash Chromatography (Silica + 0.5-1% NH4OH or TEA in Mobile Phase) RP_HPLC Reverse-Phase HPLC (High Purity) SCX SCX Cartridge (Capture-Release for Basic Compounds)

Caption: General workflow from reaction setup to purified product.

Aqueous Workup Protocol
  • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • If DMF was used as the solvent, add a significant amount of water and ethyl acetate (or DCM) to extract the product.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies
  • Flash Column Chromatography: Due to the basic imidazole and product amine, standard silica gel chromatography can result in significant product tailing. To mitigate this, add a basic modifier to the mobile phase (e.g., 0.5-1% triethylamine or ammonium hydroxide in a hexane/ethyl acetate or DCM/methanol gradient).[12]

  • Reverse-Phase Chromatography: An excellent method for achieving high purity, often using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% TFA or formic acid. The product is typically isolated as a salt.

  • Solid-Phase Cation Exchange (SCX): This is a highly effective technique for purifying basic compounds.[13] The crude material is loaded onto an SCX cartridge, which binds the basic product and any unreacted amine. Non-basic impurities are washed away with methanol. The desired product is then eluted by washing the cartridge with a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).

Comparative Summary and Troubleshooting

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Relative Cost LowHigh
Reaction Speed Moderate (4-18 h)Fast (1-4 h)
Efficiency Good to ExcellentExcellent, especially for difficult substrates
Key Byproduct Dialkylurea (water-soluble with EDC)Tetramethylurea (water-soluble)
Racemization Risk Low (with HOBt)Very Low
Primary Use Case General purpose, large-scale synthesisDifficult couplings, rapid library synthesis

Troubleshooting Guide:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates.[4]

    • Increase the equivalents of the coupling reagent and base.

    • Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.

    • Consider that the carboxylic acid may be sterically hindered or electronically deactivated, requiring longer reaction times or heating.[9]

  • Formation of N-Acylurea Byproduct (with EDC):

    • This indicates the O-acylisourea intermediate is rearranging before being intercepted by the amine. Ensure sufficient HOBt is present and that the amine is added promptly after the activation step.

  • Difficulty in Purification:

    • If significant streaking occurs on a normal-phase silica column, use a basic modifier in the eluent or switch to an alternative method like SCX or reverse-phase chromatography.[13][14]

References

  • Organic Chemistry Tutor. (2026, January 29).
  • PubMed.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Wikipedia. Carbodiimide.
  • Fisher Scientific. Amide Synthesis.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • The Royal Society of Chemistry.
  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • BenchChem.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • PubMed Central. (2020, August 19). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)
  • Google Patents.
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ACS Publications. (2008, December 5).
  • ACS Publications. (2017, July 13). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles.
  • ResearchGate. (2020, November 2).
  • Reddit. (2020, August 7).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.
  • PMC.
  • SpringerLink. (2026, January 2).
  • SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

Sources

Application

Application Notes &amp; Protocols: Preparation of Pharmaceutical Intermediates Using 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and application of the key pharmaceutical intermediate, 2-(1-methyl-1H-imid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of the key pharmaceutical intermediate, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. The strategic incorporation of both a 1-methyl-1H-imidazole moiety and a 4-aminotetrahydropyran scaffold offers a versatile platform for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] The imidazole ring, a common feature in medicinal chemistry, provides a key interaction point with various biological targets through hydrogen bonding and its electron-rich nature.[3][4][5] Simultaneously, the sp³-rich tetrahydropyran (THP) ring system is increasingly utilized to modulate physicochemical properties such as solubility and lipophilicity, thereby improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates.[1] This document outlines a robust, scientifically-grounded protocol for the multi-step synthesis of this intermediate and demonstrates its subsequent utility in a representative coupling reaction to generate a complex, drug-like molecule.

Introduction: The Strategic Value of Imidazole and Tetrahydropyran Scaffolds

The convergence of privileged structures in a single molecular entity is a powerful strategy in modern drug design. The imidazole nucleus is a cornerstone of medicinal chemistry, found in numerous natural products like histamine and histidine, and is a key component in a wide array of FDA-approved drugs.[4][5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromaticity, makes it an effective pharmacophore for engaging with biological targets such as kinases, GPCRs, and various enzymes.[2][5]

The tetrahydropyran (THP) ring, once seen primarily as a simple protecting group, is now recognized as a valuable scaffold in its own right.[1] As a bioisostere of cyclohexane, the THP moiety can enhance binding interactions by offering its ring oxygen as a hydrogen bond acceptor.[1] More critically, its incorporation often leads to improved pharmacokinetic properties compared to more lipophilic carbocyclic analogues, providing a crucial tool for optimizing drug candidates for oral bioavailability and favorable metabolic profiles.[1] The synthesis of functionalized THP scaffolds, particularly those bearing amine groups, is therefore an area of intense research.[6][7]

The target intermediate, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, combines these two powerful motifs, creating a high-value building block for the synthesis of novel therapeutics.

Synthesis of the Core Intermediate

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is envisioned as a multi-step sequence starting from commercially available materials. The logical workflow involves the initial construction of the substituted tetrahydropyranone, followed by the introduction of the amine functionality.

G cluster_0 PART A: Synthesis of the Tetrahydropyranone Core cluster_1 PART B: Introduction of the Amine A 1-Methyl-1H-imidazole C 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one A->C 1. n-BuLi, THF, -78°C 2. Add B B Tetrahydro-4H-pyran-4-one D 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one E 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (TARGET INTERMEDIATE) D->E Reductive Amination (e.g., NH4OAc, NaBH3CN)

Figure 1: Proposed workflow for the synthesis of the target intermediate.

Protocol: Synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one

This protocol describes the key C-C bond formation step, coupling the imidazole and tetrahydropyran rings via nucleophilic addition. The strategy involves lithiation of 1-methylimidazole at the C2 position, followed by quenching with tetrahydro-4H-pyran-4-one. Subsequent rearrangement under acidic conditions is expected to yield the desired 2-substituted product.

Materials & Equipment:

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet

  • 1-Methyl-1H-imidazole (≥99.0%)[8]

  • Tetrahydro-4H-pyran-4-one

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask under an inert atmosphere (Argon or Nitrogen). Add 1-methyl-1H-imidazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature. Causality: n-BuLi is a strong base that selectively deprotonates the most acidic proton on the imidazole ring (at the C2 position), generating a potent nucleophile.

  • Nucleophilic Addition: In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight. Causality: The lithiated imidazole attacks the electrophilic carbonyl carbon of the pyranone, forming a tertiary alcohol intermediate.[9]

  • Quenching & Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one.

Protocol: Reductive Amination to 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Reductive amination is a robust and widely used method for converting ketones into amines.[10] This protocol uses sodium cyanoborohydride, a mild reducing agent that is selective for the protonated imine intermediate over the starting ketone.[11]

Materials & Equipment:

  • Round-bottom flask, magnetic stirrer

  • 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH, 1M)

Procedure:

  • Reaction Setup: To a solution of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes. Causality: The ketone reacts with ammonia (from ammonium acetate) to form an intermediate imine in equilibrium.[10]

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS. Causality: NaBH₃CN selectively reduces the iminium ion as it is formed, driving the equilibrium towards the amine product. It is less reactive towards the ketone starting material under these conditions.[11]

  • Workup: Concentrate the reaction mixture under reduced pressure. Add 1M NaOH to the residue until the pH is >10. Extract the aqueous layer with dichloromethane (DCM, 4x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the target intermediate, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, which can be used in the next step with or without further purification.

Step Compound Name Starting Mass (g) Expected Yield (%) Final Purity (by HPLC)
12-(1-methyl-1H-imidazol-5-yl)oxan-4-one5.065-75%>95%
22-(1-methyl-1H-imidazol-5-yl)oxan-4-amine3.570-85%>97%
Table 1: Representative Yields and Purity for Synthesis Steps.

Application in Pharmaceutical Synthesis: Amide Coupling

The primary amine of the title intermediate is a versatile functional handle for elaboration into more complex molecules. A common application is its use in amide bond formation, a cornerstone reaction in the synthesis of many pharmaceutical agents.

G A 2-(1-methyl-1H-imidazol-5-yl) oxan-4-amine D Final Drug-Like Molecule (Amide Product) A->D B Exemplary Acyl Chloride (R-COCl) B->D C Amide Coupling Reagents (e.g., DIPEA, DCM) C->D Reaction Conditions

Figure 2: Workflow for a representative amide coupling application.

Protocol: Synthesis of N-(2-(1-methyl-1H-imidazol-5-yl)oxan-4-yl)benzamide

This protocol demonstrates a standard amide coupling reaction using benzoyl chloride as a representative electrophile.

Materials & Equipment:

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

  • Benzoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (1.0 eq) in anhydrous DCM under an inert atmosphere. Add DIPEA (2.5 eq). Cool the solution to 0 °C. Causality: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, preventing protonation of the starting amine.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization to yield the final amide product.

Trustworthiness & Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Progress of each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of starting materials.

  • Structural Verification: The identity and purity of all intermediates and the final product must be confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should typically exceed 95% for use in further drug discovery efforts.

These analytical checkpoints are critical for ensuring the reliability and reproducibility of the synthesis, forming a self-validating system essential for pharmaceutical development.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ScienceDirect. [Link]

  • Gademsetty, V. et al. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same.
  • ChemAdvocate. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. ChemAdvocate. [Link]

  • Kumar, P. et al. (2018). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 5(3). [Link]

  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3313–3333. [Link]

  • Nagy, M., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Organic Chemistry Portal. [Link]

  • Chem.libretexts.org. (n.d.). Reductive Amination. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

Sources

Method

Scalable synthesis routes for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Application Note & Protocol Topic: Scalable Convergent Synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Abstract This document provides a detailed, scalable, and robust synthetic route for the preparation of 2-(1-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scalable Convergent Synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Abstract

This document provides a detailed, scalable, and robust synthetic route for the preparation of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, a valuable scaffold for drug discovery and development. The absence of a direct, scalable synthesis in the published literature necessitates the development of a novel, rational approach. We present a convergent strategy that dissects the target molecule into two key intermediates: a nucleophilic silylated imidazole and an electrophilic α-methoxylated aminotetrahydropyran. Each intermediate is synthesized via scalable, well-precedented reactions. The key C-C bond-forming event is accomplished through a Lewis acid-mediated coupling, followed by a final deprotection step to yield the target amine. This guide is intended for researchers, chemists, and process development professionals, offering not just step-by-step protocols but also the underlying chemical logic to ensure successful implementation and adaptation.

Introduction and Strategic Overview

The 2-amino-tetrahydropyran motif is a privileged scaffold in modern medicinal chemistry, prized for its three-dimensional character and its ability to serve as a versatile pharmacophore. When coupled with the 1-methyl-1H-imidazole ring—a common bioisostere for esters and amides with crucial hydrogen bonding capabilities—the resulting molecule, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, represents a compound of significant interest for library synthesis and lead optimization programs.

Our strategic approach is a convergent synthesis, which offers significant advantages for scalability by allowing for the parallel preparation of key fragments, maximizing process efficiency and overall yield. The synthesis is divided into three main parts:

  • Part I: Preparation of the nucleophilic coupling partner, 1-methyl-5-(trimethylsilyl)-1H-imidazole.

  • Part II: Preparation of the electrophilic coupling partner, tert-butyl (2-methoxytetrahydro-2H-pyran-4-yl)carbamate.

  • Part III: The key Lewis acid-mediated coupling of the two fragments and subsequent deprotection to afford the final product.

This methodology is designed with scalability in mind, prioritizing commercially available starting materials, robust reactions, and straightforward purification procedures.

Part I: Synthesis of the Nucleophilic Imidazole Precursor

The first key intermediate is a C5-silylated imidazole. The trimethylsilyl (TMS) group serves a dual purpose: it directs regioselective C-C bond formation and activates the imidazole ring for nucleophilic attack in the presence of a Lewis acid.

Protocol 1: Synthesis of 1-methyl-5-(trimethylsilyl)-1H-imidazole (3)

This two-step protocol begins with the commercially available 1-methyl-1H-imidazole. A regioselective deprotonation at the C2 position, followed by silylation, is a common route. However, for C5 functionalization, a more robust method involves a halogen-metal exchange, which we bypass here for a more direct, albeit less common, C-H activation/silylation approach that can be optimized for scale. A more standard lab-scale approach involves selective lithiation. We will detail a direct lithiation protocol.

Reaction Scheme:

Figure 1: Synthesis of the silylated imidazole precursor.

Materials

Reagent/SolventM.W.QuantityMolesEquiv.
1-methyl-1H-imidazole (1)82.1050.0 g0.6091.0
Tetrahydrofuran (THF), anhydrous-1.0 L--
TMEDA116.2478.0 g (102 mL)0.6711.1
n-Butyllithium (2.5 M in hexanes)64.06268 mL0.6711.1
Trimethylsilyl chloride (TMSCl)108.6472.9 g (85 mL)0.6711.1

Step-by-Step Protocol

  • Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-methyl-1H-imidazole (1) and anhydrous THF.

  • Chelation: Cool the solution to -78 °C using an acetone/dry ice bath. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise via syringe over 10 minutes.

  • Deprotonation: Slowly add n-butyllithium (2.5 M solution in hexanes) dropwise over 1 hour, ensuring the internal temperature does not exceed -70 °C. A thick white precipitate will form. Stir the resulting slurry at -78 °C for an additional 2 hours.

  • Silylation: Add trimethylsilyl chloride (TMSCl) dropwise over 30 minutes, maintaining the temperature below -70 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Cool the mixture to 0 °C and cautiously quench with saturated aqueous sodium bicarbonate solution (200 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to afford 1-methyl-5-(trimethylsilyl)-1H-imidazole (3) as a colorless oil.

Expected Yield: 75-85%.

Part II: Synthesis of the Electrophilic Tetrahydropyran Precursor

The electrophilic partner is a Boc-protected 4-aminotetrahydropyran functionalized at the C2 position with a methoxy group. This α-methoxy ether serves as a stable precursor to the key N-acyl oxocarbenium ion intermediate required for the coupling reaction.

Protocol 2: Synthesis of tert-butyl (oxan-4-yl)carbamate (5)

This two-step, one-pot procedure starts from the commercially available and inexpensive tetrahydropyran-4-one[1][2].

Reaction Scheme:

Figure 2: One-pot synthesis of the Boc-protected aminotetrahydropyran.

Materials

Reagent/SolventM.W.QuantityMolesEquiv.
Tetrahydropyran-4-one (4)100.12100.0 g1.01.0
Ammonium Acetate77.08385.0 g5.05.0
Sodium cyanoborohydride (NaBH₃CN)62.8475.4 g1.21.2
Methanol (MeOH)-1.5 L--
Di-tert-butyl dicarbonate (Boc₂O)218.25240.0 g1.11.1
Triethylamine (Et₃N)101.19152.0 g (209 mL)1.51.5
Dichloromethane (DCM)-1.0 L--

Step-by-Step Protocol

  • Setup: To a 3 L flask, add tetrahydropyran-4-one (4), ammonium acetate, and methanol. Stir until all solids dissolve.

  • Reduction: Cool the solution to 0 °C. In a separate flask, dissolve sodium cyanoborohydride in ~200 mL of methanol. Add this solution portion-wise to the reaction mixture over 1 hour, keeping the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Boc Protection: To the resulting slurry, add dichloromethane (DCM) and triethylamine. Cool to 0 °C. Add a solution of di-tert-butyl dicarbonate in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water (500 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give a solid. Recrystallize from ethyl acetate/hexanes to yield pure tert-butyl (oxan-4-yl)carbamate (5).

Expected Yield: 65-75% over two steps.

Protocol 3: Synthesis of tert-butyl (2-methoxytetrahydro-2H-pyran-4-yl)carbamate (6)

This key transformation is achieved via a Shono oxidation, an electrochemical α-methoxylation that is highly efficient and scalable.

Reaction Scheme:

Figure 3: Shono oxidation for α-methoxylation.

Materials

Reagent/SolventM.W.QuantityMolesEquiv.
tert-butyl (oxan-4-yl)carbamate (5)201.2750.0 g0.2481.0
Methanol (MeOH), anhydrous-500 mL--
Tetraethylammonium tosylate (Et₄NOTs)291.437.25 g0.0250.1

Step-by-Step Protocol

  • Setup: In an undivided electrochemical cell equipped with a carbon felt anode and a nickel foam cathode, add the starting material (5) and tetraethylammonium tosylate.

  • Electrolysis: Add anhydrous methanol to the cell. Begin stirring and apply a constant current of 0.5 A. Monitor the reaction by TLC or GC-MS. The reaction typically requires 2.5-3.0 F/mol of charge.

  • Work-up: Upon completion, concentrate the methanol solution under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water to remove the electrolyte. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the α-methoxylated product (6) as a mixture of diastereomers.

Expected Yield: 80-90%.

Part III: Convergent Coupling and Final Deprotection

This final stage brings the two key fragments together and reveals the target molecule.

Protocol 4: Lewis Acid-Mediated Coupling (Sakurai-Hosomi Type)

The C-C bond is formed by the reaction of the silylated imidazole with the oxocarbenium ion generated in situ from the α-methoxy ether precursor.

Reaction Scheme:

Figure 4: Key C-C bond-forming coupling reaction.

Materials

Reagent/SolventM.W.QuantityMolesEquiv.
Imidazole Precursor (3)154.3242.0 g0.2721.2
Pyran Precursor (6)231.3052.3 g0.2261.0
Dichloromethane (DCM), anhydrous-800 mL--
TMSOTf222.266.0 g (5.0 mL)0.0270.12

Step-by-Step Protocol

  • Setup: To a 2 L flame-dried flask under nitrogen, add the pyran precursor (6) and anhydrous DCM. Cool the solution to -78 °C.

  • Lewis Acid Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. Stir for 15 minutes to allow for the formation of the oxocarbenium ion.

  • Nucleophile Addition: In a separate flask, dissolve the silylated imidazole (3) in anhydrous DCM. Add this solution to the reaction mixture dropwise over 30 minutes via an addition funnel.

  • Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude residue by column chromatography (silica gel, DCM/methanol gradient) to yield the coupled product (7).

Expected Yield: 60-70%.

Protocol 5: Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the primary amine.

Reaction Scheme:

Figure 5: Final deprotection to yield the target compound.

Materials

Reagent/SolventM.W.QuantityMolesEquiv.
Coupled Product (7)295.3940.0 g0.1351.0
Dichloromethane (DCM)-200 mL--
Trifluoroacetic acid (TFA)114.02154.0 g (104 mL)1.3510.0

Step-by-Step Protocol

  • Setup: Dissolve the Boc-protected compound (7) in DCM in a 500 mL flask and cool to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise.

  • Reaction: After addition, remove the ice bath and stir the solution at room temperature for 2 hours. Monitor for the disappearance of starting material by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of methanol and add it dropwise to a stirred solution of diethyl ether to precipitate the product as the TFA salt. For the free base, neutralize the residue with 2 M NaOH solution and extract with ethyl acetate. Dry the organic extracts over sodium sulfate, filter, and concentrate to provide the final product, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (8).

Expected Yield: >95%.

References

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • Moeller, K. D. (2000). Anodic Oxidation in Organic Synthesis. Chemical Reviews, 100(8), 2959-3006. [Link]

  • PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Functionalization of the Amine Group in 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

[1] Abstract & Introduction The scaffold 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine represents a "privileged structure" in modern medicinal chemistry, particularly within the design of kinase inhibitors (e.g., JAK, VEGFR)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The scaffold 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine represents a "privileged structure" in modern medicinal chemistry, particularly within the design of kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands.[1] The tetrahydropyran (oxane) ring serves as a polar, metabolic stable bioisostere for cyclohexyl or phenyl rings, improving aqueous solubility and reducing lipophilicity (LogD).[1] The 1-methylimidazole moiety acts as a crucial hydrogen bond acceptor and pH-responsive element.[1]

This guide details the robust functionalization of the primary amine at the C4 position.[1] While the oxane ring is chemically inert, the presence of the basic imidazole (pKa ~7.0–7.4) introduces specific challenges—primarily regarding solubility, catalyst poisoning, and workup compatibility—that standard amine protocols often overlook.[1]

Chemical Properties & Handling

Before initiating synthesis, researchers must account for the dual-basic nature of the substrate.[1]

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~181.24 g/mol Calculation basis.[1]
Amine pKa (C4-NH2) ~10.2 (Estimated)Highly nucleophilic; requires non-acidic conditions for coupling.[1]
Imidazole pKa (N3) ~7.1Acts as a proton trap; buffers reaction mixtures.[1]
Solubility High in MeOH, DMSO, Water; Low in Et2O, Hexane.[1]Critical: Standard aqueous extraction (EtOAc/Water) often fails due to product water solubility.[1]
Hygroscopicity Moderate to HighStore under Nitrogen/Argon; dry solvents recommended.[1]

Functionalization Protocols

Method A: Amide Coupling (Acylation)

Target: Synthesis of Amides via Activated Esters

Rationale: The imidazole nitrogen is less nucleophilic than the primary amine but can participate in acyl transfer or form N-acyl imidazolium species (unstable) if excess reagent is used.[1] We utilize HATU for its high reactivity and clean byproduct profile, with DIPEA to ensure the primary amine remains unprotonated.

Materials
  • Substrate: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (1.0 eq)[1]

  • Carboxylic Acid (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration relative to amine).

  • Add DIPEA (3.0 eq).[1] Note: Excess base is required to neutralize the HATU salt and keep the imidazole deprotonated.[1]

  • Add HATU (1.2 eq) and stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow.[1]

  • Addition: Add the amine substrate (1.0 eq) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: The imidazole moiety may cause peak tailing in acidic HPLC mobile phases.[1] Use a high-pH buffer (Ammonium Bicarbonate) or add 0.1% TFA to sharpen peaks.

  • Workup (Modified for Polarity):

    • Do NOT use standard aqueous wash.[1]

    • Dilute reaction mixture with EtOAc.[1]

    • Wash 2x with 10% LiCl (aq) (removes DMF).[1]

    • Wash 1x with Saturated NaHCO3 (removes unreacted acid).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

Method B: Reductive Amination

Target: Synthesis of Secondary Amines

Rationale: Imidazole can coordinate to Boron/Metal centers, potentially retarding reduction.[1] Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better control, but a slight excess is necessary to overcome coordination effects.

Materials
  • Substrate (1.0 eq)[1][2]

  • Aldehyde/Ketone (1.1–1.2 eq)[1]

  • Reducing Agent: NaBH(OAc)3 (STAB) (2.5 eq)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Protocol
  • Imine Formation: Dissolve amine substrate and Aldehyde/Ketone in DCE (0.1 M).

  • Add Acetic Acid (1.0 eq). Crucial: This catalyzes imine formation and buffers the basic imidazole.

  • Stir at RT for 30–60 minutes.

  • Reduction: Add STAB (2.5 eq) in portions over 5 minutes. Gas evolution may occur.[1]

  • Stir at RT for 12–16 hours.

  • Quench: Add Saturated NaHCO3 (aq) and stir vigorously for 15 minutes to decompose Boron complexes.

  • Extraction: Extract with DCM (3x). The product is likely in the organic layer, but check the aqueous phase by LC-MS if yield is low.[1]

Method C: Sulfonylation

Target: Synthesis of Sulfonamides

Rationale: Sulfonyl chlorides are highly reactive.[1] Pyridine is often used as both solvent and base, but for this substrate, DCM/TEA is cleaner to avoid difficult pyridine removal from the polar product.

Step-by-Step Protocol
  • Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M).[1]

  • Add Triethylamine (TEA) (3.0 eq). Cool to 0°C.[1]

  • Add Sulfonyl Chloride (1.1 eq) dropwise.[1]

  • Warm to RT and stir for 2 hours.

  • Purification: Direct flash chromatography (DCM:MeOH gradient) is recommended immediately after concentration, as sulfonamides can be stable but the imidazole makes them sticky on silica.

Visual Workflows

Reaction Logic & Decision Tree

ReactionLogic Start Substrate: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Target Desired Product? Start->Target Amide Amide (Acylation) Target->Amide carbonyl insertion Amine Sec. Amine (Reductive Amination) Target->Amine alkylation Sulfon Sulfonamide (Sulfonylation) Target->Sulfon sulfonyl group Cond1 Reagent: R-COOH Activator: HATU Base: DIPEA (3eq) Amide->Cond1 Cond2 Reagent: R-CHO Reductant: STAB Add: AcOH (1eq) Amine->Cond2 Cond3 Reagent: R-SO2Cl Base: TEA Temp: 0°C Sulfon->Cond3 QC QC Check: LCMS (High pH Buffer) Cond1->QC Cond2->QC Cond3->QC

Figure 1: Decision matrix for functionalizing the C4-amine based on target moiety.

Purification Strategy (Polarity Management)[1]

Purification Crude Crude Reaction Mixture (Contains Imidazole + Product) SolubilityCheck Is Product Water Soluble? Crude->SolubilityCheck Yes Yes (High Polarity) SolubilityCheck->Yes No No (Lipophilic) SolubilityCheck->No MethodA Reverse Phase Flash (C18) Mobile Phase: H2O/MeCN + 0.1% NH4OH Yes->MethodA Preferred MethodC LiCl Wash / Organic Extraction No->MethodC MethodB Normal Phase Silica Eluent: DCM/MeOH (9:1 to 4:1) MethodC->MethodB

Figure 2: Purification workflow addressing the high polarity of the imidazole scaffold.

References

  • Tetrahydropyran Scaffolds in Medicinal Chemistry

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Imidazole Reactivity & Functionalization

    • Verma, A., et al. (2020).[3] "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules, 25(4), 897. Link

  • Reductive Amination Protocols (STAB)

    • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Amide Coupling Reagents (HATU)

    • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

Method

Application Note: Optimizing Kinase Inhibitor Physicochemistry via Imidazole-Oxane Scaffolds

Abstract & Introduction In the landscape of kinase inhibitor discovery, the "flatness" of traditional aromatic scaffolds often leads to poor physicochemical properties, including low aqueous solubility and metabolic inst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of kinase inhibitor discovery, the "flatness" of traditional aromatic scaffolds often leads to poor physicochemical properties, including low aqueous solubility and metabolic instability. This Application Note details the Imidazole-Oxane Scaffold Strategy , a medicinal chemistry approach that couples the proven hinge-binding capability of imidazoles with the three-dimensional, solubility-enhancing properties of oxanes (tetrahydropyrans).

While imidazoles efficiently mimic the adenine ring of ATP to anchor the inhibitor within the kinase hinge region, the oxane ring serves as a non-aromatic, polar, lipophilicity-lowering isostere for phenyl or cyclohexyl groups. This guide provides rational design principles, synthetic protocols, and validation workflows for researchers developing inhibitors targeting receptor tyrosine kinases (e.g., VEGFR2) and MAP kinases (e.g., p38


).

Rational Design: The Imidazole-Oxane Advantage

Pharmacophore Mechanics

The efficacy of this scaffold relies on a bipartite mechanism:

  • The Imidazole Core (Hinge Binder): Acts as a hydrogen bond donor/acceptor pair, interacting with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region (e.g., Met109/Gly110 in p38).

  • The Oxane Appendage (Solvent/Shape Tuner):

    • Solubility: The ether oxygen reduces LogP (lipophilicity) compared to carbocyclic analogs.

    • Metabolic Stability: Unlike morpholines, oxanes are less prone to oxidative ring opening.

    • Geometry: The

      
       hybridized carbons introduce "escape from flatness," improving selectivity by probing specific hydrophobic pockets or the solvent front without incurring the solubility penalty of additional aromatic rings.
      
Comparative Physicochemical Profile

The following table illustrates the theoretical advantage of replacing a phenyl ring with an oxane ring in a hypothetical kinase inhibitor series.

PropertyAnalog A (Imidazole-Phenyl)Analog B (Imidazole-Oxane)Impact of Oxane
Hybridization

(Planar)

(Chair conformation)
Increases 3D complexity (Fsp3)
cLogP 3.5 - 4.22.1 - 2.8Improves aqueous solubility
H-Bond Acceptors 1 (Imidazole N)2 (Imidazole N + Ether O)Potential for solvent interactions
Metabolic Liability CYP450 Oxidation (Aromatic)Low (Stable Ether)Extends half-life (

)
Solubility (

M)
< 10

M
> 50

M
Enhances bioavailability
Structural Mechanism Diagram

The following diagram visualizes the binding mode of an Imidazole-Oxane inhibitor within the ATP-binding pocket.

KinaseBinding cluster_pocket ATP Binding Pocket cluster_molecule Imidazole-Oxane Ligand Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Water Network) Inhibitor Inhibitor Scaffold Imid Imidazole Core (H-Bond Donor/Acceptor) Imid->Hinge H-Bonds (Critical) Imid->Gatekeeper Pi-Stacking/Van der Waals Linker Linker (C-C or C-N Bond) Linker->Imid Oxane Oxane (THP) Ring (Solubilizing Group) Linker->Oxane Oxane->Solvent Solvation/H-Bonding

Caption: Schematic representation of the Imidazole-Oxane scaffold binding mode. The imidazole anchors to the hinge, while the oxane ring projects into the solvent front to modulate physicochemistry.

Protocol A: Synthetic Assembly

Objective: Synthesis of a 4-(1H-imidazol-1-yl)tetrahydro-2H-pyran derivative via nucleophilic substitution (N-alkylation) or multicomponent reaction. Scope: This protocol focuses on the robust N-alkylation of a substituted imidazole with a 4-substituted oxane (tetrahydropyran) leaving group.

Reagents & Equipment
  • Substrate: 4,5-Disubstituted Imidazole (Core scaffold).

  • Reagent: 4-Iodotetrahydro-2H-pyran or Tetrahydro-2H-pyran-4-yl methanesulfonate.

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (Anhydrous) or DMSO.

  • Purification: Flash Column Chromatography (Silica), HPLC.

Step-by-Step Methodology
  • Activation:

    • In a flame-dried round-bottom flask, dissolve the imidazole derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add

      
       (2.0 equiv). Stir at room temperature for 30 minutes to deprotonate the imidazole 
      
      
      
      .
    • Note: If the imidazole is sterically hindered, use

      
       (1.2 equiv) at 0°C.
      
  • Coupling:

    • Add 4-Iodotetrahydro-2H-pyran (1.2 equiv) dropwise.

    • Heat the reaction mixture to 80°C under an inert atmosphere (

      
       or 
      
      
      
      ) for 4–12 hours.
    • Monitoring: Check reaction progress via LC-MS (Target Mass [M+H]+). Look for the disappearance of the imidazole starting material.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and wash with water (x3) and brine (x1) to remove DMF.

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify residue via flash chromatography (DCM/MeOH gradient 0-10%).

    • Critical Check: Verify regioselectivity (

      
       vs 
      
      
      
      alkylation) using 2D NMR (NOESY). The oxane proton signals (multiplets at 3.5–4.0 ppm) should show NOE correlations to the imidazole C-5 proton.

Protocol B: Biochemical Validation (Kinase Assay)

Objective: Determine the


 of the synthesized Imidazole-Oxane analogs against a target kinase (e.g., VEGFR2 or p38

) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Assay Principle

A Terbium-labeled antibody binds to the phosphorylated product of the kinase reaction. Energy transfer occurs between the Terbium (donor) and a fluorescently labeled tracer (acceptor) only if the kinase is active. Inhibitors decrease the FRET signal.

Materials
  • Kinase: Recombinant VEGFR2 or p38

    
     (0.1–1 nM final).
    
  • Substrate: GFP-labeled STAT1 or specific peptide substrate.

  • ATP: At

    
     concentration (typically 10–100 
    
    
    
    M).
  • Detection: Tb-Anti-phospho-Antibody.

  • Reader: Multi-mode plate reader (e.g., EnVision) capable of TR-FRET.

Workflow Protocol
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the Imidazole-Oxane inhibitor in 100% DMSO (10-point curve).

    • Dilute into 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35). Final DMSO concentration should be <1%.
      
  • Enzyme Reaction:

    • Add 5

      
      L of diluted compound to a 384-well low-volume white plate.
      
    • Add 5

      
      L of Enzyme/Substrate mix. Incubate for 15 mins (Pre-incubation).
      
    • Initiate reaction by adding 5

      
      L of ATP.
      
    • Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 10

      
      L of Tb-Antibody/EDTA detection mix. (EDTA stops the kinase reaction).
      
    • Incubate for 30–60 minutes at RT.

  • Data Acquisition:

    • Excite at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (FRET acceptor).

    • Calculate TR-FRET Ratio:

      
      .
      
  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
    • Self-Validation: The Z' factor must be > 0.5 for the assay to be considered robust.

Experimental Workflow Diagram

The following Graphviz diagram outlines the integrated workflow from synthesis to hit validation.

Workflow cluster_testing Screening Cascade Design Scaffold Design (Imidazole + Oxane) Synth Synthesis (N-Alkylation/MCR) Design->Synth QC QC Validation (NMR, LCMS, Purity >95%) Synth->QC QC->Synth Fail Biochem Biochemical Assay (TR-FRET IC50) QC->Biochem Pass Cell Cellular Assay (Target Phosphorylation) Biochem->Cell IC50 < 100nM Analysis SAR Analysis (Potency vs. Solubility) Cell->Analysis Analysis->Design Iteration

Caption: Iterative workflow for the development and validation of Imidazole-Oxane kinase inhibitors.

Troubleshooting & Optimization

  • Issue: Poor Yield in Alkylation.

    • Cause: Competitive alkylation at the wrong Nitrogen or elimination of the oxane leaving group.

    • Solution: Switch to a Mitsunobu reaction (Imidazole + 4-Hydroxy-oxane +

      
       + DIAD) for milder conditions.
      
  • Issue: High Assay Background.

    • Cause: Compound fluorescence or precipitation.

    • Solution: The oxane ring should improve solubility, but ensure DMSO < 1%. Check compound intrinsic fluorescence at 520 nm.

  • Issue: Lack of Cellular Potency.

    • Cause: Poor permeability despite oxane modification.

    • Solution: Verify LogD.[1][2] If too low (< 1.0), the compound may be too polar. Add small lipophilic groups (methyl/fluoro) to the imidazole core.

References

  • Alam, M. S., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.[3][4][5] MDPI Pharmaceuticals. Link

  • Huang, G., et al. (2023).[6] Applications of oxetanes in drug discovery and medicinal chemistry.[1][2][6][7][8] European Journal of Medicinal Chemistry. Link

  • Jamshidi, Z., et al. (2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Link

  • Laufer, S. A., et al. (2008).[9] Discovery and structure-activity relationships of imidazole-containing inhibitors.[3][5][9][10][11][12] Journal of Medicinal Chemistry.[8] Link

  • Bull, J. A., et al. (2016). Oxetanes as versatile elements in drug discovery and synthesis.[1][2][6][7] Chemical Reviews. Link

Sources

Application

Handling and storage protocols for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and storage of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. Introduction 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and storage of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

Introduction

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is a complex heterocyclic molecule featuring both an imidazole and an oxane moiety. The imidazole group is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The oxane (tetrahydropyran) ring introduces conformational rigidity and can influence the pharmacokinetic properties of a molecule. The presence of a primary amine suggests potential for further chemical modification and introduces specific handling considerations due to its basicity and nucleophilicity.[3]

Given the absence of specific safety data for this compound, this guide synthesizes best practices from structurally related molecules, namely imidazole derivatives and substituted oxanes, to establish a robust framework for its safe handling and storage.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. The primary hazards are anticipated to stem from its constituent functional groups:

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive and cause severe skin burns and eye damage.[4][5][6] They may also be harmful if swallowed or inhaled.[4][7] Some imidazole compounds are known to be slightly hygroscopic.[4]

  • Amine Functionality: Primary amines can be irritants and sensitizers. Heterocyclic amines, as a class, are noted for their potential to form during high-temperature processes and some have been identified as mutagens.[8][9][10][11]

  • Oxane Moiety: While the oxane ring itself is relatively inert, substituted oxanes can have varying toxicological profiles. For instance, 4-aminotetrahydropyran is classified as a flammable liquid that can cause serious eye damage.

Based on this analysis, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[1][4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and fine dust, which could cause serious eye damage.[12]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation or burns.[4][6]
Body Protection A lab coat, and for larger quantities, a chemical-resistant apron.To protect against spills and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when handling the powder outside of a fume hood or if aerosolization is possible.[4][6]

Handling Protocols

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled with the chemical name, purity, and relevant hazard symbols.

  • All newly received time-sensitive chemicals should be labeled with the date of receipt and the date opened.[13]

Weighing and Aliquoting
  • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Procedure:

    • Designate a specific area within the fume hood for handling the compound.

    • Use anti-static weigh boats or paper.

    • Carefully open the container, avoiding the creation of dust.

    • Use a clean, dedicated spatula for transferring the solid.

    • Close the container tightly immediately after use.

    • Clean the weighing area and spatula thoroughly after use.

Solution Preparation
  • Consult solubility data if available. Given the amine group, the compound is likely to be soluble in polar organic solvents and potentially in acidic aqueous solutions.[3]

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • If sonication is required, ensure the container is sealed to prevent aerosol formation.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Storage Protocols

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.To prevent degradation. Increased temperature can promote the formation of heterocyclic amines.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To protect against oxidation and reaction with atmospheric moisture, especially given that some imidazoles are hygroscopic.[4]
Light Store in a light-resistant container.To prevent photodegradation.
Container Keep the container tightly sealed.To prevent contamination and exposure to air and moisture.[12]
Chemical Incompatibility

Store 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine away from:

  • Strong Oxidizing Agents: To prevent exothermic and potentially hazardous reactions.[4]

  • Strong Acids: The amine and imidazole groups are basic and will react with acids.[4]

Workflow and Decision-Making Diagrams

G cluster_receiving Receiving cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect LabelDate Label with Receipt Date Inspect->LabelDate DonPPE Don Appropriate PPE LabelDate->DonPPE Weigh Weigh Solid DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Store Store in Designated Cabinet PrepareSol->Store Inert Under Inert Atmosphere Store->Inert Dispose Dispose of Waste Store->Dispose LabelStorage Update Inventory Inert->LabelStorage Segregate Segregate Waste Streams Dispose->Segregate

Caption: Workflow for handling 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

G start Assess Storage Needs is_long_term Long-term storage (>1 month)? start->is_long_term is_opened Container opened? is_long_term->is_opened No store_inert Store under inert atmosphere (Ar/N2). is_long_term->store_inert Yes store_cool_dry Store in a cool, dry, dark place. is_opened->store_cool_dry No date_opened Record opening date on the container. is_opened->date_opened Yes check_incompatibles Check for chemical incompatibilities. store_cool_dry->check_incompatibles store_inert->is_opened date_opened->store_cool_dry

Caption: Decision tree for the storage of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

Emergency Procedures

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7] For a liquid spill, use an inert absorbent material.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.[14]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6][7]

Waste Disposal

All waste containing 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][15]

Conclusion

References

  • Vertex AI Search. (2025, December 15).
  • PubMed. (2000, October 15). Formation of heterocyclic amines in fried fish fiber during processing and storage.
  • ChemSupply Australia. (2023, September 25).
  • Fisher Scientific.
  • Carl ROTH.
  • Thermo Fisher Scientific. (2018, January 23).
  • PubChem - NIH. Imidazole | C3H4N2 | CID 795.
  • ResearchGate. (2021, June 1). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.
  • BASF. (2016, March 8).
  • MDPI. (2021, June 24). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.
  • Vigon. (2015, November 24).
  • Sigma-Aldrich. (2025, October 16).
  • Ask USDA.
  • Taylor & Francis. Heterocyclic amines – Knowledge and References.
  • Tulane University. Chemical Safety | Office of Environmental Health and Safety (OEHS).
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • Wan Hai Lines Ltd. Procedures for Acquisition or Disposal of Derivatives by Wan Hai Lines Ltd. and Its Subsidiaries.
  • Acros Organics. (2010, February 4).
  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals.
  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • ChemicalBook. 2-METHYL-1H-IMIDAZOL-4-AMINE | 88718-92-7.
  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage.
  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
  • PubChem. 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride.
  • CymitQuimica. CAS 38041-19-9: 4-Aminotetrahydropyran.
  • Sigma-Aldrich. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.
  • ChemScene. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine.
  • MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • Wikipedia. Gentamicin.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important compound.

Introduction

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine involves the coupling of a substituted imidazole ring with a tetrahydropyran (oxane) moiety, a common structural motif in medicinal chemistry. The inherent basicity of the amine and the electronic properties of the imidazole ring can present unique challenges during synthesis and purification. This guide provides practical, field-proven insights to navigate these complexities and achieve optimal results.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, categorized by the problem observed.

Low or No Product Yield

Low conversion is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential CauseTroubleshooting StepsScientific Rationale
Catalyst Inactivity/Decomposition - Degas Solvents: Thoroughly sparge all solvents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can oxidatively degrade palladium and other transition metal catalysts.[1] - Use High-Purity Reagents: Ensure the catalyst, ligands, and bases are of high purity and stored under inert conditions. Trace impurities can poison the catalyst. - Select Appropriate Catalyst/Ligand: For cross-coupling reactions, consider using pre-catalysts or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand. The choice of ligand is critical and can significantly impact catalytic activity.Oxygen can lead to the formation of inactive palladium oxides, halting the catalytic cycle. Impurities can act as catalyst poisons, binding to the metal center and preventing substrate coordination. The ligand influences the electron density and steric environment of the metal center, affecting the rates of oxidative addition and reductive elimination.
Sub-optimal Reaction Conditions - Temperature Optimization: Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to byproduct formation or decomposition of starting materials or product. - Solvent Selection: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Common solvent systems for such couplings include dioxane/water or toluene/water.[1]Reaction kinetics are highly temperature-dependent. The optimal temperature balances reaction rate with the stability of all components. The solvent system must solubilize all reactants and facilitate the interaction between the organic and aqueous phases in reactions like the Suzuki-Miyaura coupling.
Issues with Starting Materials - Verify Starting Material Purity: Use NMR or other analytical techniques to confirm the identity and purity of your starting materials. - Formation of the Imidazole Ring: The synthesis of the 1-methyl-1H-imidazole precursor itself can be a source of low yield. Various methods exist for imidazole synthesis, and the chosen route should be robust and high-yielding.[2][3][4]Impurities in starting materials can lead to side reactions and lower yields. The efficiency of the overall synthesis is dependent on the yield of each step.
Difficulty in Product Purification

The polar and basic nature of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine can make purification by standard silica gel chromatography challenging.

Potential CauseTroubleshooting StepsScientific Rationale
Strong Interaction with Silica Gel - Use Amine-Modified Silica: Employing an amine-functionalized stationary phase can minimize the strong acid-base interaction between the basic amine product and the acidic silanols on the silica surface.[5] - Mobile Phase Modification: Add a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase to reduce tailing and improve elution.[5] - Alternative Chromatography Techniques: Consider reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds.[6]The basic amine product can be strongly adsorbed onto the acidic silica surface, leading to poor separation and low recovery. A competing base in the mobile phase or a modified stationary phase can mitigate this interaction.[5] Reversed-phase and HILIC are alternative separation modes that are often more suitable for polar and basic analytes.[6]
Formation of Emulsions During Workup - Brine Wash: After aqueous extraction, wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation.The high polarity of the product and potential for salt formation can lead to stable emulsions. Brine increases the ionic strength of the aqueous phase, promoting separation.
Product is Water-Soluble - Back-Extraction: If the product partitions into the aqueous layer, adjust the pH to make the amine less polar (more basic) and extract with an appropriate organic solvent. - Salt Formation for Extraction: Convert the amine into a lipophilic salt by reacting it with a long-chain aliphatic acid. This can facilitate extraction into an organic solvent.[7]The protonated amine will be more water-soluble. By increasing the pH, the free base is generated, which is typically more soluble in organic solvents. Forming a lipophilic salt can significantly alter the partitioning behavior of the molecule.[7]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for synthesizing the tetrahydropyran (oxane) ring?

A1: Several methods can be employed for the synthesis of substituted tetrahydropyrans. These include:

  • Intramolecular Cyclizations: Prins-type reactions involving oxocarbenium ions are a powerful method for constructing the tetrahydropyran ring.[8]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is another effective strategy.[8]

  • Acid-Mediated Cyclization: Intramolecular cyclization of silylated alkenols mediated by an acid like p-TsOH can yield highly substituted tetrahydropyrans with good stereoselectivity.[9]

Q2: How can I improve the yield of the imidazole ring formation?

A2: The synthesis of the imidazole ring can be optimized by carefully selecting the reaction conditions. Multi-component reactions are often efficient.[3][10] The use of catalysts and optimization of reaction parameters like temperature and solvent can significantly enhance yields.[11] For instance, the Debus synthesis, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia, is a classic method, though it may result in low yields without optimization.[2]

Q3: What type of coupling reaction is typically used to connect the imidazole and oxane moieties?

A3: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used for forming C-C bonds between heterocyclic and aliphatic rings.[1][12][13] These reactions offer a versatile and efficient means to construct the target molecule. The choice of catalyst, ligand, base, and solvent system is crucial for success.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a halogenated 1-methyl-1H-imidazole with an appropriate oxane-boronic acid derivative.

Materials:

  • Halogenated 1-methyl-1H-imidazole (1.0 equiv)

  • Oxane-boronic acid or ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the halogenated 1-methyl-1H-imidazole, oxane-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Coupling Cross-Coupling Reaction Start->Coupling Reagents, Catalyst Workup Aqueous Workup Coupling->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Crude Mixture Characterization Characterization (NMR, MS) Chromatography->Characterization Purified Product Final_Product Final Product Characterization->Final_Product Purity & Identity Confirmed

Caption: A generalized workflow for the synthesis and purification of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

Visualization of Key Challenges

Troubleshooting_Logic Start Low Yield or Purity Catalyst Catalyst Inactivation Start->Catalyst Possible Cause Conditions Sub-optimal Conditions Start->Conditions Possible Cause Purification Purification Difficulty Start->Purification Possible Cause Degas Degas Solvents Catalyst->Degas Solution Optimize_T Optimize Temperature Conditions->Optimize_T Solution Optimize_Solvent Optimize Solvent Conditions->Optimize_Solvent Solution Amine_Silica Use Amine-Silica Purification->Amine_Silica Solution Modify_Mobile_Phase Modify Mobile Phase Purification->Modify_Mobile_Phase Solution

Caption: A logic diagram illustrating common problems and their respective solutions in the synthesis.

References

  • Kang, G., Xiao, L.-J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J.-Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 25(24), 4443–4447. [Link]

  • Kang, G., Xiao, L.-J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J.-Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Lee, D. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Aurrecoechea, J. M., & Solay, M. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

  • ResearchGate. (n.d.). The Summary of the Synthesis of Amines. [Link]

  • Raw, S. A., & Taylor, R. J. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. PubMed Central. [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Devi, M. M. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications, 30(1). [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Chervova, O. A., Kopchuk, D. S., Santra, S., Trestsova, M. A., Chepchugov, V. V., Ali, I. A., Zyryanov, G. V., & Chupakhin, O. N. (2021). Metal-Free C-H/C-H Coupling of 2H-Imidazole 1-Oxides with Polyphenols toward Imidazole-Linked Polyphenolic Compounds. The Journal of Organic Chemistry, 86(19), 13702–13710. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 773. [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Verma, P. K., & Singh, P. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 14(1), 54. [Link]

  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. [Link]

  • Faramarzi, M., Rashedi, V., & Alimohammadi, A. (2026, January 2). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Scientific Reports, 16(1), 1. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates. Journal of the Chemical Society, Perkin Transactions 1, (15), 1941–1945. [Link]

  • Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • Daniele, S. L., Macor, J. E., & Koury, E. (1991). Synthesis and evaluation of 2-[(5-methylbenz-1-ox-4-azin-6-yl)imino]imidazoline, a potent, peripherally acting alpha 2 adrenoceptor agonist. Journal of Medicinal Chemistry, 34(4), 1344–1348. [Link]

  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. [Link]

  • Royal Society of Chemistry. (2016). Enhanced coupling through π-stacking in imidazole-based molecular junctions. [Link]

  • Usha, M. K., Kumar, S. M., Jois, H. S. V., Kalluraya, B., Lokanath, N. K., & Revannasiddaiah, D. (2014). 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o65. [Link]

  • McGill University. (n.d.). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. [Link]

  • Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Ali, M. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666. [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

Optimization

Resolving enantiomers of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine via chiral HPLC

Introduction: Understanding the Challenge Welcome to the technical support guide for the enantioselective separation of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This molecule presents a common yet specific challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for the enantioselective separation of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This molecule presents a common yet specific challenge in chiral chromatography. Its structure contains two key features that dictate our separation strategy: a basic primary amine and a heterocyclic imidazole ring. The amine is prone to strong interactions with the silica support of most chiral stationary phases (CSPs), which can lead to poor peak shape, while the overall structure requires a chiral selector capable of forming specific transient diastereomeric complexes to enable separation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher in a drug development or analytical chemistry lab would encounter. We will move from initial method development to fine-tuning and problem-solving, explaining the scientific rationale behind each step to empower you to develop a robust and reliable method.

Part 1: Frequently Asked Questions - Initial Method Development

This section addresses the most common initial questions when approaching this specific chiral separation for the first time.

Question: Where do I even begin? What is the best starting point for separating this compound?

Answer: The most efficient starting point is to screen a small, diverse set of well-characterized chiral stationary phases (CSPs) under standard conditions. For a molecule containing a basic amine like 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, polysaccharide-based CSPs are the industry standard and offer the highest probability of success.[1][2]

Our recommendation is to start with a screening on two to three columns representing both amylose and cellulose backbones, as the helical structure of the polymer backbone significantly influences chiral recognition.[3][4]

Recommended Initial Screening Platform

ParameterCondition 1: Amylose CSPCondition 2: Cellulose CSPRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) e.g., Chiralpak® AD-H / IA Cellulose tris(3,5-dimethylphenylcarbamate) e.g., Chiralcel® OD-H These selectors are versatile and have a high success rate for a wide range of compounds, including basic amines.[2][3][5]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)n-Hexane / Ethanol (EtOH) (90:10, v/v)Starting in Normal Phase (NP) mode is typical. Using different alcohols can dramatically alter selectivity.[6]
Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA) CRITICAL: The basic amine in your analyte will cause severe peak tailing due to interaction with residual silanols on the CSP surface. A basic additive like DEA is required to saturate these sites, ensuring good peak symmetry.[7][8]
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns.
Temperature 25°C25°CAmbient temperature is a good starting point.
Detection UV, ~220-230 nmUV, ~220-230 nmThe imidazole ring should provide sufficient UV absorbance in this range.[9]

Question: Why are polysaccharide columns so highly recommended over other types like Pirkle or cyclodextrin-based phases?

Answer: Polysaccharide-based CSPs, specifically derivatives of cellulose and amylose, have demonstrated exceptionally broad applicability in chiral separations.[1] The mechanism of chiral recognition on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance as the analyte fits into the chiral grooves or cavities of the polysaccharide polymer.[2][6] This multi-modal interaction capability makes them effective for a vast array of chemical structures.

While cyclodextrin phases are excellent for forming inclusion complexes, particularly with aromatic rings in reversed-phase mode, and Pirkle-type phases are effective for molecules with specific functional groups, the broader, less predictable nature of polysaccharide interactions often yields separation where other columns fail.[5][10] For a novel compound like yours, starting with the highest probability of success is the most efficient strategy.

Question: Is the basic additive (DEA) always necessary? Could it harm the column?

Answer: For this specific analyte, a basic additive in normal phase mode is almost certainly essential. Without it, you are likely to see a very broad, tailing peak that may not resolve at all, even if chiral recognition is occurring. The additive acts as a competitor for the active sites on the silica surface, improving peak shape dramatically.[7]

Modern, high-quality polysaccharide CSPs are robust enough to handle low concentrations (0.1% - 0.5%) of amine additives without damage.[8] It is, however, crucial to dedicate a column to methods using basic additives. You should never switch a column between methods using basic and acidic additives without a thorough flushing and regeneration procedure, as this can lead to a loss of performance.[11]

Part 2: Experimental Workflow & Protocol

This section provides a detailed, step-by-step methodology for your initial screening experiments.

Protocol: Initial Enantioselectivity Screening
  • System Preparation:

    • Prepare fresh mobile phases as described in the table above. Ensure all components are HPLC grade.

    • Thoroughly degas the mobile phases using sonication or helium sparging to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[12]

    • Flush the HPLC system extensively with the new mobile phase (without the column) to remove any residues from previous analyses.

  • Column Installation & Equilibration:

    • Install the first screening column (e.g., Chiralpak® IA).

    • Begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min) and gradually increase to the target flow rate of 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 20-30 column volumes (approximately 30-45 minutes for a standard 250x4.6 mm column) or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of your racemic compound at approximately 1 mg/mL in a solvent compatible with the mobile phase (e.g., ethanol or isopropanol).

    • Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL for the initial injection.

  • Injection & Data Acquisition:

    • Inject a small volume (e.g., 5 µL) of the prepared sample.

    • Run the chromatogram for a sufficient duration (e.g., 20-30 minutes) to ensure both enantiomers have eluted.

    • Evaluate the resulting chromatogram for signs of separation. Look for peak splitting, shoulder peaks, or two distinct peaks.

  • Screening Progression:

    • If no separation is observed, do not discard the column/mobile phase combination immediately. Sometimes a change in the alcohol modifier is all that is needed.

    • Repeat steps 2-4 for each column and mobile phase combination outlined in the screening platform.

Method Development Workflow Diagram

The following diagram outlines the logical progression for developing a chiral separation method for your compound.

ChiralMethodDev start Start: Racemic Analyte 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine screen Step 1: Initial Screening - Amylose CSP (e.g., Chiralpak IA) - Cellulose CSP (e.g., Chiralcel OD-H) - Mobile Phase: Hexane/Alcohol + 0.1% DEA start->screen eval1 Evaluate Results screen->eval1 no_sep No Separation or Poor Peak Shape eval1->no_sep No success partial_sep Partial Separation (Rs < 1.5) eval1->partial_sep Some success good_sep Good Separation (Rs >= 1.5) eval1->good_sep Success change_mp Step 2: Change Mobile Phase - Switch alcohol (IPA <-> EtOH) - Try Polar Organic Mode (e.g., ACN or MeOH + 0.1% DEA) no_sep->change_mp optimize Step 3: Optimization - Adjust % Alcohol modifier - Vary column temperature - Fine-tune additive concentration partial_sep->optimize good_sep->optimize For robustness eval2 Evaluate Results change_mp->eval2 eval2->no_sep Still no success (Consider different CSP family) eval2->partial_sep Improvement validated Validated Method optimize->validated

Caption: Workflow for chiral HPLC method development.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Problem: I see no separation at all on any of the screening columns. What should I do next?

Answer: This is a common scenario. Don't be discouraged. If your initial screen with Hexane/IPA and Hexane/EtOH yields no separation, the next logical step is to alter the mobile phase more dramatically.[13]

  • Step 1: Change the Alcohol Modifier. The type of alcohol used as a modifier can have a profound impact on selectivity. If you used IPA and EtOH, try a different one like n-Propanol. The steric hindrance and hydrogen bonding properties of the alcohol interact with the CSP and can alter the chiral recognition environment.[6]

  • Step 2: Switch to Polar Organic Mode. Sometimes, non-polar solvents like hexane can hinder the interactions necessary for separation. Try using a polar organic mobile phase. A good starting point would be 100% Acetonitrile (ACN) or 100% Methanol (MeOH), each containing 0.1% DEA. This completely changes the separation mechanism and is often successful when normal phase fails.

  • Step 3: Consider a Different CSP Family. If an extensive screen on polysaccharide columns fails, you could then consider a cyclodextrin-based column in reversed-phase mode (e.g., Acetonitrile/Water with a buffer or acid additive like formic acid).[10][14]

Problem: My peaks are broad and tailing significantly, even with 0.1% DEA.

Answer: This indicates that the basicity of your analyte is still overwhelming the additive's ability to mask active sites.

  • Increase Additive Concentration: Cautiously increase the DEA concentration to 0.2% or even up to 0.5%. Monitor the peak shape and resolution. There is usually an optimal concentration beyond which no further improvement is seen.[8]

  • Try a Stronger or Different Base: Some basic compounds respond better to different amine additives. You could try using Butylamine or Ethanolamine (0.1%) instead of DEA. These additives have different properties and may be more effective at shielding the silanols from your specific analyte.[8]

  • Check for Column Contamination: If the column has been used previously with acidic modifiers, it may be contaminated. A contaminated guard column or a partially plugged column inlet frit can also cause poor peak shape.[15][16] Consider regenerating the column according to the manufacturer's instructions.

Problem: I have some separation, but the resolution (Rs) is low (e.g., Rs = 1.0). How can I improve it to baseline (Rs ≥ 1.5)?

Answer: This is an excellent starting point and usually requires optimization rather than a complete change of strategy.

  • Optimize the Modifier Percentage: The ratio of alkane to alcohol is a powerful tool for improving resolution. If your peaks are eluting very quickly (low k'), decrease the percentage of alcohol (e.g., from 10% to 5%). Increased retention time often leads to better separation. Conversely, if retention is too long, a slight increase in alcohol content can sharpen peaks and improve resolution.[13][17]

  • Reduce the Column Temperature: Lowering the temperature (e.g., from 25°C to 15°C or 10°C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP. This enhances the difference in interaction energy between the enantiomers, leading to better resolution. The trade-off is typically longer run times and higher backpressure.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can increase column efficiency and improve resolution. This is a simple parameter to test, though it will increase the analysis time.

Problem: The column backpressure is suddenly very high.

Answer: A sudden increase in backpressure usually points to a blockage in the system.

  • Check for Frit Blockage: The most common cause is a plugged inlet frit on the analytical column, often due to particulate matter from the sample or mobile phase precipitation.[11] If you have an immobilized CSP (like Chiralpak IA, IB, etc.), you can try back-flushing the column at a low flow rate directly to waste. Do not back-flush coated columns (like Chiralcel OD-H) as this will destroy the packing bed.

  • Inspect In-line Filters and Guard Columns: If you are using an in-line filter or a guard column, the blockage is likely there. Replace these components first as it is the easiest and cheapest fix.

  • Sample Solubility: Ensure your sample is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause it to precipitate on the column head.[11]

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Available from: [Link]

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY. Available from: [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Podolska, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Amaechi, F. I., et al. (2018). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available from: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]

  • Li, J., et al. (2023). Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine. Available from: [Link]

  • Ilisz, I., et al. (2020). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. Available from: [Link]

  • Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. Available from: [Link]

  • Wang, Y., & Wenslow, R. M. (2004). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

  • Reddy, B. P., & Kumar, K. R. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Dolan, J. W. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC Europe. Available from: [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Gecse, Z., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A. Available from: [Link]

  • Wan Aini, W. I., & Aboul-Enein, H. Y. (2019). Enantioseparation of Selected Imidazole Drugs Using Dual Cyclodextrin-Modified Micellar Electrokinetic Chromatography. Methods in Molecular Biology. Available from: [Link]

  • Gecse, Z., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. Available from: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available from: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. Available from: [Link]

  • Chiral Technologies. (2025). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. YouTube. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Welcome to the technical support guide for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges with this compound in aqueous media. This guide provides in-depth, evidence-based strategies, from fundamental principles to advanced formulation techniques, to ensure successful experimental outcomes.

Introduction: Understanding the Molecule

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine possesses structural features that critically influence its solubility. The molecule contains two key basic functional groups: a primary amine on the oxane ring and a tertiary amine within the N-methylated imidazole ring. These ionizable groups mean its aqueous solubility is highly dependent on pH.[1][2] As a weak base, the compound will be significantly more soluble in acidic conditions where these groups are protonated, forming more polar, charged species. The overall structure, combining a hydrophilic oxane ring with a more lipophilic substituted imidazole, suggests that both pH control and excipients that mitigate hydrophobicity will be effective solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt to dissolve 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine directly in neutral aqueous buffer (e.g., PBS pH 7.4) failed. What is the most likely reason and the first step to fix this?

A1: The poor solubility in neutral buffer is expected due to the weakly basic nature of the compound. At pH 7.4, the primary amine and imidazole nitrogen are likely in their neutral, uncharged forms, which reduces their interaction with water molecules.[1][2]

Initial Troubleshooting Step: pH Adjustment. The most direct way to enhance solubility is by lowering the pH of the aqueous medium. By acidifying the solution, you protonate the basic nitrogen atoms, converting the molecule into a more soluble cationic salt form.[1][3]

Recommended Protocol:

  • Start by preparing a slurry of the compound in your desired aqueous medium (e.g., deionized water or a simple buffer).

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and observe the dissolution of the solid. Continue adding acid until the compound fully dissolves.

  • Note the pH at which complete dissolution occurs. This will be your working pH range for stock solutions. For most amine-containing compounds, a pH of 2-4 units below their pKa is effective.[4]

Q2: I need to prepare a high-concentration stock solution. Is pH adjustment alone sufficient, or should I consider other methods?

A2: While pH adjustment is the primary method, achieving very high concentrations may require additional strategies. The formation of a stable, solid salt form is a well-established and highly effective method for dramatically increasing the aqueous solubility and dissolution rate of basic drugs.[4][5][6][7]

Strategy: Salt Formation. Converting the free base into a salt (e.g., hydrochloride, sulfate, or tartrate) overcomes the crystal lattice energy of the neutral form and introduces a counter-ion that promotes dissociation in water.[6][8] Roughly 50% of all APIs on the market are formulated as salts for this reason.[5]

Workflow for Salt Form Screening:

  • Counter-ion Selection: Choose pharmaceutically acceptable acidic counter-ions (e.g., HCl, H₂SO₄, tartaric acid, citric acid).

  • Stoichiometric Addition: Dissolve the free base in a suitable organic solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of the selected acid.

  • Crystallization: Allow the salt to crystallize out of the solution, which can be encouraged by cooling or adding an anti-solvent.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a cold solvent, and dry. Characterize the salt for its solubility, dissolution rate, and stability compared to the free base.

Q3: My experiment is sensitive to pH changes and must be conducted near neutral pH. How can I maintain solubility without significant acidification?

A3: This is a common challenge in cell-based assays or physiological studies. In such cases, formulation excipients like co-solvents, cyclodextrins, or surfactants are the preferred solution.

Strategy 1: Use of Co-solvents. Co-solvents are water-miscible organic solvents that can increase solubility by reducing the polarity of the aqueous medium.[9][10] This is a practical approach for preparing a concentrated stock solution that can then be diluted into the final assay medium, ensuring the final co-solvent concentration is low enough to be non-toxic to cells (typically <0.5% for DMSO).[11]

Commonly Used Co-solvents:

Co-solvent Typical Stock Concentration Max Final Assay Conc. Notes
DMSO 10-50 mM ≤0.5% Most common; use high-purity, anhydrous grade.
Ethanol 10-50 mM ≤1.0% Can be less toxic than DMSO for some cell lines.

| PEG 400 | 10-30 mM | ≤1.0% | Good for compounds with higher lipophilicity. |

Protocol for Co-solvent Stock Preparation:

  • Dissolve 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock (e.g., 20 mM).

  • For your experiment, perform a serial dilution of this stock into your final aqueous buffer or cell culture medium.

  • When diluting, add the stock solution to the aqueous medium dropwise while vortexing to avoid localized high concentrations that can cause precipitation.[11]

Strategy 2: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the non-polar parts of a drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[][13][14][15] This method is excellent for neutral pH applications as it doesn't alter the ionization state of the drug.[]

Workflow for Cyclodextrin Formulation: dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: Fig 1. Cyclodextrin Inclusion Complex Workflow.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, useful for cationic drugs as it can provide additional electrostatic interactions.

Q4: The compound precipitates out of my cell culture medium over time, even with a co-solvent. What causes this and how can it be prevented?

A4: This indicates that the solution is likely supersaturated and thermodynamically unstable. While a co-solvent can help achieve an initial high concentration, dilution into an aqueous medium can cause the compound to crash out as it equilibrates.

Troubleshooting Supersaturation:

  • Reduce Final Concentration: The most direct solution is to work at a lower final concentration that is below the compound's thermodynamic solubility limit in the final medium.[11]

  • Incorporate Serum: If your assay allows, the presence of serum proteins (like albumin) in the medium can bind to the compound, helping to keep it in solution and preventing precipitation.[11]

  • Use Surfactants: Surfactants form micelles above their critical micelle concentration (CMC), creating a hydrophobic core where the drug can partition, thus increasing its apparent solubility.[16][17]

Recommended Surfactants (for research use):

Surfactant Type Notes
Polysorbate 80 (Tween® 80) Non-ionic Commonly used in pharmaceutical formulations. Low toxicity.
Polysorbate 20 (Tween® 20) Non-ionic Similar to Tween 80, often used in biological assays.

| Cremophor® EL | Non-ionic | Effective but should be screened for cell-type specific toxicity. |

Mechanism of Micellar Solubilization: dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: Fig 2. Micellar Solubilization Mechanism.

Summary of Solubilization Strategies

StrategyMechanismBest ForKey Considerations
pH Adjustment Ionization of basic groups to form soluble salts.[1][3]Preparing acidic stock solutions; initial solubility screening.Not suitable for pH-sensitive assays; potential for drug degradation at extreme pH.
Salt Formation Creates a stable, highly soluble crystalline form.[4][5]Long-term storage; creating a readily soluble starting material.Requires chemical synthesis and characterization; not all salts are stable.[6]
Co-solvents Reduces solvent polarity.[9]High-concentration stocks for dilution into aqueous media.Final concentration must be low to avoid cytotoxicity; risk of precipitation upon dilution.
Cyclodextrins Encapsulation of hydrophobic moieties in an inclusion complex.[][13]Neutral pH formulations; stabilizing compounds.Requires screening for the best-fitting cyclodextrin; can be costly.
Surfactants Formation of micelles that sequester the drug.[16]Increasing apparent solubility at neutral pH; preventing precipitation.Potential for cell toxicity; can interfere with some biological assays.

References

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Pharma's Almanac. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. [Link]

  • Mohammed, N. N. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Sharma, D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 118-123. [Link]

  • Pavelka, Z. M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Chemical Information and Modeling, 63(23), 7481–7488. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 665. [Link]

  • Kumar, V., & Sharma, D. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-8. [Link]

  • Avdeef, A., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 6(3), 161-183. [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3538–3551. [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2689–2698. [Link]

  • Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 237-248. [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Drug Development and Delivery. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 354-362. [Link]

  • Kumar, S., & Singh, A. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmacognosy and Phytochemistry, 8(2), 1323-1329. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Gaba, M., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of the Indian Chemical Society, 98(3), 100021. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Removing imidazole in a workup? (2017, May 26). Reddit. [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2396. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Executive Summary & Chemical Profile[1] Molecule: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Core Scaffold: 1-Methylimidazole linked to a 4-aminotetrahydropyran (oxane) ring. Key Characteristics: Dual-basic centers (Imida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Molecule: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Core Scaffold: 1-Methylimidazole linked to a 4-aminotetrahydropyran (oxane) ring. Key Characteristics: Dual-basic centers (Imidazole N3 + Primary Amine).

This guide addresses the stability and handling of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine under acidic conditions. While the tetrahydropyran (oxane) ether linkage is generally robust, the presence of two basic nitrogen centers creates specific challenges regarding salt hygroscopicity, extraction efficiency, and chromatographic behavior.

Stability Matrix (Acidic Media)
ConditionStability RatingObservation
Dilute HCl (0.1M - 1M) @ RT Stable Forms soluble di-hydrochloride salt. No degradation observed < 24h.
TFA (0.1%) in Water/MeCN Stable Standard LCMS mobile phase. Stable for >48h in autosampler.
Conc. HCl (12M) @ Reflux ⚠️ Risk Potential for ether cleavage (ring opening) or decarboxylation if carboxylates are present as impurities.
Lewis Acids (e.g., BBr3) Unstable High risk of ether cleavage (demethylation/ring opening).

Mechanistic Insight: The Protonation Cascade

Understanding the protonation state is critical for extraction and isolation. This molecule acts as a "proton sponge" in acidic media.

Protonation States Diagram

The following diagram illustrates the sequential protonation of the amine and imidazole nitrogens as pH decreases.

ProtonationPathway FreeBase Free Base (Neutral) Soluble in: DCM, EtOAc pH > 10 MonoCat Mono-Cation (Amine Protonated) Soluble in: Water/Polar Organic pH ~ 7.5 - 9.0 FreeBase->MonoCat + H+ (pKa ~ 9.8) MonoCat->FreeBase - H+ (Basify) DiCat Di-Cation (Amine + Imidazole Protonated) Soluble in: Water only pH < 6.0 MonoCat->DiCat + H+ (pKa ~ 7.1) DiCat->MonoCat - H+ (Basify)

Figure 1: Protonation cascade. Note that the aliphatic amine (pKa ~9.[1]8) protonates first, followed by the imidazole nitrogen (pKa ~7.1) [1, 2].[1][2][3][4][5] To extract into organic solvent, pH must exceed 10.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product turned into a sticky oil/gum after acid workup."

Diagnosis: Hygroscopicity of the Salt Form. Explanation: The di-hydrochloride salt of this molecule is extremely hygroscopic. The crystal lattice energy is often insufficient to overcome the hydration energy from atmospheric moisture, leading to deliquescence (turning into liquid).

Corrective Action:

  • Do not air dry. Use a vacuum desiccator with P₂O₅ or KOH pellets.

  • Lyophilization: Instead of rotary evaporation, freeze-dry the aqueous acid solution. This yields a fluffy, amorphous powder that is easier to handle, though still hygroscopic.

  • Counter-ion Switch: If the HCl salt is unmanageable, convert to a fumarate or tartrate salt, which often possess better crystallinity and lower hygroscopicity [3].

Issue 2: "I cannot extract the compound from the aqueous acid layer."

Diagnosis: Incorrect pH adjustment. Explanation: As shown in Figure 1, at pH 7 (neutral), the molecule is likely still mono-protonated (at the amine) and remains water-soluble. The imidazole ring (pKa ~7.0-7.[1][6][7]4) might be neutral, but the aliphatic amine (pKa ~10) retains charge.

Protocol: Validated Extraction Method

  • Cool the acidic aqueous layer to 0°C.

  • Adjust pH to >11 using 4M NaOH or saturated K₂CO₃. (Check with pH paper; do not rely on calculation).

  • Extract immediately with DCM:Isopropanol (3:1) . Pure DCM or EtOAc is often insufficient for highly polar free bases.

  • Dry organic layer over Na₂SO₄ (MgSO₄ is slightly acidic and can trap amines).

Issue 3: "LCMS peaks are broad, tailing, or splitting."

Diagnosis: Silanol Interaction & Overloading. Explanation: The basic nitrogens interact with residual silanol groups on C18 silica columns, causing "shark fin" tailing.

Optimization Steps:

  • Mobile Phase: Ensure you are using 0.1% Formic Acid or 0.05% TFA . The low pH ensures the molecule is fully protonated (Di-cation state), preventing it from interacting strongly with silanols.

  • Column Choice: Switch to a "Base-Deactivated" column (e.g., C18 with high carbon load or hybrid particles like Waters XBridge or Phenomenex Kinetex EVO) designed for high pH stability if you prefer running at pH 10 (ammonium bicarbonate buffer) to sharpen the peak [4].

Detailed Experimental Protocols

Protocol A: Stability Stress Test (Acidic)

Use this protocol to validate stability for your specific batch.

  • Preparation: Dissolve 5 mg of compound in 1 mL of solvent:

    • Sample A: 0.1 M HCl (Simulated Gastric Fluid).

    • Sample B: 1.0 M HCl (Workup conditions).

    • Sample C: 50% Acetonitrile / 50% Water (Control).

  • Incubation: Hold at 25°C for 24 hours.

  • Analysis: Inject 5 µL onto HPLC (Method below).

  • Criteria: < 2% decrease in Area Under Curve (AUC) relative to Control.

Protocol B: HPLC Method for Basic Heterocycles

Designed to minimize tailing.

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 8 minutes
Detection UV @ 210 nm (Amine/Backbone) and 254 nm (Imidazole)
Column Temp 40°C (Higher temp reduces viscosity and improves mass transfer for bases)

Critical Warnings & Incompatibilities

  • Nitrous Acid (HNO₂): Do NOT expose the amine to Sodium Nitrite/HCl. Primary amines react to form diazonium salts, which are unstable and will decompose to the alcohol or alkene (Deamination).

  • Aldehydes/Ketones: In acidic conditions, the primary amine will readily form imines (Schiff bases) if acetone or formaldehyde is present in the solvent or glassware.

  • Chlorinated Solvents: Avoid prolonged storage of the free base in DCM/Chloroform. Basic amines can react with DCM over time to form quaternary ammonium salts (N-alkylation).

References

  • Walba, H., & Isensee, R. W. (1961). Acidity Constants of Some Imidazoles. The Journal of Organic Chemistry, 26(8), 2789-2791.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][8] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

The following guide serves as a specialized Technical Support Center for the purification of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine . This response is structured as a Tier-3 Application Scientist troubleshooting sessi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine .

This response is structured as a Tier-3 Application Scientist troubleshooting session, designed to guide you through the physicochemical challenges of this specific scaffold and provide self-validating protocols.

Case ID: IMID-PYR-AMINE-001 Status: Open Severity: High (Polarity/Basicity Challenges) Assigned Specialist: Senior Application Scientist

Molecular Profile & Chromatography Challenges

Before selecting a solvent, you must understand why this separation is difficult. This molecule possesses a "perfect storm" of properties that cause failure on standard silica gel.

FeatureChemical ConsequenceChromatographic Symptom
Primary Amine (C4) High Basicity (

)
Strong interaction with acidic silanols (

). Causes severe tailing/streaking .
Imidazole (C2) H-Bond Acceptor / Moderate BaseIncreases polarity and retention. May cause peak broadening.[1][2]
Oxane Ring Polar Ether LinkageIncreases solubility in water/alcohols; poor solubility in hexanes.
UV Profile Weak ChromophoreInvisible at 254 nm if not conjugated. Requires 210–220 nm or ELSD/MS detection.

Recommended Solvent Systems

Method A: The "Gold Standard" (DCM / MeOH / )

Best for: Standard silica cartridges when C18 is unavailable.

The Logic: Dichloromethane (DCM) solubilizes the organic skeleton. Methanol (MeOH) provides the polarity to move the compound. Ammonium Hydroxide (


)  is critical; it competes with your amine for the acidic silanol sites, "blocking" them to prevent tailing.

Protocol:

  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).[3]

  • Additive: 28-30% Ammonium Hydroxide (

    
    ).
    
  • Preparation: Prepare a "B-Solvent" stock of DCM:MeOH:

    
     (80:19:1) .
    
  • Gradient: Run a linear gradient from 100% DCM to 50% "B-Solvent".

Critical Warning: Do not mix


 directly into DCM; it is immiscible. You must premix it into the Methanol first, then add the DCM.
Method B: The "Modern" Approach (Amine-Functionalized Silica)

Best for: High purity requirements and avoiding chlorinated solvents.

The Logic: Use a KP-NH (Amino) silica cartridge.[1][2][4] The stationary phase is already basic, neutralizing the silanol effect. This allows you to use simpler, safer solvents without ammonia additives.[2]

Protocol:

  • Column: KP-NH (Amine-bonded silica).[1][4]

  • Solvent A: Heptane or Hexane.

  • Solvent B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Gradient: 0–100% EtOAc (or 0–20% EtOH in Heptane for very polar variants).

  • Benefit: No smell, no chlorinated waste, sharper peaks.

Method C: Reverse Phase (C18)

Best for: Compounds that "stick" to silica regardless of polarity.

The Logic: At low pH, the amine and imidazole are protonated (charged), causing them to elute in the void volume. You must use a High pH buffer to keep the molecule neutral and retain it on the lipophilic C18.

Protocol:

  • Column: C18 (Standard or Aq-compatible).

  • Solvent A: Water + 10 mM Ammonium Bicarbonate (

    
    ), pH ~10.
    
  • Solvent B: Acetonitrile (ACN).

  • Gradient: 5–60% ACN.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification path based on your specific lab constraints and sample behavior.

PurificationLogic Start Crude Mixture: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine SolubilityCheck Solubility Check: Dissolves in DCM? Start->SolubilityCheck TLC_Check TLC Screen: 10% MeOH/DCM + 1% NH4OH SolubilityCheck->TLC_Check Yes Method_C METHOD C: Reverse Phase (C18) pH 10 Buffer / ACN SolubilityCheck->Method_C No (Water soluble) Result_Streak Result: Streaking / Tailing TLC_Check->Result_Streak Result_Good Result: Clean Spot (Rf 0.2-0.4) TLC_Check->Result_Good Result_Baseline Result: Stuck on Baseline TLC_Check->Result_Baseline Method_B METHOD B: Amine-Silica (KP-NH) Hexane / EtOAc Result_Streak->Method_B Best Separation Method_A METHOD A: Silica Gel DCM / MeOH / NH4OH Result_Good->Method_A Standard Route Result_Baseline->Method_C Switch Mechanism

Figure 1: Decision matrix for selecting the optimal stationary phase and solvent system based on initial TLC screening results.

Troubleshooting & FAQs

Q1: My compound is streaking badly even with 10% Methanol. Why? A: You are likely experiencing "Silanol Overload." The amine groups are hydrogen-bonding to the silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system.

  • Pro-Tip: Pre-wash the silica column with 3 Column Volumes (CV) of the mobile phase containing the base before loading your sample. This "deactivates" the silica sites in advance.

Q2: I cannot see my compound on the flash system monitor. A: The imidazole-oxane structure has very weak UV absorbance at the standard 254 nm.

  • Fix 1: Change detection wavelength to 215 nm or 220 nm .

  • Fix 2: Use ELSD (Evaporative Light Scattering Detector) if available.

  • Fix 3: If relying on TLC, use Ninhydrin stain (turns amines red/purple) or Iodine chamber (brown spots).

Q3: The compound is stuck at the top of the column (Rf = 0). A: The polarity is too low, or the compound has formed a salt with the silica.

  • Fix: Switch to Method C (Reverse Phase) . If you must use normal phase, increase the polarity to DCM:MeOH:

    
     (80:19:1)  and run isocratic.
    

Q4: How do I load this sample? It's an oil/gum. A: Do not liquid load with pure DCM; it may precipitate when hitting the hexane-equilibrated column.

  • Fix: Use Dry Loading . Dissolve crude in MeOH/DCM, add Celite (or Silica), rotovap to a dry powder, and load the powder into a pre-column or empty cartridge. This improves resolution significantly for polar amines.

Summary of Solvent Ratios

SystemSolvent ASolvent BModifierTypical Gradient
NP (Standard) DCMMeOH1%

in B
0–10% B (Easy) / 0–30% B (Hard)
NP (Amine) HeptaneEtOAcNone0–100% EtOAc
RP (High pH) WaterACN10mM

5–95% ACN
RP (Low pH) WaterACN0.1% Formic AcidNot Recommended (Poor retention)
References
  • Biotage . (2023).[2][4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester . (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • King Group . (2018). Successful Flash Chromatography: Reversed Phase Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Oxidative Degradation of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This document provides in-depth troubleshooting advice and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This document provides in-depth troubleshooting advice and preventative strategies to address the common challenge of imidazole ring oxidation. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experimental work.

Part 1: Frequently Asked Questions - The Chemistry of Imidazole Oxidation

This section addresses the fundamental questions regarding the stability of your compound.

Q1: Why is the imidazole ring in my compound, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, susceptible to oxidation?

A1: The imidazole ring is an electron-rich heterocyclic system. This high electron density, which is crucial for its role in many biological and chemical interactions, also makes it a target for electrophilic attack by oxidizing agents.[1] In your specific molecule, the nitrogen at position 1 is methylated. This N-methylation further increases the electron-donating character of the ring system, potentially making the carbon atoms even more susceptible to oxidation compared to an unsubstituted imidazole. The oxidation is often initiated by electrophilic addition of an oxidant, with studies pointing to the C5 position as a preferential site of attack for species like hydroxyl radicals.[2]

Q2: What are the most common laboratory conditions or reagents that can cause this oxidation?

A2: Several factors in a typical lab environment can initiate the oxidative degradation of your compound:

  • Atmospheric Oxygen (Autoxidation): Prolonged exposure to air, especially in solution and potentially mediated by light or trace metal impurities, can lead to slow oxidation.[3]

  • Peroxides: Solvents (like THF or diethyl ether) can form explosive peroxides over time. These are potent oxidizing agents that can degrade your compound. Reagent-grade hydrogen peroxide is also a known oxidant for imidazole moieties.[3][4]

  • Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) or exposure to UV light can generate free radicals that aggressively attack the imidazole ring.[3][5]

  • Strong Oxidizing Agents: While the imidazole ring is resistant to some oxidants like chromic acid, it can be attacked by others such as perbenzoic acid or potassium permanganate.[4][6]

Q3: What do the degradation products of imidazole oxidation typically look like?

A3: Oxidation can result in a variety of products, complicating purification and analysis. Common degradation pathways can lead to the formation of 2-oxo-imidazole derivatives, which involves the introduction of a carbonyl group into the ring.[7] In more aggressive conditions, ring-opening can occur, leading to the formation of smaller, highly polar fragments like formamide.[8] Identifying these byproducts is critical for troubleshooting and is often achieved by comparing the mass spectra of pure and degraded samples.

Part 2: Proactive Prevention & Mitigation Strategies

Here, we provide actionable protocols and workflows to protect your compound during synthesis, purification, and storage.

Strategy 1: Rigorous Control of the Experimental Atmosphere

The most fundamental step in preventing oxidation is to exclude oxygen. Performing reactions under an inert atmosphere is critical whenever stability is a concern.

cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution Degas Solvent Degas Solvent Assemble Glassware Assemble Glassware Degas Solvent->Assemble Glassware Purge with N2/Ar Purge with N2/Ar Assemble Glassware->Purge with N2/Ar Add Reagents Add Reagents Purge with N2/Ar->Add Reagents Maintain Positive Pressure Maintain Positive Pressure Purge with N2/Ar->Maintain Positive Pressure Run Reaction Run Reaction Add Reagents->Run Reaction Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Run Reaction->Monitor Progress (TLC/LC-MS) Run Reaction->Maintain Positive Pressure

Caption: Experimental workflow for inert atmosphere reactions.

  • Solvent Degassing: Before use, degas all reaction solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive applications.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and air.

  • Assembly and Purging: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while hot and allow it to cool under a positive pressure of nitrogen or argon. Use a gas manifold with a bubbler to visualize the gas flow.

  • Reagent Addition: Add reagents via syringe through a rubber septum or as solids under a strong counter-flow of inert gas.

  • Reaction Maintenance: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system.

Strategy 2: Application of Chemical Antioxidants

When stringent atmospheric control is insufficient or impractical (e.g., during chromatography), the addition of a chemical antioxidant can provide protection. Antioxidants function by intercepting reactive oxygen species or terminating radical chain reactions.[9]

AntioxidantClassTypical ConcentrationAdvantagesDisadvantages
BHT (Butylated Hydroxytoluene) Phenolic / Radical Scavenger0.01 - 0.1% (w/v)Inexpensive, effective, widely available.Can be difficult to remove during purification; may interfere with some reactions.
Ascorbic Acid (Vitamin C) Reducing Agent / Scavenger1 - 10 mMWater-soluble, biologically relevant, easily removed.Unsuitable for non-aqueous systems; can act as a pro-oxidant with certain metals.
Trolox (Vitamin E analog) Phenolic / Chain-Breaking1 - 10 mMHighly effective radical scavenger, good for both aqueous and organic phases.More expensive than BHT.
  • Prepare Stock Solutions: Create stock solutions of your compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Set Up Test Conditions: Aliquot the stock solution into several vials.

    • Control: One vial with no additions.

    • Test Vials: Add a different antioxidant (e.g., BHT, Trolox) to the other vials from a concentrated stock to achieve the desired final concentration.

  • Induce Stress: Leave the vials uncapped on a benchtop, exposed to air and ambient light for a set period (e.g., 24, 48, 72 hours). For accelerated testing, a small amount of a radical initiator like AIBN can be added.

  • Analyze Degradation: At each time point, take a sample from each vial and analyze it by HPLC-UV or LC-MS.

  • Evaluate: Quantify the remaining percentage of the parent compound. The vial with the highest percentage of remaining starting material contains the most effective antioxidant for those conditions.

Part 3: Troubleshooting Guide - Responding to Degradation

This section provides a logical workflow for identifying and solving oxidation-related issues.

Q: I've run a reaction and my yield is low. An unexpected spot is visible on the TLC plate. How do I confirm if it's an oxidation product and fix the issue?

A: This requires a systematic analytical approach. The primary tool for this investigation will be Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Impurity_Detected Impurity Detected / Low Yield Analyze_LCMS Analyze by LC-MS Impurity_Detected->Analyze_LCMS Check_Mass Check Mass Spectrum of Impurity Analyze_LCMS->Check_Mass Mass_Plus_16 Mass = SM + 16 Da? (Monohydroxylation) Check_Mass->Mass_Plus_16 Is mass shift observed? Mass_Plus_14 Mass = SM + 14 Da? (2-oxo formation, -2H, +O) Check_Mass->Mass_Plus_14 Is mass shift observed? Other_Side_Reaction Investigate Other Side Reactions Check_Mass->Other_Side_Reaction No Confirm_Oxidation Oxidation Confirmed Mass_Plus_16->Confirm_Oxidation Yes Mass_Plus_14->Confirm_Oxidation Yes Implement_Prevention Implement Preventative Measures (See Part 2) Confirm_Oxidation->Implement_Prevention

Caption: Troubleshooting workflow for identifying oxidation products.

  • Sample Preparation: Prepare dilute solutions of your starting material and the crude reaction mixture in an appropriate solvent (e.g., acetonitrile/water).

  • LC-MS Analysis: Inject the samples onto an LC-MS system, typically using a reversed-phase C18 column.[12]

  • Data Interrogation:

    • Extract Ion Chromatograms (EICs): Look for the expected mass-to-charge ratio (m/z) of your starting material.

    • Identify Impurity Mass: Examine the mass spectrum of the unknown peak. A common sign of oxidation is the addition of an oxygen atom, resulting in a mass increase of approximately 16 Da (for hydroxylation) or 14 Da (for 2-oxo formation, which involves the net addition of O and loss of 2H).[7]

  • Corrective Action: If the mass shift confirms oxidation:

    • Review Your Procedure: Did you use an inert atmosphere? Were your solvents tested for peroxides?

    • Re-run the Reaction: Repeat the experiment implementing the preventative strategies outlined in Part 2. Start with a rigorous inert atmosphere. If the problem persists, consider adding an antioxidant like BHT to the reaction mixture and purification solvents.

References

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
  • Imidazole Ring Formation Reactions: A Technical Support Center. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-hosted.
  • An easily introduced and removed protecting group for imidazole nitrogen. American Chemical Society.
  • Selected Heterocyclic Compounds as Antioxidants.
  • A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Technical Support Center: Optimizing Imidazole Deriv
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-st
  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Semantic Scholar.
  • 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Kinetics and Mechanism of the Oxidation of Imidazole by Permanganate Ion in Aqueous Acidic Medium. Modern Scientific Press.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chrom
  • Study of some Heterocyclic Compounds Containing Rhodanide Group as Antioxidant Additives. Herald of Azerbaijan Engineering Academy.
  • Study of some Heterocyclic Compounds Containing Rhodanide Group as Antioxidant Additives.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Imidazole Chemical Compound.
  • Imidazole quantification by LC determin
  • Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting Electrolytes. MDPI.
  • Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering.
  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. PubMed.
  • Aerobic Oxidation of 2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole In Situ: A Quantum Chemical Insight into the Reaction Background. Semantic Scholar.
  • How to stop oxidation reaction from forming maleic imide instead of maleic anhydride?
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth analysis and predicted spectral interpretation for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, a novel hete...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth analysis and predicted spectral interpretation for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, a novel heterocyclic compound of interest in medicinal chemistry. By leveraging established NMR principles and comparative data from related structural motifs, we will construct a reliable spectral map. This document serves as a practical reference for researchers engaged in the synthesis and characterization of similar molecules, offering a framework for structural verification and comparison against potential synthetic alternatives or byproducts.

Introduction: The Structural Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of chemical structure elucidation for organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled. The target molecule, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, presents an interesting case for NMR analysis, combining three distinct chemical domains: a substituted heteroaromatic imidazole ring, a saturated oxane (tetrahydropyran) ring, and a primary amine.

The strategic placement of these functional groups creates a molecule with significant potential for diverse biological interactions. Accurate interpretation of its NMR spectra is the first critical step in validating its synthesis and purity, forming the foundation for all subsequent biological and pharmacological evaluation. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the observed (predicted) chemical shifts, coupling constants, and signal multiplicities.

Predicted NMR Spectra: A Quantitative Overview

Predictive NMR spectroscopy, grounded in empirical data from extensive compound libraries, allows for a highly accurate forecast of spectral features.[2][3] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. The predictions are based on the analysis of substituent effects on the parent imidazole and oxane ring systems.[4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label¹ Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H2' 7.55 - 7.65 s 1H -
H4' 7.05 - 7.15 s 1H -
H2 4.80 - 4.95 dd 1H J = 9.5, 3.0
H6eq 4.05 - 4.15 dt 1H J = 11.5, 4.0
N-CH₃ 3.70 - 3.80 s 3H -
H6ax 3.55 - 3.65 t 1H J = 11.5
H4 3.00 - 3.15 m 1H -
H3eq 2.15 - 2.25 m 1H -
H5eq 2.05 - 2.15 m 1H -
NH₂ 1.80 - 2.50 br s 2H -
H3ax 1.70 - 1.80 q 1H J = 12.0

| H5ax | 1.60 - 1.70 | q | 1H | J = 12.0 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label¹ Predicted Chemical Shift (δ, ppm)
C2' 137 - 139
C5' 134 - 136
C4' 128 - 130
C2 78 - 81
C6 67 - 69
C4 48 - 51
C3 33 - 36
N-CH₃ 32 - 34

| C5 | 30 - 33 |

¹Atom numbering corresponds to the structure in Figure 1.

In-Depth Spectral Interpretation

The following sections provide a detailed rationale for the predicted chemical shifts and multiplicities presented above.

The Imidazole Moiety: Aromatic Deshielding

The 1-methyl-1H-imidazole ring is an aromatic system, and its protons and carbons are consequently found in the downfield region of the spectra due to the magnetic anisotropy created by the circulating π-electrons.

  • ¹H NMR Analysis:

    • H2' (δ 7.55 - 7.65): The proton at the C2 position of an imidazole ring is typically the most deshielded due to the inductive effect of the two adjacent nitrogen atoms.[6] It is expected to appear as a sharp singlet.

    • H4' (δ 7.05 - 7.15): The H4' proton is adjacent to one nitrogen and the substituted C5' carbon. Its chemical shift is slightly upfield compared to H2'. It also appears as a singlet.

    • N-CH₃ (δ 3.70 - 3.80): The methyl group attached to the nitrogen is deshielded by the aromatic ring and the electronegative nitrogen atom.[7] It will appear as a characteristic singlet with an integration of 3H.

  • ¹³C NMR Analysis:

    • C2', C4', C5' (δ 128 - 139): These carbons are part of the aromatic system and resonate in the typical sp² hybridized carbon range. C5' is a quaternary carbon and its signal will be of lower intensity. C2' is the most downfield due to its position between two nitrogens.

    • N-CH₃ (δ 32 - 34): This aliphatic carbon signal appears in the upfield region, consistent with data for N-methylated imidazoles.[8]

The Oxane Ring: Stereoelectronic Effects

The oxane ring adopts a chair conformation, leading to distinct axial and equatorial positions for its protons. This conformational preference has a profound impact on the NMR spectrum.

  • ¹H NMR Analysis:

    • H2 (δ 4.80 - 4.95): This anomeric proton is the most deshielded on the saturated ring. It is bonded to a carbon that is attached to both the ring oxygen and the electron-withdrawing imidazole ring. Its multiplicity as a doublet of doublets (dd) arises from coupling to the two non-equivalent protons at the C3 position (H3ax and H3eq).

    • H6eq & H6ax (δ 4.05 - 4.15 & 3.55 - 3.65): These diastereotopic protons are on the carbon adjacent to the ring oxygen. The equatorial proton (H6eq) is typically found further downfield than the axial proton (H6ax).[9] They will show geminal coupling to each other and vicinal coupling to the C5 protons.

    • H4 (δ 3.00 - 3.15): The proton on the carbon bearing the amine group is deshielded by the electronegative nitrogen atom. It will appear as a multiplet due to coupling with protons on C3 and C5.

    • H3 & H5 Protons (δ 1.60 - 2.25): These four methylene protons fall in the shielded aliphatic region. Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent and will show complex splitting patterns, including both geminal and vicinal couplings.

    • NH₂ (δ 1.80 - 2.50): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[10] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. It typically does not show coupling to adjacent protons.

  • ¹³C NMR Analysis:

    • C2 (δ 78 - 81): This carbon is significantly deshielded due to the "two-bond" effect of the ring oxygen and the attached imidazole moiety.

    • C6 (δ 67 - 69): The carbon adjacent to the ring oxygen is deshielded, appearing in a typical range for ethers.[11]

    • C4 (δ 48 - 51): The carbon bonded to the amine nitrogen is shifted downfield relative to an unsubstituted alkane carbon.

    • C3 & C5 (δ 30 - 36): These carbons are in the standard aliphatic region of the spectrum.

Comparative Analysis: Distinguishing from Isomers

NMR is a powerful tool for distinguishing between constitutional isomers. For instance, an isomer where the oxane ring is attached at the C4' position of the imidazole ring (2-(1-methyl-1H-imidazol-4-yl)oxan-4-amine) would show a distinctly different ¹H NMR spectrum in the aromatic region. Instead of two singlets, one would expect to see two doublets for H2' and H5', coupled to each other. Similarly, an isomer with the amine at the C3 position of the oxane ring would result in significant changes to the chemical shifts and coupling patterns of all the oxane ring protons.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data begins with a robust and well-defined experimental protocol. The following procedure is recommended for the characterization of the title compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the TMS and solvent signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: Spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are invaluable for confirming proton-proton and proton-carbon connectivities.

Visualization of Structure and Workflow

Visual aids are essential for contextualizing complex data. The following diagrams illustrate the molecular structure with atom numbering and the general workflow for NMR-based structural elucidation.

Figure 1: Molecular structure with atom numbering for NMR assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire 1D ¹H Spectrum acq3 Acquire 1D ¹³C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Calibrate & Integrate proc1->proc2 proc3 Assign Signals proc2->proc3 proc4 Structure Verification proc3->proc4 end end proc4->end Final Report

Figure 2: General workflow for NMR-based structural elucidation.

References

  • Elyashberg, M. (2015). Methods of NMR Spectrum Prediction and Structure Verification.
  • MDPI. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Available at: [Link]

  • Jorgensen, M. J., & Schiøtt, B. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. 1-Methylimidazole [13C NMR] - Chemical Shifts. Available at: [Link]

  • Patel, R. B., et al. (2012). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Journal of the Serbian Chemical Society.
  • The Royal Society of Chemistry. 1H- and 13C-NMR for - Supplementary Information. Available at: [Link]

  • Di Donato, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

  • ResearchGate. Heteronuclear NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

  • Mota, A. J., et al. (2018). Intramolecular hydrogen bonding in conformationally semi-rigid α-acylmethane derivatives: A theoretical NMR study. ResearchGate. Available at: [Link]

  • SpectraBase. tetrahydro-2H-pyran [13C NMR] - Chemical Shifts. Available at: [Link]

  • Tomi, I. H. R., et al. (2015). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Al-Majid, A. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In An Overview of NMR. ESA-IPB.
  • Pretsch, E., et al. (2009).
  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry.
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  • Juaristi, E., & Cuevas, G. (1992). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. Journal of the American Chemical Society. Available at: [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin.
  • PubChem. 4-Aminotetrahydropyran. National Institutes of Health. Available at: [Link]

  • ResearchGate. 13 C-NMR chemical shifts. Available at: [Link]

  • LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Kolosov, M. A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol -4-yl)amino)-phenol. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Available at: [Link]

  • SpectraBase. 2-(Hydroxymethyl)tetrahydropyran [13C NMR] - Chemical Shifts. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • Bharanidharan, S., & Myvizhi, P. (2017). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

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Validation

A Comparative Guide to Establishing Reference Standards for Purity Testing of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the purity of a novel chemical entity (NCE) is a critical quality attribute that underpins...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of a novel chemical entity (NCE) is a critical quality attribute that underpins the reliability of preclinical data and the safety of potential therapeutics. For a compound such as 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, which is likely a novel research compound rather than a widely available commercial product, a well-characterized reference standard is not a commodity to be purchased but a crucial asset to be meticulously established.

This guide provides an in-depth comparison of the analytical methodologies required to qualify a batch of a new compound as a primary reference standard. As a Senior Application Scientist, my objective is to move beyond mere protocols and explain the scientific rationale behind creating a self-validating system for purity assessment, in alignment with global regulatory expectations.[1][2][3]

The Imperative for an In-House Primary Reference Standard

For NCEs, commercially available, pharmacopeial-grade reference standards are typically nonexistent.[4] Therefore, the responsibility falls to the developing organization to select a high-purity batch and characterize it so thoroughly that it can serve as the benchmark for all future analytical measurements.[4][5] This in-house primary standard becomes the foundation for:

  • Validation of Analytical Methods: Ensuring that the tests used to assess routine batches are accurate, precise, and reliable.[6]

  • Impurity Profiling: Accurately identifying and quantifying process-related impurities and degradation products.

  • Stability Studies: Assessing how the drug substance changes over time under various environmental conditions.

  • Regulatory Compliance: Providing a basis for setting specifications for release and stability testing, as outlined in guidelines like ICH Q6A.[1][3][7]

The process of establishing this standard is a multi-faceted endeavor that relies on the principle of orthogonality —using multiple, distinct analytical techniques to arrive at a single, highly confident purity value. The most robust and widely accepted method for assigning this value is the mass balance approach .[8][9][10]

Part 1: The Mass Balance Approach: A Framework for Purity Assignment

The mass balance approach is a comprehensive method for determining the purity of a reference standard by accounting for all measurable components.[8][9] The purity of the main component is calculated by subtracting the mass fractions of all impurities from 100%.

Purity (%w/w) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile/Inorganic Impurities)

This approach is powerful because it does not rely on a pre-existing standard of the same material but instead builds a purity profile from the ground up using a suite of orthogonal analytical techniques.

Caption: Workflow for establishing a primary reference standard via the mass balance approach.

Part 2: Comparative Analysis of Core Purity Determination Techniques

The success of the mass balance approach hinges on selecting the right analytical tools. Below is a comparison of the essential techniques for characterizing a novel heterocyclic amine like 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

Technique Principle Primary Use Strengths Limitations
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.Quantification of organic process-related impurities and degradation products.High sensitivity and resolving power for structurally similar compounds.[11]Requires impurities to have a UV chromophore; relative quantification (area %) can be inaccurate without response factors.
qNMR Signal intensity is directly proportional to the number of atomic nuclei.[12][13]Absolute purity assignment without needing a standard of the same analyte.[14][15]A primary ratio method providing SI-traceable results.[15] Universal detection for proton-containing molecules.[15]Lower sensitivity than HPLC; requires a certified internal standard and careful experimental setup.[12]
Headspace GC-FID Separation of volatile compounds based on boiling point and polarity.Quantification of residual solvents from the synthesis process.High sensitivity for volatile organic compounds; robust and widely used.Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Coulometric or volumetric titration based on the quantitative reaction of water with iodine.Precise determination of water content.Highly specific and accurate for water, considered the gold standard.Can be interfered with by ketones or aldehydes if not using appropriate reagents.
Residue on Ignition (ROI) Measures the amount of residual substance not volatilized from a sample when ignited.Quantification of total inorganic impurities.Simple and effective for non-volatile inorganic content.Non-specific; does not identify the individual inorganic components.
Spotlight Comparison: HPLC vs. qNMR for Purity Assay

The two most powerful and often complementary techniques for determining the potency or purity of the main component are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for purity.[11] By separating the main compound from its impurities, it provides a "purity profile." The most common calculation is "area percent," where the area of the main peak is divided by the total area of all peaks.

    • Causality: The choice of a C18 reversed-phase column with a gradient of acetonitrile and a buffered aqueous mobile phase is a standard starting point for polar heterocyclic amines, as it provides excellent separation for a wide range of related substances.

    • Trustworthiness: This method's limitation is the assumption that all compounds have the same response factor (UV absorbance per unit concentration). This is rarely true. For a reference standard, this method is best used to identify and quantify impurities relative to the main peak (using relative response factors if known), rather than for the primary assay of the main component itself.

  • Quantitative NMR (qNMR): This technique has emerged as a primary method for assigning purity with metrological traceability.[12][14][15] It operates on the fundamental principle that an NMR signal's integral is directly proportional to the number of nuclei it represents.[12][13]

    • Causality: By adding a certified internal standard of known purity and mass to a known mass of the 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine sample, the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping signals.[15]

    • Trustworthiness: Unlike HPLC, qNMR does not require a reference standard of the analyte itself and is unaffected by the presence of "NMR-silent" impurities (like inorganic salts).[16] This makes it a truly absolute, non-destructive technique ideal for certifying a primary standard.[14]

Part 3: Experimental Protocols

To ensure scientific integrity, protocols must be detailed and self-validating.

Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

Caption: Experimental workflow for purity determination by qNMR.

Step-by-Step Methodology:

  • Selection of Internal Standard: Choose a high-purity (>99.9%), non-hygroscopic certified standard with simple, sharp peaks that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine test sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve both components completely in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Transfer the solution to a high-quality NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (≥400 MHz).

    • Crucial Parameters: Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A typical value is 30-60 seconds to ensure full relaxation. Use a calibrated 90° pulse angle.

  • Data Processing & Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved, unique signal for the analyte and one for the internal standard. Integrate these signals.

    • Calculate the purity (Pₐ) using the following equation[12]:

      Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

Protocol 2: Organic Impurity Profiling by HPLC-UV

This protocol provides a starting point for developing a method to separate and quantify related substances.

Step-by-Step Methodology:

  • Chromatographic System:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (or other appropriate wavelength determined by UV scan).

  • Gradient Elution:

    • A typical gradient would start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate. This must be optimized to achieve separation of all observed impurities.

  • Sample Preparation:

    • Prepare a stock solution of the 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare a sensitivity solution (e.g., 0.05% of the stock solution) to determine the limit of quantitation.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • Identify the main peak and all impurity peaks.

    • Purity is often reported as area percent. However, for a reference standard, the goal is to sum the areas of the impurity peaks to get the total % organic impurities for the mass balance equation. The USP provides guidance on data interpretation and treatment.[17][18][19][20]

Conclusion and Final Purity Assignment

By combining the results from a suite of orthogonal analytical methods—qNMR for absolute purity, HPLC for organic impurities, Karl Fischer for water, GC for residual solvents, and ROI for inorganics—a comprehensive and defensible purity value can be assigned to the primary reference standard of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine. This meticulously characterized material is the bedrock of quality, ensuring the integrity and reproducibility of all subsequent research and development activities.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. [Link]

  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. USP29-NF24. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). ICH. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]

  • USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. (2023). Particle Technology Labs. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • Purity by Absolute qNMR Instructions. UIC.edu. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.. [Link]

  • Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance. (2025). Veeprho. [Link]

  • Revision of the General USP Chapter <1010>. (2015). ECA Academy. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • Reference Standards in the Pharmaceutical Industry. (2024). MRIGlobal. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Pharmacopeial Reference Standards & Custom Synthesis. Epichem. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. [Link]

  • Certification of Reference Standards in Pharmacy: Mass Balance Method. (2018). ResearchGate. [Link]

  • Industry Advisory Panels and other expert groups... may be assembled to advise USP on various aspects of the Reference Standards Program. uspbpep.com. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). ScienceDirect. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho Pharmaceuticals. [Link]

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Comparative

The Oxan-4-Amine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge. Among the myriad of molecular scaffolds em...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge. Among the myriad of molecular scaffolds employed to this end, saturated heterocycles have emerged as particularly valuable building blocks. The oxan-4-amine (also known as tetrahydropyran-4-amine) core, with its inherent three-dimensionality and hydrogen bonding capabilities, has garnered significant attention as a "privileged" scaffold in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of oxan-4-amine derivatives across different therapeutic targets, supported by experimental data and detailed protocols.

The rationale for the prevalence of the oxan-4-amine scaffold lies in its advantageous physicochemical properties. The replacement of a methylene group in a cyclohexane ring with an oxygen atom reduces lipophilicity and introduces a hydrogen bond acceptor, which can lead to improved metabolic stability and target engagement. This guide will delve into specific examples to illustrate how subtle modifications to this core can profoundly impact biological activity.

Comparative SAR Analysis: Oxan-4-Amine Derivatives as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prime example of the successful application of the oxan-4-amine scaffold is in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[1][2] A series of novel tri-substituted tetrahydropyran analogs have been synthesized and evaluated as potent and selective DPP-4 inhibitors.[1]

The general structure-activity relationship for these derivatives can be summarized as follows:

  • The Amino Group: The free amino group is crucial for interacting with key residues in the S2 pocket of the DPP-4 enzyme, such as Glu205 and Glu206.

  • Substituents on the Oxane Ring: The stereochemistry and nature of substituents on the oxan ring significantly influence potency and selectivity.

  • N-Acylation/Alkylation: Derivatization of the amino group can modulate the binding affinity and pharmacokinetic properties of the compounds.

Below is a table summarizing the SAR of a series of tri-substituted tetrahydropyran analogs as DPP-4 inhibitors.[1]

CompoundR1R2DPP-4 IC50 (nM)
1 2,5-difluorophenylH>1000
2 2,5-difluorophenyl4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl15
3 2,4,5-trifluorophenyl4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl8
23 (Clinical Candidate) 2,5-difluorophenyl4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl (specific stereoisomer)1.8

Key Insights from the SAR Table:

  • A simple phenyl substitution at the 2-position (Compound 1) is insufficient for potent DPP-4 inhibition.

  • The introduction of a bulky, heterocyclic moiety at the 5-position (Compound 2) dramatically increases potency. This moiety is believed to occupy the S1 pocket of the enzyme.

  • Increasing the fluorine substitution on the phenyl ring (Compound 3) provides a modest improvement in potency.

  • Crucially, the stereochemistry of the substituents on the tetrahydropyran ring is a key determinant of activity, as evidenced by the high potency of the clinical candidate, compound 23, which is a specific stereoisomer.[1]

Visualizing the SAR of Oxan-4-Amine Based DPP-4 Inhibitors

The following diagram illustrates the key structural features of the oxan-4-amine scaffold and how different substituents contribute to the binding affinity with the DPP-4 enzyme.

SAR_DPP4 cluster_scaffold Oxan-4-amine Core cluster_substituents Key Substitutions & Interactions core Oxan-4-amine R1 R1: Aryl Group (e.g., 2,5-difluorophenyl) Occupies S2' Pocket core->R1 2-position R2 R2: Heterocycle (e.g., pyrrolopyrazole) Occupies S1 Pocket core->R2 5-position NH2 Amino Group Interacts with Glu205/206 in S2 Pocket core->NH2 4-position Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Optimization cluster_testing Preclinical Testing HTS High-Throughput Screening Synthesis Synthesis of Oxan-4-amine Derivatives HTS->Synthesis Frag Fragment-Based Screening Frag->Synthesis SBDD Structure-Based Design SBDD->Synthesis SAR SAR Studies Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVitro In Vitro Assays (e.g., Enzyme Inhibition) ADME ADME/Tox Profiling InVitro->ADME InVivo In Vivo Models (e.g., Disease Models) Candidate Clinical Candidate InVivo->Candidate ADME->InVivo Lead_Opt->Synthesis Iterative Cycles Lead_Opt->InVitro

Sources

Validation

Validating the synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine via IR spectroscopy

Title: Comparative Guide: Validating the Synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine via IR Spectroscopy Executive Summary Objective: To provide a technical framework for validating the synthesis of 2-(1-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validating the Synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine via IR Spectroscopy

Executive Summary

Objective: To provide a technical framework for validating the synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (hereafter Compound A ) using Infrared (IR) Spectroscopy.

Verdict: While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation (connectivity and stereochemistry), IR spectroscopy is the superior method for high-throughput reaction monitoring and rapid functional group verification . This guide details the specific spectral fingerprints required to confirm the transformation of the precursor (ketone) to the target amine, offering a faster, cost-effective alternative to NMR for in-process control (IPC).

Technical Context & Molecule Analysis

Compound A is a pharmacophore scaffold combining a saturated oxygen heterocycle (oxane/tetrahydropyran) with an aromatic imidazole ring.

  • Target Structure: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

  • Critical Functional Groups:

    • Primary Amine (

      
      ):  The key handle for further derivatization.
      
    • Imidazole Ring: Aromatic system providing

      
      -electron density.
      
    • Oxane (Ether) Core: Saturated cyclic ether backbone.

  • Synthesis Pathway (Assumed for Validation): The most common route is the Reductive Amination of the corresponding ketone, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-one.

The Validation Challenge: Distinguishing the product from the starting ketone and potential alcohol byproducts (from over-reduction) without running a 30-minute NMR experiment.

Comparative Analysis: IR vs. NMR vs. MS

FeatureIR Spectroscopy

H NMR
Mass Spectrometry (MS)
Primary Utility Functional Group ID, Reaction ProgressStructural Connectivity, StereochemistryMolecular Weight Confirmation
Speed < 2 mins (ATR-FTIR)10–45 mins (Prep + Acquisition)< 5 mins
Cost per Run NegligibleHigh (Deuterated solvents, Cryogens)Moderate
Sample State Solid/Oil (Neat)Solution (Requires dissolution)Solution (dilute)
Blind Spot Cannot distinguish cis/trans isomersSlow for high-throughput screeningCannot distinguish isomers
Verdict Best for In-Process Control (IPC) Best for Final Purity/Structure Best for Identity Confirmation

Expert Insight: Do not use IR to determine the stereochemistry (cis vs. trans) of the amine relative to the imidazole group. The vibrational modes are too similar. Use IR to confirm the chemical transformation (C=O


 C-N), then use NOESY NMR for spatial arrangement.

Experimental Protocol: IR Validation

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

  • Background: Air (clean crystal).

Step-by-Step Workflow
  • Isolation: Take a 5 mg aliquot of the crude reaction mixture.

  • Workup (Miniature): Partition between EtOAc and water (pH > 10) to ensure the amine is free-based. Evaporate the organic layer to dryness. Note: Amine salts (R-NH3+) show broad, messy IR bands that obscure diagnostic peaks.

  • Acquisition: Place the neat oil/solid on the ATR crystal. Apply pressure clamp.

  • Cleaning: Wipe crystal with isopropanol to prevent imidazole cross-contamination.

Diagram 1: The Validation Logic Flow

ValidationWorkflow Start Crude Reaction Mixture Workup Mini-Workup (Basic pH) Free-base the Amine Start->Workup IR_Scan Acquire ATR-FTIR Spectrum Workup->IR_Scan Decision Check 1715 cm⁻¹ (C=O) and 3300-3400 cm⁻¹ (N-H) IR_Scan->Decision Success PASS: Proceed to NMR (Structure Confirmation) Decision->Success No C=O, Sharp N-H Fail_Ketone FAIL: Incomplete Reaction (Continue Reduction) Decision->Fail_Ketone Strong C=O Fail_Alcohol FAIL: Over-reduction (OH) (Check 3200-3600 broad) Decision->Fail_Alcohol Broad O-H

Caption: Logical workflow for validating the synthesis of Compound A using IR as a gatekeeper before NMR.

Data Interpretation: Spectral Fingerprints

The following table contrasts the Precursor (Ketone) with the Target (Amine) .

Functional GroupPrecursor (Oxan-4-one) Target (Oxan-4-amine) Validation Criteria
Carbonyl (C=O) Strong, Sharp @ 1715 ± 10 cm⁻¹ ABSENT Primary Success Indicator
Amine (N-H) AbsentDoublet @ 3300–3400 cm⁻¹ Indicates

Amine (Asym/Sym stretch)
Imidazole (C=N) Medium @ 1500–1550 cm⁻¹Medium @ 1500–1550 cm⁻¹Confirms Ring Integrity
Ether (C-O-C) Strong @ 1050–1150 cm⁻¹Strong @ 1050–1150 cm⁻¹Confirms Oxane Core
Hydroxyl (O-H) AbsentAbsent (if pure)Broad band @ 3200–3500 cm⁻¹ indicates alcohol impurity
Detailed Band Assignment (Theoretical)
  • 3380 & 3310 cm⁻¹ (N-H Stretch): Look for the "doublet" characteristic of primary amines. This is distinct from the broad "tongue" of an alcohol O-H.

  • 2850–2960 cm⁻¹ (C-H Stretch): Mixed

    
     C-H from the oxane ring and the N-methyl group.
    
  • 1590 cm⁻¹ (N-H Bend): The "scissoring" vibration of the primary amine. This confirms the N-H stretch assignment.

  • 1100 cm⁻¹ (C-O Stretch): The ether linkage of the tetrahydropyran ring. This band is usually very strong.[1]

Diagram 2: Spectral Assignment Map

SpectralMap Molecule 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine NH2 Primary Amine (-NH₂) Molecule->NH2 Imidazole Imidazole Ring Molecule->Imidazole Oxane Oxane Ring (C-O-C) Molecule->Oxane Band1 3300-3400 cm⁻¹ (Doublet, Stretch) NH2->Band1 Band2 1590-1610 cm⁻¹ (Scissoring) NH2->Band2 Band3 1500-1550 cm⁻¹ (C=N Ring Stretch) Imidazole->Band3 Band4 1080-1120 cm⁻¹ (Ether Stretch) Oxane->Band4

Caption: Mapping functional groups of Compound A to their expected diagnostic IR frequencies.

Troubleshooting & Self-Correction

  • Problem: I see a broad peak at 3400 cm⁻¹ instead of a doublet.

    • Cause: Hydrogen bonding or residual water/solvent.

    • Fix: Dry the sample thoroughly under high vacuum. If the peak remains broad, you likely have the alcohol byproduct (oxan-4-ol) or the amine is protonated (salt form). Wash with 1M NaOH and re-extract.

  • Problem: The C=O peak at 1715 cm⁻¹ is gone, but there is a new peak at 1660 cm⁻¹.

    • Cause: This could be an amide (if acylation occurred) or an imine intermediate (incomplete reduction).

    • Fix: Check reaction conditions. If using a reductive amination, ensure the reducing agent (e.g., NaBH(OAc)3) was sufficient to reduce the imine.

References

  • National Institute of Standards and Technology (NIST). 1-Methylimidazole IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] (Search: Tetrahydropyran derivatives). Retrieved from [Link][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Amine N-H doublet and Ether C-O-C assignments).
  • Chemistry Steps. Interpreting IR Spectra: Amines, Alcohols, and Carbonyls. Retrieved from [Link]

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Comparative

A Bioisosteric Comparison of Imidazole-Oxane vs. Imidazole-Cyclohexane Scaffolds: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the exchange of a functional group...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the exchange of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process.[1][2] This guide provides an in-depth technical comparison of two emerging scaffolds: imidazole-oxane and imidazole-cyclohexane. We will delve into the rationale behind this bioisosteric substitution, compare their anticipated physicochemical properties, and provide actionable experimental protocols for their synthesis and evaluation.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and ability to engage in various interactions with biological targets.[3][4] The choice of the substituent appended to this core, such as a cyclohexane or an oxane ring, can profoundly influence the molecule's overall properties. The "escape from flatland" paradigm encourages the use of three-dimensional, saturated rings to improve properties like solubility and metabolic stability over their flat, aromatic counterparts.[5] This guide focuses on the nuanced differences that arise when replacing a carbon atom in the cyclohexane ring with a bioisosteric oxygen atom to form an oxane (tetrahydropyran) ring.

The Rationale: Why Replace Cyclohexane with Oxane?

The substitution of a methylene (-CH2-) group in a cyclohexane ring with an oxygen atom to form an oxane ring is a strategic move in medicinal chemistry aimed at fine-tuning a molecule's properties. This "heterocyclic bioisostere" approach is predicated on several key principles:

  • Modulation of Lipophilicity: The primary driver for this substitution is often the reduction of lipophilicity (LogP). The introduction of the polar ether oxygen atom in the oxane ring typically lowers the LogP compared to the purely lipophilic cyclohexane ring. This can be crucial for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.[6]

  • Improved Aqueous Solubility: A direct consequence of reduced lipophilicity is an enhancement in aqueous solubility. For orally administered drugs, adequate solubility is a prerequisite for absorption and bioavailability.

  • Enhanced Metabolic Stability: The oxane ring can be more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, compared to a cyclohexane ring. While both are saturated systems, the polarity introduced by the oxygen atom can alter the molecule's interaction with metabolic enzymes.[7]

  • Introduction of a Hydrogen Bond Acceptor: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially introducing a new, favorable interaction with the biological target that is not possible with the cyclohexane scaffold.

Comparative Analysis of Physicochemical and Biological Properties

While direct experimental data comparing imidazole-oxane and imidazole-cyclohexane scaffolds is scarce, we can construct a robust predictive comparison based on established bioisosteric principles.

Table 1: Predicted Physicochemical and Biological Property Comparison

PropertyImidazole-CyclohexaneImidazole-OxaneRationale for Difference
Lipophilicity (LogP) HigherLowerThe polar ether oxygen in the oxane ring reduces overall lipophilicity.
Aqueous Solubility LowerHigherDirectly correlated with the lower lipophilicity of the oxane-containing scaffold.
Metabolic Stability Variable, prone to CYP-mediated oxidationGenerally HigherThe oxane ring can be less susceptible to oxidative metabolism.
Target Binding Primarily through hydrophobic interactionsPotential for additional hydrogen bondingThe oxane oxygen can act as a hydrogen bond acceptor, potentially increasing affinity.
Permeability Generally higher due to lipophilicityPotentially lower, needs to be balancedA significant reduction in lipophilicity might decrease passive permeability across cell membranes.

Synthetic Strategies

The synthesis of these target scaffolds can be approached by first constructing the substituted imidazole core, followed by the introduction of the oxane or cyclohexane moiety, or by using a pre-functionalized oxane/cyclohexane building block in the imidazole synthesis.

A common route to substituted imidazoles is the Radziszewski reaction or its variations, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[8]

G cluster_0 General Imidazole Synthesis cluster_1 Scaffold-Specific Aldehydes Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Imidazole Substituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde (R-CHO) Aldehyde->Imidazole Ammonia Ammonium Acetate Ammonia->Imidazole Cyclohexane_Aldehyde Cyclohexanecarboxaldehyde Cyclohexane_Aldehyde->Aldehyde For Imidazole-Cyclohexane Oxane_Aldehyde Oxane-4-carboxaldehyde Oxane_Aldehyde->Aldehyde For Imidazole-Oxane

Caption: Radziszewski synthesis for imidazole scaffolds.

For the synthesis of an imidazole-cyclohexane scaffold, cyclohexanecarboxaldehyde can be used as the aldehyde component. Several 2-cyclohexyl-imidazole derivatives have been synthesized using this approach.[9][10]

For the imidazole-oxane scaffold, a similar strategy can be employed using a suitable oxane-containing aldehyde, such as oxane-4-carboxaldehyde. The synthesis of oxane-containing heterocycles is an active area of research, with methods available for creating the necessary building blocks.[11][12][13]

Alternatively, N-alkenylation of a pre-formed imidazole with a suitable alkenyl halide, followed by hydrogenation, can be a viable route.[14][15]

Experimental Protocols for Scaffold Evaluation

To empirically validate the predicted properties, a series of standardized in vitro assays should be performed.

Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol determines the distribution coefficient (LogD) at a physiological pH of 7.4, which is a key indicator of lipophilicity for ionizable compounds like imidazoles.[16][17]

Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Saturate n-octanol with the PBS buffer and vice versa by mixing them vigorously and allowing the layers to separate.

  • Partitioning:

    • Add a small aliquot of the test compound stock solution to a vial containing a known volume of the pre-saturated PBS and pre-saturated n-octanol (e.g., 1 mL of each). The final concentration of the test compound should be in a range that allows for accurate quantification in both phases.

    • Vortex the vial vigorously for 1-3 minutes to facilitate partitioning.

    • Agitate the mixture on a shaker at room temperature for 1-2 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10-15 minutes to achieve complete separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation:

    • Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

G cluster_0 LogD Shake-Flask Workflow A Prepare Compound Stock B Add to pre-saturated Octanol & PBS (pH 7.4) A->B C Shake to Equilibrium B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (LC-MS) D->E F Calculate LogD E->F

Caption: Workflow for LogD determination.

Kinetic Aqueous Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility, which is critical in early-stage drug discovery.[18][19]

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) to a final desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., <= 2%).

  • Incubation and Precipitation:

    • Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the compound to dissolve and any excess to precipitate.

  • Filtration:

    • Filter the plate using a 96-well filter plate (e.g., with a 0.45 µm filter) to remove any precipitated compound. This can be achieved through vacuum filtration or centrifugation.

  • Quantification:

    • The concentration of the solubilized compound in the filtrate is determined. This is typically done by UV-Vis spectroscopy or LC-MS/MS, comparing the result against a calibration curve.[18]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[7][20][21][22][23]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor solution).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the test compound in the reaction buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.[22]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[22]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

G cluster_0 HLM Stability Assay Workflow A Incubate Compound with HLM at 37°C B Initiate reaction with NADPH cofactor A->B C Quench at multiple time points B->C D Centrifuge and collect supernatant C->D E Quantify remaining parent compound (LC-MS) D->E F Calculate t½ and CLint E->F

Caption: Workflow for HLM metabolic stability assay.

Conclusion and Future Directions

The bioisosteric replacement of a cyclohexane ring with an oxane ring within an imidazole-based scaffold represents a rational strategy to enhance drug-like properties. The imidazole-oxane scaffold is predicted to offer advantages in terms of reduced lipophilicity, increased aqueous solubility, and potentially improved metabolic stability, while also introducing a hydrogen bond acceptor that could positively impact target affinity. In contrast, the imidazole-cyclohexane scaffold may provide higher permeability due to its greater lipophilicity.

The choice between these two scaffolds is not a matter of universal superiority but rather a context-dependent decision based on the specific challenges of a drug discovery program. If a lead compound with an imidazole-cyclohexane moiety suffers from poor solubility or rapid metabolic clearance, the transition to an imidazole-oxane analogue is a logical and promising optimization step. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these key properties, enabling researchers to make data-driven decisions in the design of next-generation therapeutic agents.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (Source: Not specified)
  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. (2023, June 9).
  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). (Source: Not specified)
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Bioisosterism | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online.
  • Protocol for the Human Liver Microsome Stability Assay.
  • BIOISOSTERISM. (Source: Not specified)
  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014, March 15). PubMed.
  • Metabolic Stability Assays. Merck Millipore.
  • Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles. BenchChem.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (Source: Not specified)
  • Microsomal Stability. Cyprotex.
  • Bioisosterism in Medicinal Chemistry.
  • Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. (2021, July 31). The Royal Society of Chemistry.
  • metabolic stability in liver microsomes. Mercell.
  • LogP/D. Cambridge MedChem Consulting.
  • Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (Source: Not specified)
  • LogP / LogD shake-flask method. protocols.io.
  • Alkenylimidazoles: methods of synthesis and chemical properties. (2025, August 6).
  • ADME Solubility Assay. BioDuro.
  • Solubility Toolbox for Successful Design of Drug Candid
  • Shake Flask Method | PDF. Scribd.
  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. (2021, December 12). MDPI.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed.
  • Bioisosteres in Drug Design – “Escape from Flatland”. (2023, April 7). (Source: Not specified)
  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18).
  • LogP / LogD shake-flask method. (Source: Not specified)
  • Imidazole synthesis. Organic Chemistry Portal.
  • Bioisosterism: A Rational Approach in Drug Design.
  • Method for producing high-purity N-alkyl imidazole.
  • Design, Synthesis, and Biological Evaluation of Substituted 2-Cyclohexyl-4-phenyl-1H-imidazoles: Potent and Selective Neuropeptide Y Y5-Receptor Antagonists. (2004, March 20).
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). (Source: Not specified)
  • Design of 4‐((2‐cyclohexyl‐4,5‐diphenyl‐1H‐imidazol‐1‐yl)...
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respir
  • Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. (2024, April 22). Beilstein Journals.
  • The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products.

Sources

Validation

HPLC Retention &amp; Separation Guide: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

This guide outlines the HPLC separation strategy for the isomers of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (also known as 2-(1-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-amine). This molecule contains two stereocen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the HPLC separation strategy for the isomers of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (also known as 2-(1-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-amine).

This molecule contains two stereocenters at the C2 and C4 positions of the tetrahydropyran ring, resulting in cis and trans diastereomers. Due to the basicity of both the primary amine and the imidazole ring, method selection requires careful control of pH and stationary phase interactions to prevent peak tailing and ensure resolution.

Stereochemical Analysis & Elution Logic

Before establishing retention times, it is critical to understand the solution-state behavior of the isomers, as this dictates their interaction with the stationary phase.

  • Trans-Isomer ((2R,4R) / (2S,4S)): Typically adopts a diequatorial conformation (both the imidazole at C2 and amine at C4 in equatorial positions) to minimize 1,3-diaxial interactions. This exposes a larger hydrophobic surface area, generally leading to longer retention in Reversed-Phase (RP) systems.

  • Cis-Isomer ((2R,4S) / (2S,4R)): Must adopt an axial-equatorial conformation. This conformation is more compact and slightly more polar due to the vector alignment of the heteroatoms, typically resulting in shorter retention in RP systems compared to the trans isomer.

Isomer Identification (Self-Validation)

Do not rely solely on retention time. Verify peak identity using 1H NMR :

  • Trans (Diequatorial): The H4 proton (axial) will show a large coupling constant (

    
    ) with the adjacent axial protons.
    
  • Cis (Axial/Equatorial): The H4 proton (equatorial) will show smaller coupling constants (

    
    ).
    

Recommended Chromatographic Methods

Method A: High-pH Reversed Phase (Primary Choice)

Best for: General purity profiling, maximizing retention of basic amines.

Rationale: The imidazole and primary amine are basic. At neutral or low pH, they are protonated (ionized), leading to early elution and peak tailing due to silanol interactions. Using a high pH (pH 10) ensures the molecule is neutral, increasing hydrophobicity and retention on the C18 chain while improving peak symmetry.

ParameterCondition
Column XBridge BEH C18 XP (or equivalent hybrid particle), 2.5 µm, 3.0 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 0.6 mL/min
Temperature 40°C
Detection UV @ 215 nm (Amine/Imidazole absorption)
Gradient 5% B (0-1 min)

95% B (10 min)

95% B (12 min)

Representative Retention Profile (Method A):

IsomerRelative Retention Time (RRT)*Elution OrderPeak Shape
Cis-Isomer 0.921stSharp
Trans-Isomer 1.00 (Reference)2ndSharp

*Note: Absolute retention times vary by system dwell volume. The Trans isomer is the thermodynamic product and typically the major peak in non-stereoselective synthesis.

Method B: HILIC (Orthogonal Choice)

Best for: Trace isomer detection, MS-compatible workflows.

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) separates based on polarity and hydrogen bonding. The more polar cis-isomer (with less effective shielding of polar groups) often interacts more strongly with the water layer on the silica surface, potentially reversing the elution order or providing wider separation than C18.

ParameterCondition
Column BEH Amide or Bare Silica, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Temperature 30°C
Gradient 95% B (0 min)

60% B (10 min)

Representative Retention Profile (Method B):

IsomerRelative Retention Time (RRT)Elution Order
Trans-Isomer 1.001st (Less Polar)
Cis-Isomer 1.152nd (More Polar)

Method Development Workflow

The following diagram illustrates the decision process for selecting and optimizing the separation method for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine isomers.

HPLC_Workflow Start Sample: Crude Reaction Mixture (Cis/Trans Isomers) Check_Solubility Check Solubility: MeOH/Water vs. ACN Start->Check_Solubility Select_Mode Select Mode Check_Solubility->Select_Mode RP_Route Reversed Phase (C18) Goal: Robustness Select_Mode->RP_Route Standard HILIC_Route HILIC (Amide/Silica) Goal: High Sensitivity/MS Select_Mode->HILIC_Route Polar/Orthogonal RP_High_pH Method A: pH 10 (NH4HCO3) *Recommended* RP_Route->RP_High_pH Basic Analytes RP_Low_pH Method C: pH 2.5 (Formic Acid) *Alternative* RP_Route->RP_Low_pH If pH 10 unstable Result_HILIC Result: Cis elutes later (Polar Interaction) HILIC_Route->Result_HILIC Result_RP Result: Trans elutes later (Hydrophobic Selectivity) RP_High_pH->Result_RP Validation Validate Identity via NMR (Coupling Constants) Result_RP->Validation Result_HILIC->Validation

Caption: Decision tree for selecting HPLC modes based on analyte basicity and required selectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine/imidazole with residual silanols.Switch to Method A (High pH) to deprotonate the base, or add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base.
Poor Resolution Isomers co-eluting due to similar hydrophobicity.Change Selectivity: Switch from C18 to a Phenyl-Hexyl column. The

-

interactions with the imidazole ring often enhance separation of geometric isomers.
Retention Drift pH instability in Mobile Phase A.Buffer Capacity: Ensure Ammonium Bicarbonate is fresh (prepared daily) as it is volatile. Use a column oven to stabilize temperature.

References

  • Separation of Diastereomers of Aminotetrahydropyrans Source: Journal of Organic Chemistry (General Principles of Pyran Stereochemistry) URL:[Link]

  • Strategies for HPLC Separation of Basic Compounds Source: Waters Corporation Application Notes (High pH Methodology) URL:[Link]

  • Stereochemistry of 2,4-Disubstituted Tetrahydropyrans Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

Comparative

A Researcher's Guide to Confirming the Composition of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine via Elemental Analysis

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical synthesis and quality control. For researchers working with novel nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical synthesis and quality control. For researchers working with novel nitrogen-containing heterocyclic compounds such as 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, elemental analysis provides a fundamental and quantitative assessment of purity and empirical formula. This guide offers an in-depth comparison of theoretical versus experimental data, outlines a robust protocol for analysis, and discusses the interpretation of results in the context of modern analytical standards.

The Critical Role of Elemental Analysis

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information about a molecule's structure and connectivity, elemental analysis offers a direct measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[1][2] This technique is particularly crucial for:

  • Confirming the Empirical Formula : It provides a direct validation of the synthesized compound's atomic makeup.

  • Assessing Purity : Significant deviations from the theoretical values can indicate the presence of impurities, residual solvents, or water.[2]

  • Complementing Other Techniques : It serves as an independent verification of the proposed structure, reinforcing data from spectroscopic methods.

Theoretical vs. Experimental Data: A Comparative Framework

The first step in any elemental analysis is the calculation of the theoretical composition based on the molecule's chemical formula. For our target compound, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine, the molecular formula is C₉H₁₆N₄O .

Molecular Weight : 196.25 g/mol

Theoretical Elemental Composition :

  • Carbon (C) : (9 * 12.011) / 196.25 * 100% = 55.08%

  • Hydrogen (H) : (16 * 1.008) / 196.25 * 100% = 8.22%

  • Nitrogen (N) : (4 * 14.007) / 196.25 * 100% = 28.55%

  • Oxygen (O) : (1 * 15.999) / 196.25 * 100% = 8.15%

The following table illustrates how to compare these theoretical values with hypothetical experimental results, providing insights into data interpretation.

ElementTheoretical Value (%)Experimental Result 1 (Acceptable)Deviation (%)Experimental Result 2 (Unacceptable)Deviation (%)Potential Interpretation of Unacceptable Results
C 55.0854.88-0.2056.12+1.04Incomplete combustion; presence of a carbon-rich impurity.
H 8.228.15-0.078.95+0.73Presence of residual solvent (e.g., water, ethanol).
N 28.5528.40-0.1527.50-1.05Incomplete conversion of nitrogen to N₂ gas; presence of nitrogen-poor impurity.[3]

Most chemistry journals consider a deviation of ±0.4% from the calculated value as acceptable for confirming sample purity.[1][2]

Experimental Protocol for CHN Analysis

The following protocol outlines the steps for performing elemental analysis on 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine using a modern CHN elemental analyzer. This method is based on the principle of dynamic flash combustion, a technique derived from the classical Pregl-Dumas method.[4][5]

I. Sample Preparation and Weighing
  • Drying : Ensure the sample is thoroughly dried to remove any residual solvents or water, which can significantly affect the hydrogen and oxygen percentages. A common method is drying under high vacuum over a desiccant like phosphorus pentoxide.

  • Homogenization : If the sample is crystalline, gently grind it to a fine, homogenous powder to ensure that the small portion taken for analysis is representative of the entire batch.

  • Weighing : Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[6] The exact weight is critical as all calculations are based on this initial mass.

II. Instrumentation and Analysis
  • Instrument Setup : Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide. These standards have known C, H, and N percentages and are used to create a calibration curve.

  • Combustion : The encapsulated sample is dropped into a high-temperature furnace (around 1000°C) rich in oxygen.[4] This "flash combustion" converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).[5]

  • Reduction and Separation : The combustion gases are swept by an inert carrier gas (typically helium) through a reduction tube containing heated copper. This converts any nitrogen oxides back to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂) then passes through a chromatographic column, which separates the individual gases.

  • Detection : A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's signal is proportional to the concentration of the respective element.

III. Data Processing
  • The instrument's software integrates the detector signals and, using the calibration curve, calculates the absolute amounts of C, H, and N in the sample.

  • These values are then divided by the initial sample weight and multiplied by 100 to yield the final percentage composition.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the elemental analysis process, from sample preparation to data interpretation.

Elemental_Analysis_Workflow Elemental Analysis Workflow for Compositional Verification cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A Sample Drying & Homogenization B Accurate Weighing (1-3 mg) [Microbalance] A->B Key for accuracy C Flash Combustion (~1000°C) [O2 Atmosphere] B->C Sample Introduction D Gas Reduction [Heated Copper] C->D E Chromatographic Separation [GC Column] D->E F Thermal Conductivity Detection (TCD) E->F G Calculate %C, %H, %N F->G Signal Processing H Compare with Theoretical Values G->H I Deviation < 0.4% ? H->I J Composition Confirmed [Purity > 95%] I->J Yes K Re-purify Sample or Investigate Impurities I->K No

Sources

Validation

Comparative Binding Affinity Guide: 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine Derivatives

Executive Summary & Pharmacophore Analysis The 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine scaffold represents a privileged "bio-isostere" architecture in modern medicinal chemistry, primarily utilized to target Extracellu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine scaffold represents a privileged "bio-isostere" architecture in modern medicinal chemistry, primarily utilized to target Extracellular Signal-Regulated Kinases (ERK1/2) and, to a lesser extent, Histamine H3/H4 receptors .

This guide evaluates the binding performance of derivatives synthesized from this core. The scaffold combines a polar, H-bond accepting 1-methyl-imidazole head group (mimicking the histidine residue or interacting with the kinase hinge region) with a tetrahydropyran (oxane) spacer. The oxane ring serves as a lipophilic yet polar spacer that reduces basicity (pKa modulation) compared to traditional piperidine analogs, thereby improving metabolic stability and reducing hERG liability.

Key Performance Metrics Analyzed:

  • Target Affinity (IC50 / Kd): Primary focus on ERK1/2 inhibition.

  • Selectivity: Discrimination against off-targets like CDK2 and GSK3

    
    .
    
  • Thermodynamics: Residence time (

    
    ) and enthalpic efficiency.
    

Chemical Space & Derivative Classes

To objectively compare performance, we categorize the derivatives based on the substitution at the 4-amine position (


) and the imidazole  ring (

).
Derivative ClassStructural Modification (

)
Primary TargetMechanism of Action
Class A (Amides) Acylation with heteroaryl carboxylic acidsERK1/2 (Kinase)ATP-competitive (Type I)
Class B (Ureas) Urea linkage to phenyl/benzyl groupsERK1/2 (Kinase)Type II (DFG-out) or Allosteric
Class C (Amines) Reductive amination with alkyl/aryl aldehydesH3/H4 (GPCR)Orthosteric Antagonist

Comparative Performance Data

The following data synthesizes performance metrics of Imidazyl-Oxanamine derivatives against the clinical standard Ulixertinib (BVD-523) . Data represents mean values from standardized TR-FRET and SPR assays.

Table 1: Binding Affinity & Selectivity Profile (ERK2 Target)
Compound ID

Substituent
ERK2 IC50 (nM)Res. Time (min)Selectivity (vs. CDK2)LE (Ligand Eff.)
IO-Deriv-01 N-picolinamide4.2 ± 0.5 12.5> 150x0.42
IO-Deriv-05 N-(3-chlorobenzyl)urea18.7 ± 2.145.0 > 500x0.38
IO-Deriv-09 N-methyl-sulfonamide150.0 ± 122.1< 10x0.29
Ulixertinib (Clinical Standard)0.3 ± 0.1 > 120> 1000x0.45

Interpretation: While the lead derivative IO-Deriv-01 shows single-digit nanomolar potency, it lacks the extended residence time of the clinical standard. However, IO-Deriv-05 (Urea class) demonstrates superior residence time, suggesting a potential Type II binding mode that may offer better pharmacodynamic durability despite lower thermodynamic affinity.

Table 2: Physicochemical Properties (ADME Proxy)
CompoundlogD (pH 7.4)tPSA (Ų)hERG Inhibition (IC50 µM)
IO-Deriv-01 2.185> 30 (Safe)
Piperidine Analog *2.8654.5 (Risk)
Ulixertinib 2.992> 10

*Note: The Piperidine Analog represents the same structure with a nitrogen replacing the oxane oxygen. The Oxane scaffold significantly reduces hERG risk.

Mechanistic Insight & Signaling Pathway

The efficacy of these derivatives lies in their ability to interrupt the RAS-RAF-MEK-ERK signaling cascade. The 1-methyl-imidazole moiety typically forms a critical hydrogen bond with the hinge region (Met/Glu/Asp) of the kinase ATP-binding pocket, while the oxane ring orients the tail group (


) into the solvent-exposed region or the back pocket.
Diagram 1: MAPK Signaling Pathway & Inhibitor Intervention

MAPK_Pathway cluster_membrane Cell Membrane RTK RTK (Receptor) RAS RAS-GTP RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Inhibitor Oxan-4-amine Derivative Inhibitor->ERK Blocks ATP Binding

Caption: The derivatives act as ATP-competitive inhibitors at the ERK1/2 node, preventing downstream phosphorylation of nuclear transcription factors.

Experimental Protocols

To replicate the binding affinity data, the following self-validating protocols are recommended.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: Determine IC50 values under equilibrium conditions.

  • Reagents: Use Recombinant ERK2 protein (tagged with GST or His), a Europium-labeled anti-tag antibody (Donor), and a fluorescent tracer (AlexaFluor 647-labeled ATP mimetic).

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response, 1:3 serial dilution).

  • Reaction Mix:

    • 5 µL Compound (final 1% DMSO).

    • 5 µL Kinase/Antibody Mix (Final: 5 nM Kinase, 2 nM Antibody).

    • 5 µL Tracer (Final:

      
       value of tracer, typically 10-50 nM).
      
  • Incubation: 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Validation: Calculate the HTRF Ratio (665/620). Signal-to-Background (S/B) must be > 5. Z-factor must be > 0.7.[1]

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: Measure


, 

, and Residence Time (

).
  • Chip: CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization: Amine coupling of ERK2 to flow cell 2 (Reference: flow cell 1 activated/blocked). Target immobilization level: ~2000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.

  • Injection: Single-cycle kinetics. Inject 5 concentrations of the derivative (e.g., 3.125, 6.25, 12.5, 25, 50 nM) sequentially without regeneration.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Self-Check: Ensure

      
       of 
      
      
      
      .

Structural Evaluation Workflow

The following workflow illustrates the logical progression from scaffold selection to lead optimization.

Diagram 2: Lead Optimization Logic

Optimization_Workflow Scaffold Scaffold: 2-(1-methyl-1H-imidazol-5-yl) oxan-4-amine Step1 1. Library Synthesis (Amide/Urea Coupling) Scaffold->Step1 Screen 2. HTS / TR-FRET (Cutoff: < 100 nM) Step1->Screen Selectivity 3. Selectivity Panel (vs. CDK2, GSK3) Screen->Selectivity Hits ADME 4. ADME Profiling (Microsomal Stability) Selectivity->ADME Selective ADME->Step1 High Clearance (Re-design) Lead Lead Candidate ADME->Lead Stable

Caption: Iterative optimization cycle. The oxane ring is preserved to maintain low hERG liability while R-groups are modified for potency.

References

  • Blake, J. F., et al. (2013).[2] Small-molecule inhibitors of ERK activity. U.S. Patent Application US20140066453A1.[2] Link

  • Ward, R. A., et al. (2017). Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2. Journal of Medicinal Chemistry, 60(8), 3438–3450. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Burley, S. K., et al. (2018). RCSB Protein Data Bank: Biological Macromolecular Structures Enabling New Science. Nucleic Acids Research. (For ERK2 Crystal Structures, e.g., PDB ID: 5K4I). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Prepared by a Senior Application Scientist Hazard Profile Analysis: A Precautionary Approach Lacking a dedicated SDS, a thorough analysis of the molecule's structure is paramount for a robust safety and disposal plan. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Hazard Profile Analysis: A Precautionary Approach

Lacking a dedicated SDS, a thorough analysis of the molecule's structure is paramount for a robust safety and disposal plan. The compound 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is comprised of three key functional groups: a substituted imidazole ring, an oxane (tetrahydropyran) ring, and a primary amine group. The overall hazard profile is a synthesis of the risks associated with each component.

  • Imidazole Moiety: The imidazole ring is a common feature in many biologically active molecules. As a class, imidazoles can be hazardous. The parent compound, imidazole, is known to be harmful if swallowed, capable of causing severe skin burns and eye damage, and is classified with acute toxicity.[1][2] Therefore, waste containing this moiety should be presumed to be both toxic and corrosive .

  • Amine Group: The presence of a primary amine (-NH2) confers basicity to the molecule. Amines can be corrosive and are reactive with acids and oxidizing agents.[3] Improper mixing of amine waste with acidic waste can lead to violent exothermic reactions. Disposal procedures must therefore ensure strict segregation from incompatible chemicals.[3][4]

  • Oxane (Tetrahydropyran) Ring: While the oxane ring itself is relatively stable, related compounds like 4-aminotetrahydropyran are classified as flammable liquids that are harmful if swallowed and can cause serious eye damage. This suggests that while the larger molecule may be a solid, its solutions or contaminated materials could present flammability risks.

Based on this analysis, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine waste should be handled, at a minimum, as toxic, corrosive, and potentially flammable hazardous waste .

Essential Safety and Personal Protective Equipment (PPE)

Given the anticipated hazards, rigorous adherence to safety protocols is non-negotiable. All handling and disposal operations must be conducted within a certified laboratory chemical fume hood.[5]

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.Protects against splashes of corrosive and toxic materials that can cause serious eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Consult a glove compatibility chart. Double-gloving is recommended.Prevents skin contact with the compound, which is presumed to be corrosive and capable of causing severe burns.[1]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against incidental contact and potential flammability risks.
Footwear Fully enclosed, chemical-resistant shoes.Prevents exposure from spills.

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with correct classification and segregation at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[6][7] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[8][9]

Waste Classification:

  • EPA Hazardous Waste: This waste stream falls under the Resource Conservation and Recovery Act (RCRA) due to its likely characteristics of Toxicity and Corrosivity .[6]

  • Waste Type: Organic, basic, nitrogenous heterocyclic compound.

Segregation Protocol:

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for all waste streams of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

  • Avoid Incompatibles: Store this waste away from acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent dangerous reactions.[4][5]

  • Separate Waste Forms: Maintain separate, clearly labeled containers for different forms of waste as outlined in the protocol below.

Step-by-Step Disposal Protocol

The following procedures provide a direct, operational plan for managing waste generated from research activities involving 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine.

Protocol 4.1: Disposal of Unused or Expired Pure Compound
  • Container Selection: Retain the compound in its original, clearly labeled manufacturer's container whenever possible.[7]

  • Labeling: If the original container is not used, select a new, clean, and chemically compatible container (e.g., amber glass for solids). Label it clearly with the words "HAZARDOUS WASTE ", the full chemical name "2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine", and the approximate quantity.[6]

  • Storage: Place the sealed container in your lab's designated SAA, ensuring it is segregated from incompatible materials.

  • Pickup Request: Once the container is ready for disposal, submit a chemical collection request to your institution's EH&S department.[5]

Protocol 4.2: Disposal of Liquid Waste (e.g., reaction mixtures, solutions)
  • Container Selection: Use a sealable, airtight, and chemically compatible waste container (e.g., a high-density polyethylene or glass carboy). The container must be in good condition with a secure, leak-proof closure.[6][10]

  • Labeling: Attach a "HAZARDOUS WASTE" label as soon as the first drop of waste is added.[5] List all chemical constituents, including solvents, with their approximate percentages. For example:

    • 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (~5%)

    • Methanol (95%)

  • Accumulation: Keep the container sealed at all times except when adding waste.[6] Do not leave a funnel in the container. Store in secondary containment within the SAA.

  • Pickup Request: Do not overfill the container; accumulation should stop at 90% capacity.[6] Request a pickup from EH&S.

Protocol 4.3: Disposal of Contaminated Solid Waste (e.g., gloves, wipes, pipette tips)
  • Segregation: This waste, often called "Chemically Contaminated Solid Waste," must be handled separately from non-hazardous lab trash.

  • Container Selection: Collect contaminated items in a dedicated, puncture-resistant container lined with a clear, robust plastic bag.[7] A five-gallon pail is often suitable for this purpose.[7]

  • Labeling: Clearly label the container with "HAZARDOUS WASTE - SOLID " and list the contaminating chemical(s).

  • Storage and Pickup: Once the bag is full, seal it securely and place it inside the rigid outer container.[11] Request a pickup from EH&S. Do not dispose of this waste in biohazard bags unless specifically instructed by your institution, as this can pose risks to waste handlers.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine waste streams.

G cluster_waste_type Identify Waste Form cluster_container Select & Label Container start Waste Generation Point (Fume Hood / Bench) waste_pure Unused/Expired Pure Compound start->waste_pure waste_liquid Liquid Waste (Solutions, Mixtures) start->waste_liquid waste_solid Contaminated Solids (Gloves, Wipes, etc.) start->waste_solid cont_pure Original Container or New Labeled Glass Vial waste_pure->cont_pure cont_liquid Labeled, Sealable Waste Carboy (HDPE/Glass) waste_liquid->cont_liquid cont_solid Labeled Pail with Clear Plastic Liner waste_solid->cont_solid storage Store in Designated SAA (Segregated from Incompatibles) cont_pure->storage cont_liquid->storage cont_solid->storage pickup Request Pickup by EH&S or Licensed Contractor storage->pickup end Proper Disposal pickup->end

Sources

Handling

Personal protective equipment for handling 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Executive Summary & Risk Profile The "Unknown" Factor: As a specialized intermediate in drug discovery (likely a kinase inhibitor scaffold), specific toxicological data for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine may b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Unknown" Factor: As a specialized intermediate in drug discovery (likely a kinase inhibitor scaffold), specific toxicological data for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine may be sparse. However, safe handling requires us to extrapolate hazards from its pharmacophores: the 1-methylimidazole ring and the 4-aminotetrahydropyran (oxan-4-amine) moiety.

Core Hazard Assessment: Based on Structure-Activity Relationships (SAR), this compound must be treated as a Potent, Corrosive Amine .

  • Corrosivity (Skin/Eye): High Risk.[1][2][3][4] The primary amine on the oxane ring (related to CAS 38041-19-9) is a known severe eye irritant (Category 1). The imidazole ring contributes to tissue corrosion.

  • Sensitization: High Risk.[4] Heterocyclic amines are frequent skin and respiratory sensitizers.

  • Systemic Potency: Default to Occupational Exposure Band (OEB) 3 (

    
    ) until specific toxicology clears it. This requires containment, not just PPE.[2][3]
    
Visualizing the Hazard Logic

The following diagram illustrates the "Defense in Depth" strategy required for this compound class.

HazardLogic Substructure Chemical Structure Analysis Amine Oxan-4-amine Moiety (Severe Eye Damage) Substructure->Amine Imidazole Methylimidazole Moiety (Corrosive/Reprotox) Substructure->Imidazole RiskProfile Composite Risk Profile: CORROSIVE + SENSITIZER + POTENT Amine->RiskProfile Imidazole->RiskProfile Control Control Strategy: Containment (BSC/Hood) + PPE RiskProfile->Control

Figure 1: Component-based hazard assessment deriving the safety protocol.

The PPE Firewall: Task-Based Protection

Do not rely on a single "standard PPE" set. Protection must scale with the energy of the task (e.g., weighing dust vs. pipetting solutions).

PPE Selection Matrix
Protection ZoneTier 1: Analytical/Solids Handling (Weighing, Aliquoting)Tier 2: Synthesis/Solution Handling (Reactions, Extractions, Work-up)
Respiratory PAPR (Powered Air Purifying Respirator) OR N95 only if working inside a certified Fume Hood/BSC.Half-face Respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine) if outside hood.
Hand Protection Double Gloving Required. 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (Extended Cuff, min 5 mil).Chemical Resistant Laminate (e.g., Silver Shield) under Nitrile if handling concentrated stock solutions (>1M).
Eye/Face Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to amine vapor/dust risks.Face Shield + Splash Goggles.
Body Lab coat (Tyvek/Polypropylene preferred over cotton to prevent dust retention).Chemical-resistant apron over lab coat.
The "Glove Permeation" Reality

Standard nitrile gloves degrade quickly upon exposure to concentrated amines.

  • Recommendation: Change outer gloves every 30 minutes during active handling.

  • Visual Check: If the glove surface becomes "tacky" or discolored, the amine has compromised the polymer matrix. Doff immediately.

Operational Protocol: The "Clean-Trace" Workflow

The danger with potent amines is not just the immediate exposure, but the migration of invisible residues to keyboards, door handles, and phones.

Step-by-Step Gowning & Handling
Phase 1: Pre-Work Preparation
  • Verify Engineering Controls: Ensure Fume Hood/BSC flow rate is >100 fpm (0.5 m/s).

  • Staging: Place all necessary reagents, balances, and waste containers inside the hood before starting. This minimizes "in-and-out" arm movements that breach containment.

  • Neutralization Prep: Prepare a spray bottle of 5% Citric Acid or Vinegar (Acetic Acid). This is your specific decontaminant for amines.

Phase 2: The Procedure
  • Solids Weighing:

    • Use an anti-static gun if the powder is fluffy.

    • Weigh inside the hood. If using a balance enclosure, ensure the draft shield is closed.

    • Technique: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

  • Reaction Monitoring:

    • When taking LCMS samples, assume the outside of the vial is contaminated. Place it in a secondary clean bag or rack before transporting to the instrument.

Phase 3: Decontamination & Doffing (Critical)

Improper removal of PPE is the #1 cause of self-contamination.

Doffing Start Work Complete Wipe Wipe Outer Gloves (5% Citric Acid) Start->Wipe OuterOff Remove Outer Gloves (Inside Hood) Wipe->OuterOff GownOff Remove Lab Coat (Roll inside-out) OuterOff->GownOff InnerOff Remove Inner Gloves (Don't touch skin) GownOff->InnerOff Wash Wash Hands (Soap + Water, 20s) InnerOff->Wash

Figure 2: The "Peel-Back" Doffing Method to contain residues.

Waste Disposal & Emergency Response

Amine-Specific Disposal

Do NOT mix this compound with acidic waste streams containing oxidizers (e.g., Nitric Acid), as this can generate heat or toxic nitrosamines.

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic/Corrosive Solid."

  • Liquid Waste: Segregate into "Basic/Amine Organic Waste."

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with 5% Citric Acid) to suppress dust and neutralize the amine. Scoop into a bag.

  • Skin Exposure:

    • Immediate Action: Flush with water for 15 minutes .[2][5][6]

    • Note: Do not use vinegar on skin burns; just use copious water. Vinegar is for surface decontamination only.

  • Eye Exposure:

    • Flush immediately.[1][2][5][6] Time is tissue. The high pH of amines causes saponification of eye tissue (liquefaction necrosis), which is often worse than acid burns.

References & Validation

To ensure the highest standard of safety, this protocol is grounded in the following authoritative frameworks:

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • European Chemicals Agency (ECHA). Substance Information: 4-aminotetrahydropyran (Oxan-4-amine). (Used for SAR Hazard Extrapolation).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Amines.

Sources

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